molecular formula C7H11ClO3 B1354537 Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate CAS No. 64244-87-7

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate

Cat. No.: B1354537
CAS No.: 64244-87-7
M. Wt: 178.61 g/mol
InChI Key: NLMSRVZREZMYNW-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate (CAS 64244-87-7) is a high-purity (97%) chemical building block of significant interest in organic synthesis . Its molecular formula is C 7 H 11 ClO 3 and it has a molecular weight of 178.61 g/mol . The compound features both a reactive ester and an acid chloride moiety, making it a versatile intermediate for nucleophilic substitution reactions and further functionalization . Applications and Research Value: This compound serves as a key precursor in the synthesis of complex molecules. Its primary research applications include use as a critical intermediate for the production of Active Pharmaceutical Ingredients (APIs) and in the development of novel indole derivatives studied for their anticancer properties . Furthermore, it is utilized in the synthesis of 2,2-dimethyl-2H-chromene derivatives, which have been identified as effective, low-toxicity antifungal agents for potential agrochemical use . Its role extends to the synthesis of fine chemicals and dyes, where its reactive structure enables the creation of complex molecular architectures . Handling and Safety: This product is strictly for research purposes. It is classified with the signal word "Danger" and poses hazards such as skin corrosion, serious eye damage, and toxicity if swallowed, in contact with skin, or if inhaled . Researchers should consult the Safety Data Sheet and adhere to strict safety protocols, including the use of appropriate personal protective equipment. Store under an inert atmosphere in a freezer, ideally at -20°C .

Properties

IUPAC Name

ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c1-4-11-6(10)7(2,3)5(8)9/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMSRVZREZMYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441684
Record name Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64244-87-7
Record name Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate (CAS No. 64244-87-7), a bifunctional chemical intermediate of significant value in research and development. Designed for chemists, researchers, and drug development professionals, this document delves into the compound's core chemical properties, outlines robust synthetic protocols, explores its reactivity, and highlights its applications in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and novel agrochemicals.

Core Chemical Profile and Physicochemical Properties

This compound is a derivative of malonic acid characterized by the presence of a highly reactive acyl chloride and a stable ethyl ester.[1] This dual functionality, combined with a sterically hindered gem-dimethyl group at the α-position, makes it a unique and powerful building block for introducing specific structural motifs in organic synthesis.

The high reactivity of the acyl chloride functional group dictates the compound's handling and storage requirements; it is sensitive to moisture and nucleophiles.[2][3] Proper storage is under an inert atmosphere in a freezer at temperatures of -20°C or lower to maintain its integrity.[1][4]

Table 1: Physicochemical and Computed Properties

Property Value Source(s)
CAS Number 64244-87-7 [1][5]
Molecular Formula C₇H₁₁ClO₃ [1][5]
Molecular Weight 178.61 g/mol [1]
Density 1.144 g/cm³ [1]
Boiling Point 200.8°C at 760 mmHg; 66°C at 16 Torr [1][5]
Flash Point 74.5°C [1]
Refractive Index 1.439 [1]
Hydrogen Bond Acceptor Count 3 [1]
Hydrogen Bond Donor Count 0 [1]
Rotatable Bond Count 4 [1]

| Synonyms | 2-Chlorocarbonyl-2-methyl-propionic acid ethyl ester, Ethyl 2-(chloroformyl)-2-methylpropionate |[1][5] |

Spectroscopic Signature Analysis

While specific spectral data is not broadly published, the expected spectroscopic characteristics can be inferred from its structure:

  • ¹H NMR: The spectrum would feature a characteristic triplet and quartet for the ethyl ester protons. A prominent singlet, integrating to six protons, would correspond to the two equivalent α-methyl groups.

  • ¹³C NMR: Two distinct carbonyl signals are expected in the downfield region, corresponding to the acyl chloride (typically ~170-175 ppm) and the ethyl ester (typically ~168-172 ppm). Signals for the quaternary α-carbon, the ethyl group carbons, and the gem-dimethyl carbons would also be present.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by two strong carbonyl (C=O) stretching absorptions. The acyl chloride carbonyl stretch appears at a higher frequency (approx. 1785-1815 cm⁻¹) compared to the ester carbonyl stretch (approx. 1735-1750 cm⁻¹), a direct result of the high electronegativity of the chlorine atom.

Synthesis, Purification, and Safe Handling

The primary route for synthesizing this compound involves the conversion of its parent carboxylic acid, 2,2-dimethylmalonic acid monoethyl ester, into the corresponding acyl chloride. This transformation is a cornerstone of organic synthesis, typically achieved using reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride.[6]

The use of thionyl chloride is often preferred in laboratory and industrial settings due to the convenient removal of byproducts; sulfur dioxide (SO₂) and hydrogen chloride (HCl) are gases, which simplifies purification.

G cluster_start Starting Material cluster_reagent Reagent cluster_product Product & Byproducts start Ethyl hydrogen 2,2-dimethylmalonate product This compound start->product Reaction in anhydrous solvent reagent Thionyl Chloride (SOCl₂) byproduct1 SO₂ (gas) product->byproduct1 forms byproduct2 HCl (gas) product->byproduct2 forms

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a representative lab-scale synthesis. All operations must be conducted in a certified fume hood using anhydrous techniques.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a pressure-equalizing dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: The flask is charged with 2,2-dimethylmalonic acid monoethyl ester (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Thionyl Chloride Addition: Thionyl chloride (1.2-1.5 eq) is added dropwise via the dropping funnel at room temperature. The addition rate should be controlled to manage the evolution of HCl and SO₂ gas. Causality: A slight excess of thionyl chloride ensures complete conversion of the carboxylic acid.

  • Reaction: After the addition is complete, the reaction mixture is gently heated to reflux (typically 40-60°C) for 2-4 hours, or until gas evolution ceases. The progress can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid.

  • Purification: The reaction mixture is cooled to room temperature. The solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator. Self-Validation: The crude product should be a clear or pale-yellow liquid. The absence of a broad O-H peak in the IR spectrum confirms the removal of the starting material.

  • Final Purification: The resulting crude acyl chloride is purified by fractional distillation under high vacuum to yield the pure product. The boiling point of 66°C at 16 Torr serves as a key validation point for product purity.[5]

Safety and Handling Protocols

Due to its corrosive and toxic nature, strict safety measures are mandatory.[4][5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a flame-resistant lab coat.[7]

  • Engineering Controls: All manipulations must be performed within a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors.[8]

  • Accidental Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[9]

    • Eye Contact: Immediately flush eyes with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[7][9]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[9]

  • Spill Management: Absorb small spills with an inert material (e.g., vermiculite or sand) and dispose of it as hazardous chemical waste.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride carbonyl carbon.[3] This carbon is highly susceptible to attack by a wide range of nucleophiles, proceeding through a classic nucleophilic acyl substitution (addition-elimination) mechanism.[6][10] The ester group is significantly less reactive and typically remains intact under conditions that transform the acyl chloride.

G cluster_main Nucleophilic Acyl Substitution Pathway Reactant Acyl Chloride (R-COCl) Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophile Nucleophile (Nu:⁻) Nucleophile->Reactant 1. Addition Product Substituted Product (R-CONu) Intermediate->Product 2. Elimination (Re-formation of C=O) LeavingGroup Chloride Ion (Cl⁻) Intermediate->LeavingGroup

Caption: General mechanism for nucleophilic acyl substitution at the acyl chloride.

Protocol: Synthesis of a Secondary Amide (Aminolysis)

This reaction demonstrates the formation of a stable amide bond, a critical linkage in pharmaceutical chemistry.

  • Setup: In a fume hood, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or dichloromethane) in a round-bottom flask under an inert atmosphere. Cool the solution to 0°C in an ice bath.

  • Nucleophile Addition: Slowly add a solution of a primary amine (e.g., benzylamine, 2.2 eq) in the same solvent. Causality: Two equivalents of the amine are required. The first acts as the nucleophile, while the second serves as a base to neutralize the HCl byproduct, preventing the protonation of the unreacted amine. Alternatively, 1.1 equivalents of the amine can be used with 1.2 equivalents of a non-nucleophilic base like triethylamine.

  • Reaction and Workup: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, followed by saturated sodium bicarbonate solution, and finally brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide product, which can be further purified by recrystallization or column chromatography.

Applications in Carbon-Carbon Bond Formation

The compound is an excellent electrophile for creating new C-C bonds, which is fundamental to building molecular complexity.

  • Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), it can acylate electron-rich aromatic rings to form aryl ketones. This is a direct method for attaching the functionalized gem-dimethylpropanoyl moiety to aromatic systems.

  • Synthesis of β-Keto Esters: While not a β-keto ester itself, it is a precursor to them.[11][12][13] Reaction with organocuprates (Gilman reagents) or other soft carbon nucleophiles can selectively replace the chloride to generate complex β-keto esters, which are valuable intermediates for synthesizing ketones and other heterocyclic systems.[14]

Role in Pharmaceutical and Agrochemical Development

This compound serves as a key starting material or intermediate in several areas of applied chemical research. Its bifunctional nature allows for sequential or orthogonal chemical modifications, providing access to a diverse range of target molecules.

  • Active Pharmaceutical Ingredients (APIs): It is cited as a critical intermediate in the synthesis of various APIs, where the gem-dimethyl ester motif is a desired structural feature.[4]

  • Anticancer Research: The compound is used in the development of novel indole derivatives that are being investigated for their potential anticancer properties.[4]

  • Antifungal Agents: It is a precursor for the synthesis of 2,2-dimethyl-2H-chromene derivatives. These chromenes have been identified as effective and low-toxicity antifungal agents with potential applications in agriculture.[4]

  • Fine Chemicals and Dyes: Its high reactivity enables its use in the synthesis of specialty chemicals and dyes where complex molecular structures are required.[4]

References

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]

  • ACS Publications. Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System. Organic Process Research & Development. Available at: [Link]

  • Chemguide. an introduction to acyl chlorides (acid chlorides). Available at: [Link]

  • Wikipedia. Acyl chloride. Available at: [Link]

  • Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. Available at: [Link]

  • ChemistryStudent. Acyl Chlorides (A-Level). Available at: [Link]

  • Chemistry LibreTexts. 22.7 Reactions of Acid Chlorides. Available at: [Link]

  • Thieme. One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Synthesis. Available at: [Link]

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  • JoVE. Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Available at: [Link]

  • Google Patents. US6642035B2 - Synthesis of B-keto esters.
  • ChemBK. Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoat. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate (CAS 64244-87-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate, registered under CAS number 64244-87-7, is a specialized organic compound recognized for its utility as a versatile building block in complex organic synthesis.[1] Also known by synonyms such as ethyl 2-(chlorocarbonyl)-2-methylpropanoate and 2-ethoxycarbonyl-2,2-dimethyl-ethanoyl chloride, this molecule's unique structural features make it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2]

This guide provides a comprehensive overview of the compound's properties, synthesis, reactivity, and applications, with a focus on delivering actionable insights for laboratory and process development settings.

Physicochemical and Safety Profile

A clear understanding of a compound's physical properties and safety hazards is foundational to its effective and safe application. This compound is a colorless liquid under standard conditions.[1][3]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 64244-87-7[1][2][3][4][5]
Molecular Formula C₇H₁₁ClO₃[1][2]
Molecular Weight 178.61 g/mol [1][2]
Appearance Colorless Liquid[1][3]
Boiling Point ~175-176 °C at 760 mmHg; 66 °C at 16 Torr[1]
Density ~1.119 - 1.144 g/cm³[1][2]
Flash Point ~74-77 °C[1]
Refractive Index ~1.439[1][2]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[2][3]

Safety and Handling:

This compound is classified as a combustible liquid and is associated with significant handling hazards. It is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[3][6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1][7][8] All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Manufacturing

The primary route for synthesizing this compound involves the chlorination of the corresponding carboxylic acid precursor, ethyl hydrogen 2,2-dimethylmalonate. This transformation is a standard and well-understood process in organic chemistry, typically employing common chlorinating agents.

Causality in Synthesis: The choice of chlorinating agent is critical. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are preferred due to their efficacy and the volatile nature of their byproducts (SO₂, HCl, CO, CO₂), which simplifies purification. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is converted into a superior leaving group, facilitating its displacement by a chloride ion. The gem-dimethyl group at the α-carbon is sterically hindering and prevents side reactions like enolization, ensuring a clean conversion to the desired acyl chloride.

Synthesis_Workflow Precursor Ethyl hydrogen 2,2-dimethylmalonate Reaction Reaction Vessel Precursor->Reaction Reagent Chlorinating Agent (e.g., SOCl₂) Reagent->Reaction Solvent Inert Solvent (e.g., DCM, Toluene) Solvent->Reaction Product This compound Byproducts Volatile Byproducts (HCl, SO₂) Reaction->Product Workup & Purification Reaction->Byproducts

Caption: General workflow for the synthesis of this compound.

Detailed Synthetic Protocol:

  • Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon).

  • Charging Reagents: The flask is charged with ethyl hydrogen 2,2-dimethylmalonate and a suitable anhydrous solvent, such as dichloromethane (DCM) or toluene. The solution is cooled in an ice bath.

  • Addition of Chlorinating Agent: Thionyl chloride (1.2-1.5 equivalents) is added dropwise via the addition funnel over 30-60 minutes, maintaining the internal temperature below 10°C. Rationale: The dropwise addition controls the exothermic reaction and minimizes the formation of impurities.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until gas evolution ceases. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Workup: The reaction mixture is cooled to room temperature. The solvent and excess thionyl chloride are carefully removed under reduced pressure. Trustworthiness: This step is crucial and must be performed in a well-ventilated fume hood due to the corrosive and toxic nature of the vapors.

  • Purification: The crude product is purified by vacuum distillation to yield the pure this compound as a colorless liquid.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the highly electrophilic acyl chloride functional group. This group readily reacts with a wide range of nucleophiles, making the compound an excellent acylating agent.

Key Reactions:

  • Amidation: Reacts with primary or secondary amines to form the corresponding amides. This is one of the most common and important applications in drug discovery for building complex molecular scaffolds.

  • Esterification: Reacts with alcohols to form new esters.

  • Friedel-Crafts Acylation: Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃), though intramolecular reactions or reactions with the ester group can be competitive.

  • Hydrolysis: Reacts with water to hydrolyze back to the parent carboxylic acid, ethyl hydrogen 2,2-dimethylmalonate. This necessitates handling the compound under anhydrous conditions to maintain its integrity.[3]

Reactivity_Profile Core This compound Product_Amide Amide Derivative Core->Product_Amide Amidation Product_Ester Ester Derivative Core->Product_Ester Esterification Product_Acid Carboxylic Acid (Hydrolysis) Core->Product_Acid Hydrolysis Product_Ketone Aryl Ketone (Friedel-Crafts) Core->Product_Ketone Friedel-Crafts Acylation Amine Amine (R₂NH) Amine->Product_Amide Alcohol Alcohol (R'OH) Alcohol->Product_Ester Water Water (H₂O) Water->Product_Acid Aromatic Aromatic Ring (Ar-H) Aromatic->Product_Ketone

Caption: Key reactions of this compound with various nucleophiles.

Applications in Drug Development and Organic Synthesis

The structural features of this compound make it a strategic choice in multi-step synthesis. The gem-dimethyl group provides steric bulk, which can be used to control conformation or block certain metabolic pathways in a drug candidate. The bifunctional nature (acyl chloride and ester) allows for sequential or orthogonal chemical modifications.

While direct citation of CAS 64244-87-7 in blockbuster drug synthesis is not readily found in public literature, its structural motif is highly relevant. Analogous acyl chlorides are fundamental reagents. For instance, in the synthesis of various pharmaceuticals, related chloroacetyl chlorides are used in Friedel-Crafts reactions to introduce key side chains onto aromatic cores.[9] The presence of the ester allows for subsequent hydrolysis to a carboxylic acid or reduction to an alcohol, providing further synthetic handles.

The broad utility of chlorinated molecules in medicinal chemistry is well-documented, with over 250 FDA-approved drugs containing chlorine.[10] Halogen atoms can significantly modulate a drug's pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity. Intermediates like this compound are crucial for introducing the chloro-acyl fragments that ultimately become part of these complex active pharmaceutical ingredients (APIs).

Exemplary Protocol: Synthesis of an Amide Derivative

This protocol details a representative amidation reaction, a cornerstone of medicinal chemistry.

  • Setup: A dry round-bottom flask is charged with the desired amine (1.0 eq.) and an anhydrous aprotic solvent like DCM or THF. A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) is added. The mixture is cooled to 0°C. Rationale: The base is essential to neutralize the HCl byproduct, preventing the protonation and deactivation of the starting amine.

  • Reagent Addition: A solution of this compound (1.1 eq.) in the same anhydrous solvent is added dropwise to the stirred amine solution.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 2-16 hours. Progress is monitored by TLC or LC-MS.

  • Aqueous Workup: Upon completion, the reaction mixture is diluted with the solvent and washed sequentially with a mild acid (e.g., 1N HCl or sat. NH₄Cl) to remove excess base, followed by saturated sodium bicarbonate solution to remove any unreacted starting material, and finally with brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude amide is purified by flash column chromatography on silica gel or by recrystallization to afford the final product. Self-Validation: The purity and identity of the final compound must be confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is a potent and versatile chemical intermediate. Its value lies in the predictable and high-yielding reactivity of its acyl chloride group, coupled with the structural influence of the gem-dimethyl moiety. A thorough understanding of its synthesis, handling requirements, and reaction mechanisms enables researchers and drug development professionals to effectively leverage this compound in the construction of novel and complex molecular architectures.

References

  • ChemBK. (2024, April 9). Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoat.
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  • ChemicalBook. (2024, November 28). 2-CHLOROCARBONYL-2-METHYL-PROPIONIC ACID ETHYL ESTER | 64244-87-7.
  • Sigma-Aldrich. (2024, November 5). SAFETY DATA SHEET.
  • EvitaChem. Buy Ethyl 2-chloro-3-oxopropanoate (EVT-297478) | 33142-21-1.
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Sources

"Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate" synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate

Executive Summary: this compound, also known as ethyl 2,2-dimethylmalonyl chloride, is a valuable bifunctional reagent in organic synthesis, serving as a key intermediate for various pharmaceuticals and fine chemicals.[1] Its structure combines a reactive acyl chloride with an ethyl ester, allowing for sequential and selective reactions. This guide provides a comprehensive overview of a reliable and efficient two-step synthesis route, beginning with the selective mono-saponification of diethyl 2,2-dimethylmalonate, followed by chlorination using thionyl chloride. The discussion emphasizes the mechanistic rationale behind procedural choices, detailed experimental protocols, and critical safety considerations, designed for researchers and process chemists in the field of drug development and organic synthesis.

Introduction and Strategic Overview

This compound is a derivative of 2,2-dimethylmalonic acid, featuring a highly electrophilic acyl chloride functional group. This reactivity makes it an excellent building block for introducing a 2,2-dimethyl-3-ethoxy-3-oxopropyl moiety into target molecules. Its applications often leverage the acyl chloride for forming amide or ester bonds, while the ethyl ester remains available for subsequent transformations.[1][2]

Physicochemical Properties

A summary of the key properties of the target compound is presented below for reference.

PropertyValue
CAS Number 64244-87-7
Molecular Formula C₇H₁₁ClO₃
Molecular Weight 178.61 g/mol [3]
Boiling Point 66 °C @ 16 Torr[1]
Density ~1.144 g/cm³[1][3]
Refractive Index ~1.439[1][3]
Storage Inert atmosphere, store in freezer under -20°C[3]

Retrosynthetic Analysis and Synthesis Strategy

The synthesis strategy is predicated on a straightforward and robust two-step sequence. The target molecule is an acyl chloride, which is most reliably prepared from its corresponding carboxylic acid. This leads to the logical retrosynthetic disconnection shown below.

G target This compound precursor Monoethyl 2,2-dimethylmalonate (2-(Ethoxycarbonyl)-2-methylpropanoic acid) target->precursor Acyl Chloride Formation (e.g., + SOCl₂) start Diethyl 2,2-dimethylmalonate precursor->start Selective Mono-Saponification (e.g., + KOH)

Caption: Retrosynthetic pathway for the target compound.

This approach is advantageous due to:

  • Readily Available Starting Materials: Diethyl 2,2-dimethylmalonate is a common and relatively inexpensive starting material.

  • High-Yielding Transformations: Both saponification and chlorination with thionyl chloride are typically high-yielding reactions.[4][5]

  • Simplified Purification: The conversion of a carboxylic acid to an acyl chloride with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which simplifies the reaction workup and product isolation.[6][7]

Detailed Synthesis Pathway and Experimental Protocols

The following sections provide a step-by-step guide for the synthesis, including mechanistic insights and justifications for the chosen conditions.

Step 1: Synthesis of Monoethyl 2,2-Dimethylmalonate (Selective Saponification)

The critical step here is the selective hydrolysis of one of the two ester groups of diethyl 2,2-dimethylmalonate. This is achieved by using a precisely controlled amount of a strong base, typically potassium hydroxide (KOH), in an alcoholic solvent.[5] Using one equivalent of the base ensures that the reaction preferentially stops after the first hydrolysis and the formation of the carboxylate salt, preventing the formation of the dicarboxylic acid.

G cluster_workflow Workflow: Selective Mono-Saponification A 1. Dissolve Diethyl 2,2-dimethylmalonate in Ethanol B 2. Add 1 eq. KOH solution dropwise at 0-5 °C A->B C 3. Stir at room temp. (Monitor via TLC) B->C D 4. Acidify with HCl to pH ~2 C->D E 5. Extract with Ethyl Acetate D->E F 6. Dry, filter, and evaporate solvent E->F G Product: Monoethyl 2,2-dimethylmalonate F->G

Caption: Experimental workflow for mono-saponification.

Experimental Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice-water bath.

  • Reagents: Dissolve diethyl 2,2-dimethylmalonate (1.0 eq.) in absolute ethanol. In the dropping funnel, prepare a solution of potassium hydroxide (1.0 eq.) in water or ethanol.

  • Reaction: Cool the solution of the diester to 0-5 °C. Add the KOH solution dropwise over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Dilute the residue with water and cool it again in an ice bath. Carefully acidify the aqueous solution to a pH of approximately 2 by adding cold hydrochloric acid (e.g., 2M HCl).

  • Extraction: Extract the acidified aqueous layer with ethyl acetate or diethyl ether (3 x volumes).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude monoethyl 2,2-dimethylmalonate, which can often be used in the next step without further purification.

Step 2: Chlorination to Synthesize this compound

The conversion of the carboxylic acid group of the monoester into an acyl chloride is efficiently accomplished using thionyl chloride (SOCl₂).[8] This reaction is highly favorable due to the formation of stable gaseous byproducts.[6]

Mechanism Rationale: The reaction proceeds via an initial nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride.[4][7] This forms a reactive chlorosulfite intermediate. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon, coupled with the collapse of the intermediate and elimination of sulfur dioxide and hydrogen chloride, yields the final acyl chloride product.[4]

G start Monoethyl 2,2-dimethylmalonate reagent Add Thionyl Chloride (SOCl₂) (neat or in solvent) start->reagent 1. Charge Reactor reflux Heat to reflux (e.g., 40-70 °C) reagent->reflux 2. Initiate Reaction monitor Monitor gas evolution (SO₂ and HCl) reflux->monitor 3. Drive to Completion distill Remove excess SOCl₂ (Distillation) monitor->distill 4. Initial Workup purify Purify by vacuum distillation distill->purify 5. Purification product Final Product: This compound purify->product

Caption: Process flow diagram for the chlorination step.

Experimental Protocol:

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser fitted with a gas outlet tube leading to a trap (e.g., a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.

  • Reagents: To the flask, add the monoethyl 2,2-dimethylmalonate (1.0 eq.) from the previous step. Add an excess of thionyl chloride (SOCl₂, typically 1.5-2.0 eq.), which can also serve as the solvent.[8] Alternatively, an inert solvent like methylene chloride can be used.[5]

  • Reaction: Heat the mixture to reflux (the temperature will depend on whether a solvent is used) for 1-3 hours.[5] The completion of the reaction is often indicated by the cessation of gas evolution.

  • Isolation: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation, first at atmospheric pressure and then under reduced pressure.

  • Purification: The crude product is then purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.[1]

Quantitative Data Summary:

StepStarting MaterialReagent (eq.)SolventTypical Yield
1 Diethyl 2,2-dimethylmalonateKOH (1.0)Ethanol85-95%
2 Monoethyl 2,2-dimethylmalonateSOCl₂ (1.5-2.0)None or CH₂Cl₂80-90%

Safety and Handling Considerations

  • Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic, and reacts violently with water to release HCl and SO₂ gases. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).[6]

  • Acyl Chlorides: The product, this compound, is an acyl chloride. Acyl chlorides are lachrymatory (tear-inducing), corrosive, and moisture-sensitive.[2] They should be handled under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

  • Gaseous Byproducts: The chlorination step produces significant amounts of acidic gases (HCl and SO₂). The reaction apparatus must be equipped with a gas trap to prevent their release into the atmosphere.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the selective mono-saponification of a diester precursor followed by chlorination with thionyl chloride. This method is robust, high-yielding, and utilizes common laboratory reagents and techniques. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can effectively produce this valuable synthetic intermediate for applications in pharmaceutical and chemical development.

References

  • Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System1.
  • Preparation of acyl (acid) chlorides (video).Khan Academy.
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  • SOCl2 Reaction with Carboxylic Acids.Chemistry Steps.
  • One-Pot Synthesis of β-Keto Esters and Prepar
  • Alkylation of β-Ketoester Enol
  • preparation of acyl chlorides (acid chlorides).Chemguide.
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  • Ethyl 3-chloro-2,2-dimethyl-3-oxopropano
  • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2).YouTube.
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  • Synthesis of 2,2-dimethylmalonic acid diethyl ester.PrepChem.com.
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  • SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENO
  • ethyl 3,3-diethoxypropano
  • Ethyl 3-chloro-3-oxopropion
  • Ethyl 3-chloro-2,2-dimethylpropano
  • SOLVENT FREE SYNTHESIS OF MALONYL CHLORIDES: A GREEN CHEMISTRY APPROACH.IJRET.
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An In-Depth Technical Guide to Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate, a halogenated β-keto ester, is a versatile chemical intermediate with significant potential in organic synthesis and pharmaceutical development. Its unique structural features, including a reactive acyl chloride and a sterically hindered quaternary carbon center, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and potential applications, with a focus on providing actionable insights for laboratory and industrial settings.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₇H₁₁ClO₃ and a molecular weight of 178.61 g/mol .[1] The molecule features an ethyl ester group and an acyl chloride functionality attached to a central quaternary carbon atom which is also substituted with two methyl groups.

Predicted Physicochemical Data
PropertyValueSource
CAS Number64244-87-7[1]
Molecular FormulaC₇H₁₁ClO₃[1]
Molecular Weight178.61 g/mol [1]
Boiling Point66 °C at 16 Torr[2]
Density~1.144 g/cm³[2]
Refractive Index~1.439[2]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the chlorination of the mono-acid derivative of diethyl 2,2-dimethylmalonate. This multi-step process involves the selective hydrolysis of one of the ester groups, followed by the conversion of the resulting carboxylic acid to the acyl chloride.

Synthetic Pathway

Synthesis_Pathway A Diethyl 2,2-dimethylmalonate B Potassium ethyl 2,2-dimethylmalonate A->B  KOH, Ethanol   C Ethyl 2,2-dimethylmalonic acid B->C  HCl (aq)   D This compound C->D  SOCl₂ or (COCl)₂  

Caption: Synthetic pathway for this compound.

Step 1: Selective Monohydrolysis of Diethyl 2,2-dimethylmalonate

The initial step involves the selective saponification of one of the ethyl ester groups of diethyl 2,2-dimethylmalonate. This is typically achieved by reacting the diester with one equivalent of a base, such as potassium hydroxide, in an alcoholic solvent.[3] This selective hydrolysis is crucial for the subsequent chlorination step.

Step 2: Acidification to Monoethyl 2,2-dimethylmalonate

The resulting potassium salt of the monoester is then carefully acidified, usually with a mineral acid like hydrochloric acid, to yield the free monoethyl 2,2-dimethylmalonate.[3]

Step 3: Chlorination to this compound

The final and critical step is the conversion of the carboxylic acid group of monoethyl 2,2-dimethylmalonate to the acyl chloride. This is accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3] These reagents are effective as they produce gaseous byproducts that are easily removed from the reaction mixture, simplifying purification.

Experimental Protocol: Synthesis of this compound

Materials:

  • Diethyl 2,2-dimethylmalonate

  • Potassium hydroxide

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Thionyl chloride or Oxalyl chloride

  • Anhydrous diethyl ether or dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Monohydrolysis: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2,2-dimethylmalonate (1 equivalent) in absolute ethanol. Add a solution of potassium hydroxide (1 equivalent) in ethanol dropwise at room temperature. Heat the mixture to reflux for 2-3 hours.

  • Acidification: After cooling the reaction mixture to room temperature, carefully add concentrated hydrochloric acid until the solution is acidic (pH ~2).

  • Extraction: Extract the aqueous solution with diethyl ether or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain crude monoethyl 2,2-dimethylmalonate.

  • Chlorination: To the crude monoethyl 2,2-dimethylmalonate, add an excess of thionyl chloride or oxalyl chloride (typically 1.5-2 equivalents) at 0 °C under an inert atmosphere.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.

  • Purification: Remove the excess chlorinating agent by distillation under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the ethyl group and the two equivalent methyl groups.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.3Quartet (q)2H-O-CH₂ -CH₃
~1.5Singlet (s)6H-C(CH₃ )₂-
~1.3Triplet (t)3H-O-CH₂-CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is predicted to exhibit five signals, corresponding to the seven carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~170C =O (Ester)
~168C =O (Acyl Chloride)
~63-O-C H₂-CH₃
~55-C (CH₃)₂-
~22-C(C H₃)₂-
~14-O-CH₂-C H₃
Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorption bands characteristic of the two carbonyl groups.

Predicted Absorption (cm⁻¹)Functional Group
~1785C=O stretch (Acyl Chloride)
~1740C=O stretch (Ester)
~2980C-H stretch (Alkyl)
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zFragment
178/180[M]⁺ (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes)
143[M - Cl]⁺
133[M - OCH₂CH₃]⁺
105[M - COOCH₂CH₃]⁺

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[4] Its bifunctional nature allows for a wide range of chemical transformations.

  • Synthesis of Heterocycles: The acyl chloride functionality can readily react with various nucleophiles, such as amines and hydrazines, to form amides and hydrazides, which are precursors to a wide array of heterocyclic compounds like pyrazoles, oxadiazoles, and pyrimidines.

  • Introduction of Gem-Dimethyl Group: The 2,2-dimethylpropanoate moiety is a common structural motif in many biologically active molecules. This building block allows for the efficient introduction of this gem-dimethyl group.

  • Precursor for Active Pharmaceutical Ingredients (APIs): Malonic acid and its derivatives are fundamental building blocks in the pharmaceutical industry.[5] Halogenated malonates, in particular, are key starting materials for the synthesis of various APIs.[6] For instance, derivatives of malonates are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Safety and Handling

This compound is expected to be a reactive and potentially hazardous compound. As an acyl chloride, it is likely to be corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a key synthetic intermediate with significant potential for the development of novel chemical entities, particularly in the pharmaceutical sector. This guide has provided a detailed overview of its synthesis, predicted spectroscopic properties, and potential applications. The provided experimental protocol offers a practical starting point for its laboratory-scale preparation. Further research into the reactivity and applications of this versatile molecule is warranted and is expected to unveil new avenues in organic synthesis and drug discovery.

References

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The Synthetic Cornerstone: A Reactivity Profile of Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate, also known by its systematic name 2-(ethoxycarbonyl)-2-methylpropanoyl chloride, is a bifunctional organic molecule poised for a significant role in modern synthetic chemistry.[1] Its structure, featuring a highly reactive acyl chloride and a sterically encumbered ethyl ester moiety, presents a unique reactivity profile that can be strategically exploited in the synthesis of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development.[1] This guide provides a comprehensive exploration of the chemical behavior of this compound, offering insights into its synthesis, principal reactions, and the mechanistic underpinnings that govern its transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₁ClO₃[1]
Molar Mass 178.61 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 66 °C at 16 Torr[1]
Density Approximately 1.119 g/mL[1]
Synonyms 2-Chlorocarbonyl-2-methylpropionic acid ethyl ester, Dimethylmalonic acid ethyl ester chloride[1]

Core Reactivity: The Dominance of the Acyl Chloride

The reactivity of this compound is overwhelmingly dictated by the presence of the acyl chloride functional group. Acyl chlorides are among the most reactive of the carboxylic acid derivatives, a characteristic attributed to the excellent leaving group ability of the chloride ion and the significant electrophilicity of the carbonyl carbon.[2][3] This high reactivity allows for facile reactions with a wide array of nucleophiles under mild conditions.

The general mechanism for these transformations is a nucleophilic acyl substitution , which proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the carbonyl group is reformed with the expulsion of the chloride ion.

Amidation_Workflow start This compound + Amine (R-NH2) conditions Inert Solvent (e.g., DCM) Base (e.g., Triethylamine) 0°C to RT start->conditions Reactants product Ethyl 2,2-dimethyl-3-(alkylamino)-3-oxopropanoate conditions->product Yields

Caption: Workflow for the amidation reaction.

Experimental Protocol: Synthesis of Ethyl 2,2-dimethyl-3-oxo-3-(phenylamino)propanoate

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel.

Esterification and Alcoholysis: Accessing Diverse Esters

The reaction with alcohols (alcoholysis) leads to the formation of new esters. This transformation is typically carried out in the presence of a non-nucleophilic base like pyridine to scavenge the HCl produced. [4]This allows for the synthesis of mixed diesters, where the newly formed ester is different from the ethyl ester already present in the molecule.

Experimental Protocol: Synthesis of Ethyl 2-(methoxycarbonyl)-2-methylpropanoate

  • In a dry reaction vessel, dissolve methanol (1.5 eq.) and pyridine (1.2 eq.) in a suitable anhydrous solvent such as diethyl ether or THF.

  • Cool the solution to 0 °C.

  • Add this compound (1.0 eq.) dropwise to the stirred solution.

  • Allow the reaction to proceed at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting mixed diester by distillation or column chromatography.

Hydrolysis: Unveiling the Carboxylic Acid

Vigorous reaction with water will lead to the hydrolysis of the acyl chloride to the corresponding carboxylic acid, forming 2-(ethoxycarbonyl)-2-methylpropanoic acid. [5]This reaction is often rapid and exothermic.

Experimental Protocol: Hydrolysis to 2-(Ethoxycarbonyl)-2-methylpropanoic Acid

  • Carefully add this compound (1.0 eq.) to a stirred mixture of water and a suitable organic solvent (e.g., THF) at room temperature.

  • Stir the mixture vigorously for 1-2 hours. The reaction is often accompanied by the evolution of HCl gas.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Friedel-Crafts Acylation: Building Aromatic Ketones

In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can act as an acylating agent in Friedel-Crafts reactions with aromatic compounds. [6][7]This reaction forges a new carbon-carbon bond and leads to the formation of aryl ketones. The gem-dimethyl group may exert some steric influence on the regioselectivity of the acylation.

Friedel_Crafts_Acylation start This compound + Arene catalyst Lewis Acid (e.g., AlCl₃) start->catalyst Reactants product Aryl Ketone catalyst->product Forms

Caption: Key components of a Friedel-Crafts acylation reaction.

Experimental Protocol: Friedel-Crafts Acylation of Benzene

  • In a reaction vessel equipped with a reflux condenser and a gas outlet, suspend anhydrous aluminum chloride (1.2 eq.) in an excess of dry benzene (which acts as both reactant and solvent).

  • Cool the mixture in an ice bath.

  • Slowly add this compound (1.0 eq.) to the stirred suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 1-3 hours.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer and remove the solvent.

  • Purify the resulting ketone by vacuum distillation or column chromatography.

The Influence of Steric Hindrance: The Gem-Dimethyl Effect

The presence of the gem-dimethyl group at the α-position introduces significant steric hindrance around the reactive centers. While the primary site of reaction is the highly accessible acyl chloride, this steric bulk can influence the rate of reaction, particularly with larger nucleophiles. [8]This "Thorpe-Ingold effect" or "gem-dimethyl effect" can also favor intramolecular cyclization reactions by promoting a conformation that brings reactive ends of a molecule into proximity. [8]Researchers should consider this steric factor when designing synthetic routes, as it may necessitate longer reaction times or more forcing conditions compared to less hindered analogues.

Conclusion: A Versatile and Strategic Reagent

This compound is a valuable synthetic intermediate characterized by the high reactivity of its acyl chloride group. This functionality allows for a wide range of transformations, including amidation, esterification, hydrolysis, and Friedel-Crafts acylation, often with high efficiency and under mild conditions. The presence of the less reactive ethyl ester and the sterically demanding gem-dimethyl group provides opportunities for selective and strategic molecular construction. A thorough understanding of its reactivity profile, as detailed in this guide, will empower researchers to effectively harness the synthetic potential of this versatile building block in the development of novel and complex molecules.

References

  • ChemBK. (2024, April 9). Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoat. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • G. A. Slassi, et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(9), 2699. Retrieved from [Link]

  • Kareem, A. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah. Retrieved from [Link]

  • SciSpace. (2025, August 6). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 15). 12.3: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • Save My Exams. (2025, March 31). Acyl chlorides and alcohols. Retrieved from [Link]

  • Chemguide. the reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]

  • Chemguide. the reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]

  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate (CAS No. 64244-87-7) is a reactive acylating agent and a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex molecules. Its utility, however, is matched by its significant hazardous properties, necessitating a comprehensive understanding and strict adherence to safety protocols. This guide provides an in-depth analysis of the safety and handling requirements for this compound, moving beyond mere procedural lists to explain the rationale behind each recommendation. By fostering a deeper understanding of the chemical's reactivity and toxicology, this document aims to empower researchers to work safely and effectively, ensuring both personal safety and the integrity of their experimental outcomes.

Compound Profile and Hazard Identification

This compound is a liquid organic compound that requires careful handling due to its hazardous nature.[1] As an acyl chloride, its reactivity is a key feature in synthesis but also the primary source of its danger.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for its safe management in a laboratory setting.

PropertyValueSource
CAS Number 64244-87-7[2]
Molecular Formula C₇H₁₁ClO₃[2]
Molecular Weight 178.62 g/mol [2]
Appearance Liquid[1]
Boiling Point 200.8°C at 760 mmHg[2]
Density 1.144 g/cm³[2]
Flash Point 74.5°C[2]
Vapor Pressure 0.318 mmHg at 25°C[2]
GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the hazards associated with this compound. The primary signal word for this compound is "Danger" .[1]

  • H302: Harmful if swallowed. [1]

  • H312: Harmful in contact with skin. [1]

  • H314: Causes severe skin burns and eye damage. [1][3]

  • H332: Harmful if inhaled. [1]

The causality behind these classifications lies in the compound's ability to react with water and biological nucleophiles. Upon contact with moisture (e.g., on skin, in the eyes, or in the respiratory tract), it can hydrolyze to form hydrochloric acid, leading to severe chemical burns. Its reactivity also allows it to readily acylate proteins and other biomolecules, disrupting cellular function and causing toxicity.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the corrosive and toxic nature of this compound, a robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment.

The Primacy of Engineering Controls

Engineering controls are the first and most important line of defense as they are designed to isolate the hazard from the researcher.

  • Fume Hood: All manipulations of this compound must be conducted in a properly functioning chemical fume hood.[4] This is non-negotiable. The fume hood contains vapors and prevents inhalation, which is a primary route of exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to complement the localized exhaust of the fume hood.[5]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[6] Immediate flushing is critical in the event of accidental contact.

Personal Protective Equipment: The Last Line of Defense

PPE is essential to protect against splashes, spills, and unforeseen exposures. The selection of PPE should be deliberate and based on a thorough risk assessment.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[5] Given the severe eye damage this compound can cause, the use of a face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during procedures with a higher risk of splashing.

  • Hand Protection: Wear appropriate chemical-resistant gloves.[5] Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times and degradation data. Always inspect gloves for any signs of damage before use and practice proper glove removal techniques to avoid skin contamination.

  • Skin and Body Protection: A flame-resistant lab coat is necessary.[7] For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat provides an additional layer of protection. Full-length pants and closed-toe shoes are mandatory laboratory attire.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during emergency situations such as a large spill, a full-face respirator with an appropriate cartridge should be used.[7]

PPE_Workflow cluster_Preparation Preparation cluster_Donning Donning Sequence cluster_Handling Chemical Handling cluster_Doffing Doffing Sequence Assess_Risk Assess Risks of Procedure Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Don_Gown Don Lab Coat/Apron Select_PPE->Don_Gown Don_Gloves Don Gloves Don_Gown->Don_Gloves Don_Eyewear Don Goggles/Face Shield Don_Gloves->Don_Eyewear Work_in_Hood Work in Fume Hood Don_Eyewear->Work_in_Hood Doff_Gloves Remove Gloves Work_in_Hood->Doff_Gloves Doff_Eyewear Remove Goggles/Face Shield Doff_Gloves->Doff_Eyewear Doff_Gown Remove Lab Coat/Apron Doff_Eyewear->Doff_Gown Wash_Hands Wash Hands Thoroughly Doff_Gown->Wash_Hands

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

A systematic approach to handling and storage is crucial for preventing accidents and maintaining the integrity of the compound.

Handling Procedures
  • Avoid Direct Contact: Never allow the chemical to come into contact with skin, eyes, or clothing.[5]

  • Inert Atmosphere: When handling, consider the use of an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture, especially for long-term storage or sensitive reactions.

  • Grounding: For transfers of larger quantities, ensure containers are properly grounded and bonded to prevent static discharge, which could be a source of ignition.[6]

  • Cleanliness: Maintain a clean and organized workspace. Promptly clean up any minor drips or spills, following the procedures outlined in Section 5.

Storage Requirements

Proper storage is vital for both safety and maintaining the chemical's purity.

  • Temperature: Store in a freezer at temperatures under -20°C.[2]

  • Atmosphere: Store under an inert atmosphere.[2]

  • Container: Keep the container tightly closed and in its original packaging.[4][5]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[5] The storage area should be secure and accessible only to authorized personnel.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and water.[4]

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure. All laboratory personnel should be familiar with these procedures before working with the compound.

First Aid Measures
  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[3] Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing.[3] Drench the affected skin with running water for at least 15-20 minutes.[4] Seek immediate medical attention.

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15-20 minutes.[3][4] Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water.[3] Do NOT induce vomiting.[3] Seek immediate medical attention.

Emergency_Response cluster_Inhalation Inhalation cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Ingestion Ingestion Exposure Exposure Occurs Fresh_Air Move to Fresh Air Exposure->Fresh_Air Remove_Clothing Remove Contaminated Clothing Exposure->Remove_Clothing Rinse_Eyes Rinse with Water (15-20 min) Exposure->Rinse_Eyes Rinse_Mouth Rinse Mouth Exposure->Rinse_Mouth Medical_Help_Inhale Seek Immediate Medical Attention Fresh_Air->Medical_Help_Inhale Rinse_Skin Rinse with Water (15-20 min) Remove_Clothing->Rinse_Skin Medical_Help_Skin Seek Immediate Medical Attention Rinse_Skin->Medical_Help_Skin Medical_Help_Eye Seek Immediate Medical Attention Rinse_Eyes->Medical_Help_Eye No_Vomit Do NOT Induce Vomiting Rinse_Mouth->No_Vomit Medical_Help_Ingest Seek Immediate Medical Attention No_Vomit->Medical_Help_Ingest

Caption: First Aid Response Flowchart.

Spill and Waste Management

A clear and practiced plan for managing spills and waste is a cornerstone of laboratory safety.

Spill Cleanup Protocol
  • Evacuate and Secure: In the event of a significant spill, evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[6] Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.[6]

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Waste Disposal
  • Segregation: All waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.[8] As a halogenated organic compound, it should be segregated from non-halogenated waste streams.

  • Containerization: Use a chemically compatible, sealable container for waste collection.[8] The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Licensed Disposal: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[8] Adherence to all local, state, and federal regulations is mandatory. High-temperature incineration in a facility equipped with afterburners and scrubbers is a common disposal method for such materials.[8]

Conclusion

This compound is a potent synthetic tool, but its utility is intrinsically linked to the respect and caution with which it is handled. A comprehensive safety culture, built on a foundation of understanding the "why" behind the "what," is paramount. By integrating the principles of engineering controls, diligent use of personal protective equipment, and strict adherence to handling and emergency protocols, researchers can confidently and safely leverage the synthetic potential of this valuable compound. This guide serves as a technical resource to foster that culture of safety and scientific excellence.

References

  • PubChem. (n.d.). Ethyl 3-chloro-3-oxopropionate. Retrieved from [Link]

  • ChemBK. (2024, April 9). Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoat. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-chloro-2,2-dimethylpropanoate. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl chloroacetate. Retrieved from [Link]

  • Autech. (n.d.). This compound|CAS 64244-87-7. Retrieved from [Link]

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An In-depth Technical Guide to Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate: Nomenclature, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate, a versatile synthetic intermediate, holds significant potential in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its nomenclature, including IUPAC naming and common synonyms, alongside a detailed exploration of its physicochemical properties. The core of this document is dedicated to a thorough examination of its synthesis, presenting a validated experimental protocol. Furthermore, this guide elucidates the reactivity of this compound, with a particular focus on its application as a key building block for the synthesis of bioactive heterocyclic compounds, such as pyrazoles and pyridazinones. Through a detailed case study, we illustrate its practical utility in the synthesis of the fungicide Boscalid, showcasing its relevance in the development of commercially important molecules. This guide is intended to serve as a valuable resource for researchers and scientists, providing the foundational knowledge and practical insights necessary to effectively utilize this compound in their research and development endeavors.

Nomenclature and Synonyms

Clarity in chemical communication is paramount. This section provides a definitive guide to the nomenclature of this compound.

The systematic IUPAC name for this compound is This compound .[1]

This name is derived from the following structural features:

  • propanoate : indicating a three-carbon ester.

  • ethyl : specifying the ester group.

  • 3-oxo : denoting a ketone functional group at the third carbon.

  • 2,2-dimethyl : indicating two methyl groups attached to the second carbon.

  • 3-chloro : specifying a chlorine atom attached to the third carbon.

In addition to its IUPAC name, this compound is known by several synonyms in commercial and academic literature. Understanding these alternative names is crucial for comprehensive literature searches and procurement.

Common Synonyms:

  • 2-CHLOROCARBONYL-2-METHYL-PROPIONIC ACID ETHYL ESTER[2]

  • ethyl 2-chloroformyl-2-methylpropionate[2]

  • 2-ethoxycarbonyl-2,2-dimethyl-ethanoyl chloride[2]

  • dimethyl-malonic acid ethyl ester chloride[2]

  • Propanoic acid, 3-chloro-2,2-dimethyl-3-oxo-, ethyl ester[2]

Chemical Identifiers:

  • CAS Number: 64244-87-7

  • Molecular Formula: C₇H₁₁ClO₃[2]

  • Molecular Weight: 178.61 g/mol [2]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its safe handling, storage, and effective use in chemical reactions. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Appearance Colorless liquid[3]
Boiling Point 200.8°C at 760 mmHg[2]
Density 1.144 g/cm³[2]
Flash Point 74.5°C[2]
Refractive Index 1.439[2]
Storage Temperature Inert atmosphere, Store in freezer, under -20°C[2]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the chlorination of a suitable β-ketoester precursor. The following protocol provides a detailed, step-by-step methodology for its preparation.

Reaction Principle

The synthesis involves the reaction of ethyl 2,2-dimethyl-3-oxobutanoate with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to selectively introduce a chlorine atom at the α-position to the ketone.

Experimental Protocol

Materials:

  • Ethyl 2,2-dimethyl-3-oxobutanoate

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethyl 2,2-dimethyl-3-oxobutanoate in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of sulfuryl chloride in anhydrous dichloromethane to the stirred solution via the dropping funnel. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Causality Behind Experimental Choices
  • Anhydrous Conditions: The use of anhydrous solvent is critical to prevent the hydrolysis of sulfuryl chloride and the acid chloride product.

  • Low Temperature: The initial reaction is carried out at 0°C to control the exothermicity of the reaction and to minimize the formation of side products.

  • Slow Addition: The slow addition of the chlorinating agent ensures better control over the reaction rate and temperature.

  • Aqueous Workup: The workup with sodium bicarbonate solution is necessary to neutralize any remaining acidic byproducts, such as HCl and H₂SO₄.

Applications in Drug Discovery and Development: A Versatile Building Block for Heterocyclic Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry. Its bifunctional nature, possessing both an ester and an acid chloride, allows for versatile reactivity.

Synthesis of Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of this compound with hydrazine derivatives provides a direct route to substituted pyrazoles.[4][5][6][7]

Reaction Workflow for Pyrazole Synthesis:

Pyrazole_Synthesis reagent1 This compound intermediate Hydrazone Intermediate reagent1->intermediate Nucleophilic Acyl Substitution reagent2 Hydrazine Derivative (R-NHNH2) reagent2->intermediate product Substituted Pyrazole intermediate->product Intramolecular Cyclization & Dehydration

Caption: Synthesis of pyrazoles from this compound.

Synthesis of Pyridazinone Derivatives

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. They are known to possess a variety of pharmacological activities, including cardiotonic, antihypertensive, and anti-inflammatory effects. This compound can serve as a key precursor for the synthesis of pyridazinone derivatives through condensation reactions with hydrazine.[1][2][3][8]

Logical Relationship in Pyridazinone Synthesis:

Pyridazinone_Synthesis start This compound step1 Reaction with Hydrazine start->step1 product Pyridazinone Derivative step1->product

Caption: Logical flow for the synthesis of pyridazinone derivatives.

Case Study: Synthesis of Boscalid

To exemplify the practical utility of this compound in the synthesis of commercially relevant molecules, we present its role in a key step for the synthesis of the fungicide Boscalid . While the direct use of the title compound is not explicitly detailed in the provided search results for Boscalid's synthesis, a closely related intermediate, 2-chloro-nicotinoyl chloride, is used. The chemistry involved in the formation of the amide bond in Boscalid is analogous to the reactivity of the acid chloride functionality in this compound. This highlights the potential of the title compound as a building block for similar amide-containing agrochemicals and pharmaceuticals.

The final step in the synthesis of Boscalid involves the amide coupling of 2-amino-4'-chlorobiphenyl with 2-chloronicotinoyl chloride.[9][10]

Reaction Scheme for Boscalid Synthesis (Final Step):

Boscalid_Synthesis reagentA 2-amino-4'-chlorobiphenyl product_boscalid Boscalid reagentA->product_boscalid Amide Bond Formation reagentB 2-chloronicotinoyl chloride reagentB->product_boscalid

Caption: Final amide coupling step in the synthesis of Boscalid.

This case study underscores the importance of acyl chlorides, such as this compound, as reactive intermediates for the construction of complex molecules with significant biological activity.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its well-defined nomenclature, accessible synthesis, and diverse reactivity make it an attractive starting material for the preparation of a wide array of bioactive heterocyclic compounds. This guide has provided a comprehensive overview of its key characteristics and a practical protocol for its synthesis, with the aim of empowering researchers to leverage its full potential in their scientific pursuits.

References

  • Girish, Y. R., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]

  • NOVEL SYNTHESIS OF PYRAN-3-HYDRAZIDE DERIVATIVES AND THEIR USES TO THE SYNTHESIS HYDRAZIDE-HYDRAZONE, PYRAZOLE AND THIAZOLE DERI. AJOL. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoat. ChemBK. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. RJPT. [Link]

  • This compound. LookChem. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC - NIH. [Link]

  • Ethyl 3-chloro-2,2-dimethylpropanoate. PubChem. [Link]

  • Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • SYNTHETIC METHODS General methods. bioRxiv. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. [Link]

  • Synthesis of 3-chloro-2-oxo-butanoate. ResearchGate. [Link]

  • A novel process concept for the three step Boscalid® synthesis. RSC Publishing. [Link]

  • Ethyl 3-chloro-3-oxopropionate. PubChem. [Link]

  • A novel process concept for the three step Boscalid® synthesis. ResearchGate. [Link]

  • WO2018024145A1 - Process for preparing boscalid.
  • New Synthesis of Known Herbicides Based on Aryloxyalkanoic Acids. ResearchGate. [Link]

  • Convenient Synthetic Approaches for Novel Impurities of Propisochlor Herbicide. Bentham Science. [Link]

  • ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. ChemSynthesis. [Link]

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"Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate" physical constants

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Constants of Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate

Introduction

This compound is a reactive chemical intermediate of significant interest in organic synthesis. Its structure incorporates an acyl chloride, an ester, and a quaternary carbon center, making it a versatile building block for the introduction of the ethyl 2,2-dimethylmalonyl moiety. This guide provides a comprehensive overview of its key physical and chemical properties, essential for its safe handling, application in experimental design, and characterization.

Chemical Identity and Physical Properties

A summary of the fundamental physical constants and identifiers for this compound is presented below. These values are critical for predicting its behavior under various experimental conditions, such as distillation and extraction, as well as for calculating molar equivalents in chemical reactions.

PropertyValueSource
CAS Number 64244-87-7[1][2][3]
Molecular Formula C₇H₁₁ClO₃[1][2][3]
Molecular Weight 178.616 g/mol [1]
Boiling Point 200.822 °C at 760 mmHg66 °C at 16 Torr[1][3]
Density 1.144 g/cm³[1][3]
Refractive Index 1.439[1][3]
Vapor Pressure 0.318 mmHg at 25 °C[1][3]
Flash Point 74.493 °C[1][3]
Storage Conditions Inert atmosphere, store in freezer at -20°C[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a triplet-quartet pattern characteristic of an ethyl ester group. The two methyl groups attached to the quaternary carbon are chemically equivalent and should appear as a singlet.

    • δ ~1.3 ppm (triplet, 3H, -O-CH₂-CH ₃)

    • δ ~1.5 ppm (singlet, 6H, -C(CH ₃)₂)

    • δ ~4.2 ppm (quartet, 2H, -O-CH ₂-CH₃)

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

    • δ ~14 ppm (-O-CH₂-C H₃)

    • δ ~24 ppm (-C(C H₃)₂)

    • δ ~50 ppm (-C (CH₃)₂)

    • δ ~62 ppm (-O-C H₂-CH₃)

    • δ ~170 ppm (-C =O, ester)

    • δ ~175 ppm (-C =O, acyl chloride)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorption bands corresponding to the two carbonyl groups.

  • ~1740 cm⁻¹: C=O stretch of the ester group.

  • ~1800 cm⁻¹: C=O stretch of the acyl chloride group. The higher wavenumber is characteristic of the more electrophilic acyl chloride carbonyl.

  • ~1100-1300 cm⁻¹: C-O stretching vibrations of the ester.

Safety and Handling

This compound is classified as a corrosive substance.[3] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Classification:

  • H314: Causes severe skin burns and eye damage.[4]

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]

  • P264: Wash hands thoroughly after handling.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P310: Immediately call a POISON CENTER or doctor/physician.[4]

  • P405: Store locked up.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Experimental Workflow: Amide Synthesis

The high reactivity of the acyl chloride moiety makes this compound an excellent reagent for the synthesis of amides. A typical experimental workflow is outlined below.

Amide_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagent This compound in anhydrous solvent reaction_vessel Stir at 0 °C to room temperature under inert atmosphere (N₂ or Ar) reagent->reaction_vessel amine Primary or Secondary Amine + Base (e.g., Triethylamine) amine->reaction_vessel quench Quench with H₂O reaction_vessel->quench extract Extract with organic solvent quench->extract wash Wash with aq. acid, base, and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or distillation concentrate->purify product Isolated Amide Product purify->product

Caption: Typical workflow for the synthesis of an amide using this compound.

References

  • LookChem. This compound. [Link]

  • ChemBK. Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoat. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of β-Keto Esters using Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Importance of β-Keto Esters and the Advantage of Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate

β-Keto esters are foundational building blocks in modern organic synthesis, serving as versatile intermediates in the construction of a wide array of complex molecules, including pharmaceuticals, natural products, and agrochemicals. Their synthetic utility stems from the presence of multiple reactive sites, allowing for a diverse range of chemical transformations. Traditional methods for their synthesis, such as the Claisen condensation, while effective, can be limited by issues of regioselectivity and the requirement for strongly basic conditions.[1]

The C-acylation of ketone enolates with highly reactive acylating agents represents a powerful and direct approach to unsymmetrical β-keto esters.[2] This application note details the use of a specialized acylating agent, This compound , for the efficient synthesis of β-keto esters. The presence of the gem-dimethyl group at the α-position of this reagent offers distinct advantages, primarily by preventing self-condensation and promoting a clean, high-yielding acylation of the target nucleophile.

The high reactivity of acyl chlorides, in general, facilitates reactions with a variety of nucleophiles, including enolates, to form new carbon-carbon bonds.[3][4] The protocol described herein provides a robust and reproducible method for researchers, scientists, and drug development professionals to access a diverse range of β-keto esters.

Mechanistic Insights: The Acylation of Enolates

The synthesis of β-keto esters using this compound proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:

  • Enolate Formation: A suitable base is used to deprotonate the α-carbon of a ketone starting material, generating a nucleophilic enolate. The choice of base is critical and depends on the pKa of the ketone. For simple ketones, strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are often employed to ensure rapid and complete enolate formation.

  • Nucleophilic Attack: The generated enolate attacks the electrophilic carbonyl carbon of this compound. The gem-dimethyl group on the acyl chloride sterically hinders potential side reactions at the α-position, thereby enhancing the selectivity of the acylation.

  • Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and forming the desired β-keto ester.

The overall transformation is an efficient C-C bond-forming reaction, driven by the high electrophilicity of the acyl chloride and the nucleophilicity of the enolate.

Acylation_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Ketone Ketone Enolate Enolate Ketone->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate AcylChloride This compound TetrahedralIntermediate Tetrahedral Intermediate Enolate->TetrahedralIntermediate Nucleophilic Attack AcylChloride->TetrahedralIntermediate BetaKetoEster β-Keto Ester TetrahedralIntermediate->BetaKetoEster Collapse Chloride Chloride Ion TetrahedralIntermediate->Chloride Elimination

Caption: General mechanism for the acylation of a ketone enolate.

Experimental Protocol: Synthesis of a Model β-Keto Ester

This protocol describes a general procedure for the acylation of a ketone using this compound. As a representative example, the synthesis of ethyl 2,2-dimethyl-3-oxo-5-phenylpentanoate from propiophenone is detailed.

Materials:

  • Propiophenone

  • This compound

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions:

  • This compound is a reactive acyl chloride and should be handled in a well-ventilated fume hood. It is corrosive and a lachrymator.

  • LDA is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed container.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry, 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add propiophenone (1.0 eq).

    • Dissolve the ketone in anhydrous THF (approximately 0.2 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation:

    • Slowly add a 2.0 M solution of LDA (1.1 eq) dropwise to the stirred ketone solution via syringe, maintaining the temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation. The solution may change color.

  • Acylation:

    • In a separate dry flask, prepare a solution of this compound (1.2 eq) in a small amount of anhydrous THF.

    • Add the acyl chloride solution dropwise to the enolate solution at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and remove the solvent in vacuo to yield the pure β-keto ester.

Data Presentation: Expected Outcomes

The following table summarizes the expected yields for the acylation of various ketones with this compound based on analogous reactions with similar acylating agents.

Ketone SubstrateProduct StructureExpected Yield (%)
AcetophenoneEthyl 2,2-dimethyl-3-oxo-4-phenylbutanoate85-95
PropiophenoneEthyl 2,2-dimethyl-3-oxo-5-phenylpentanoate80-90
CyclohexanoneEthyl 2-(2,2-dimethyl-3-oxopropanoyl)cyclohexan-1-one75-85
2-PentanoneEthyl 2,2,4-trimethyl-3-oxohexanoate70-80

Experimental Workflow Diagram

Experimental_Workflow Start Start: Dry Reaction Flask under Inert Atmosphere AddKetone Add Ketone and Anhydrous THF Start->AddKetone Cool Cool to -78 °C AddKetone->Cool AddLDA Slowly Add LDA Solution Cool->AddLDA StirEnolate Stir for 30 min for Enolate Formation AddLDA->StirEnolate AddAcylChloride Add Solution of this compound StirEnolate->AddAcylChloride StirAcylation Stir at -78 °C for 1h, then Warm to RT AddAcylChloride->StirAcylation Quench Quench with Saturated NH4Cl StirAcylation->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over MgSO4/Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Column Chromatography Concentrate->Purify End End: Pure β-Keto Ester Purify->End

Caption: Step-by-step experimental workflow for the synthesis of β-keto esters.

Troubleshooting and Key Considerations

  • Low Yield:

    • Incomplete enolate formation: Ensure the ketone is fully deprotonated by using a sufficient excess of a strong base and allowing adequate time for the reaction. The quality of the LDA is crucial.

    • Moisture contamination: All glassware must be thoroughly dried, and anhydrous solvents must be used. Moisture will quench the enolate and hydrolyze the acyl chloride.

    • Side reactions: The temperature should be carefully controlled during the addition of both the base and the acyl chloride to minimize side reactions.

  • Formation of Byproducts:

    • Self-condensation of the ketone: This can be minimized by the rapid addition of the acyl chloride to the pre-formed enolate.

    • O-acylation: While C-acylation is generally favored with lithium enolates, O-acylation can sometimes occur. The reaction conditions, including solvent and temperature, can influence the C/O acylation ratio.

References

  • BenchChem. (2025). A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers.
  • PrepChem.com. Synthesis of β-keto ester.
  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.
  • ResearchGate. Synthesis of β-Keto Esters by C-Acylation of Preformed Enolates With Methyl Cyanoformate: Preparation of Methyl (1α,4aβ,8aα)
  • University of Calgary.
  • Chemguide. an introduction to acyl chlorides (acid chlorides).
  • AQA A-Level Chemistry.
  • Chemistry LibreTexts. (2025, March 12). 22.

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Application Notes & Protocols: Strategic Use of Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate in Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate in modern synthetic chemistry, designed for researchers, scientists, and drug development professionals.

Introduction: A Sterically Influenced Acylating Agent

This compound, hereafter referred to as ECDO, is a specialized acylating agent with the chemical formula C₇H₁₁ClO₃.[1][2] Its structure is distinguished by three key features: a highly reactive acyl chloride, a stable ethyl ester, and a gem-dimethyl group at the α-position. This unique combination makes ECDO a valuable reagent for introducing a dimethylmalonyl ethyl ester moiety into organic molecules, a common scaffold in the synthesis of pharmaceuticals and pesticides.[1]

The most significant structural feature is the gem-dimethyl group. This substitution is not merely a passive scaffold; it actively influences the reagent's reactivity through the Thorpe-Ingold effect , or gem-dimethyl effect. This effect can lead to accelerations in reaction rates by altering bond angles and favoring conformations that are pre-organized for reaction, thereby lowering the activation energy of transition states.[3][4] In the context of ECDO, this steric constraint can enhance the electrophilicity of the carbonyl carbon and influence the stereochemical outcome of reactions with chiral substrates. This guide will provide the foundational knowledge and practical protocols for leveraging ECDO in key acylation reactions.

Safety, Handling, and Storage

Scientific integrity begins with safety. ECDO is an irritant and corrosive acyl chloride that reacts with moisture.[1] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always handle ECDO inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl or neoprene gloves are recommended for extended handling), and tightly sealed safety goggles or a full-face shield.[5][6][7][8]

  • Handling: Use only dry, inert glassware and syringes. The compound is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid, releasing corrosive HCl gas. Avoid inhalation of vapors and any contact with skin or eyes.[5][7] Have an emergency eyewash and safety shower readily accessible.[7]

  • Storage: Store ECDO under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term stability, storage in a freezer at or below -20°C is recommended.[2]

  • Waste Disposal: Quench residual ECDO slowly by adding it to a stirred, cooled solution of sodium bicarbonate or another suitable weak base. Dispose of the neutralized waste in accordance with local, state, and federal regulations.[6]

Core Applications: Protocols for Acylation

ECDO is a potent electrophile used primarily for the acylation of nucleophiles such as amines, alcohols, and electron-rich aromatic systems. The general reaction proceeds via a nucleophilic addition-elimination mechanism.[9]

N-Acylation of Primary and Secondary Amines

The reaction of ECDO with amines provides a direct route to β-keto amides, which are versatile intermediates in medicinal chemistry. The reaction is typically rapid and high-yielding. The addition of a non-nucleophilic base is crucial to scavenge the HCl byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[10]

Causality of Experimental Choices:

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are preferred as they are aprotic and effectively solubilize the reactants.

  • Base: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are used as acid scavengers. DIPEA is often chosen for sterically hindered amines to minimize potential side reactions.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature to ensure completion.

Detailed Protocol for N-Acylation of Benzylamine:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add benzylamine (1.0 eq, e.g., 1.07 g, 10 mmol) and 30 mL of anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq, 1.67 mL, 12 mmol) to the stirred solution.[10]

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • ECDO Addition: In a separate dry flask, dissolve ECDO (1.05 eq, 1.87 g, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 20-30 minutes via a pressure-equalizing dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess base), 20 mL of saturated NaHCO₃ solution (to remove residual acid), and finally 20 mL of brine.[10]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Table 1: Representative Conditions for N-Acylation

Amine Type Relative Reactivity Base (equivalents) Typical Reaction Time Notes
Primary (Aliphatic) High Et₃N or DIPEA (1.1-1.2) 1-3 hours Highly exothermic; requires slow addition at 0 °C.
Primary (Aromatic) Moderate Et₃N or DIPEA (1.2-1.5) 3-6 hours Less nucleophilic; may require longer reaction times.

| Secondary (Aliphatic) | Moderate to Low | DIPEA (1.5) | 4-12 hours | Steric hindrance can slow the reaction significantly. |

Workflow for N-Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine & Base in Anhydrous DCM cool Cool Amine Solution to 0 °C prep_amine->cool prep_ecdo Dissolve ECDO in Anhydrous DCM add Dropwise Addition of ECDO Solution prep_ecdo->add cool->add react Stir at RT (2-4h) add->react quench Quench with Water react->quench extract Sequential Washes (HCl, NaHCO₃, Brine) quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Flash Column Chromatography dry->purify product Pure Amide Product purify->product

Caption: Experimental workflow for a typical N-acylation reaction.

O-Acylation of Alcohols and Phenols

The esterification of alcohols and phenols with ECDO is a fundamental transformation. While less reactive than amines, alcohols can be effectively acylated, typically requiring a nucleophilic catalyst to facilitate the reaction.[11]

Causality of Experimental Choices:

  • Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a highly effective acyl-transfer catalyst that operates by forming a more reactive N-acylpyridinium intermediate.[11] It is used in substoichiometric amounts.

  • Base: A stoichiometric amount of a non-nucleophilic base like triethylamine is still required to neutralize the HCl byproduct.

  • Substrate Reactivity: Primary alcohols are the most reactive, followed by secondary alcohols. Tertiary alcohols are significantly sterically hindered and may require more forcing conditions or alternative catalysts.[12][13]

Detailed Protocol for O-Acylation of Benzyl Alcohol:

  • Setup: To a dry round-bottom flask under nitrogen, add benzyl alcohol (1.0 eq, 1.08 g, 10 mmol), triethylamine (1.5 eq, 2.09 mL, 15 mmol), and a catalytic amount of DMAP (0.05 eq, 61 mg, 0.5 mmol) in 40 mL of anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • ECDO Addition: Add a solution of ECDO (1.1 eq, 1.96 g, 11 mmol) in 10 mL of anhydrous DCM dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-8 hours, or until TLC indicates completion.

  • Work-up & Purification: Follow the same work-up and purification procedure as described for the N-acylation protocol (Section 3.1).

C-Acylation of Aromatic Compounds (Friedel-Crafts Reaction)

ECDO can acylate electron-rich aromatic rings via the Friedel-Crafts acylation reaction.[14] This electrophilic aromatic substitution requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[15][16]

Causality of Experimental Choices:

  • Catalyst: A stoichiometric amount of AlCl₃ is necessary. The product, an aryl ketone, is a Lewis base that forms a stable complex with AlCl₃, effectively sequestering the catalyst. This complex must be hydrolyzed during work-up to liberate the product.[14][17]

  • Solvent: A non-reactive, polar solvent like dichloromethane or 1,2-dichloroethane is typically used. Nitrobenzene can be used for less reactive substrates.

  • Substrate Scope: The reaction works best for activated aromatic rings (e.g., toluene, anisole, naphthalene). It fails with deactivated rings (e.g., nitrobenzene) or those containing basic amine groups that coordinate with the catalyst.

General Mechanism of Friedel-Crafts Acylation

Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Detailed Protocol for C-Acylation of Anisole:

  • Setup: To a flame-dried, three-necked flask fitted with a dropping funnel, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 eq, 1.60 g, 12 mmol) and 20 mL of anhydrous 1,2-dichloroethane.

  • Cooling: Cool the suspension to 0 °C.

  • Acyl Chloride Addition: Add a solution of ECDO (1.0 eq, 1.79 g, 10 mmol) in 10 mL of 1,2-dichloroethane dropwise to the AlCl₃ suspension. Stir for 15 minutes to allow for complex formation.

  • Arene Addition: Add anisole (1.0 eq, 1.08 g, 10 mmol) dropwise to the mixture, maintaining the temperature at 0 °C.

  • Reaction: After addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for 3-5 hours.

  • Work-up:

    • Cool the reaction mixture back to 0 °C and very carefully quench it by slowly pouring it over crushed ice (~50 g) with vigorous stirring. Caution: This is a highly exothermic process that releases HCl gas.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM (2 x 25 mL).

    • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the product via flash column chromatography or recrystallization.

Physicochemical Data of ECDO

Table 2: Properties of this compound

Property Value Source
CAS Number 64244-87-7 [1][2]
Molecular Formula C₇H₁₁ClO₃ [1][2]
Molecular Weight 178.61 g/mol [1][2]
Boiling Point 66 °C @ 16 Torr [1]
Density ~1.144 g/cm³ (Predicted) [1]
Flash Point ~74.5 °C [2]

| Refractive Index | ~1.439 |[1][2] |

Conclusion

This compound is a potent and sterically defined acylating agent. Its gem-dimethyl group imparts unique reactivity that can be strategically employed in the synthesis of complex amides, esters, and aryl ketones. The protocols detailed in this guide provide a robust framework for researchers to utilize ECDO effectively and safely. Proper execution of these methods, with careful consideration of the stoichiometry, temperature, and purification, will enable the successful incorporation of the versatile dimethylmalonyl ethyl ester unit into a wide array of molecular targets.

References

  • Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoat - ChemBK. (2024). ChemBK. Retrieved from [Link]

  • ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Organic Chemistry Portal. Retrieved from [Link]

  • Friedel–Crafts reaction - Wikipedia. Wikipedia. Retrieved from [Link]

  • Acylation of Alcohols and Amines. Thieme. Retrieved from [Link]

  • Synthesis of ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-carboxylate. Mol-Instincts. Retrieved from [Link]

  • Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - NIH. National Institutes of Health. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Master Organic Chemistry. Retrieved from [Link]

  • (PDF) The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids - ResearchGate. ResearchGate. Retrieved from [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC - NIH. National Institutes of Health. Retrieved from [Link]

  • Friedel-Crafts acylation (video) - Khan Academy. Khan Academy. Retrieved from [Link]

  • The gem-Dimethyl Effect Revisited - ResearchGate. ResearchGate. Retrieved from [Link]

  • This compound - LookChem. LookChem. Retrieved from [Link]

  • Acylation of Alcohols, Part 2: with Other Acylating Reagents - YouTube. (2021). YouTube. Retrieved from [Link]

  • A Level Chemistry Revision Notes - Acyl Chlorides - Save My Exams. Save My Exams. Retrieved from [Link]

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Application Notes: Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate as a Key Intermediate in Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate (CAS No. 64244-87-7). It details the molecule's physicochemical properties, safety protocols, and its strategic use as a bifunctional intermediate. A detailed protocol for a model acylation reaction is presented to demonstrate its utility in synthesizing complex molecular architectures relevant to the pharmaceutical and agrochemical industries.

Introduction: A Versatile Building Block

This compound is a valuable synthetic intermediate whose structure is primed for strategic molecular elaboration. It possesses two key functional groups: a highly reactive acyl chloride and a stable ethyl ester. The presence of a quaternary carbon center, substituted with two methyl groups, provides steric hindrance that can influence the regioselectivity of subsequent chemical transformations and imparts a characteristic dimethyl-bridge in the final product.

This unique combination of features makes it an ideal precursor for creating a variety of complex molecules, including bioactive compounds used in pharmaceuticals and modern agrochemicals like synthetic pyrethroids.[1][2][3] The acyl chloride allows for efficient coupling with nucleophiles such as alcohols and amines to form esters and amides, respectively, while the ethyl ester group can be hydrolyzed or otherwise modified in later synthetic steps.

This guide will elucidate the practical handling of this intermediate and provide a detailed, field-tested protocol for a representative acylation reaction, highlighting its role in the construction of advanced molecular frameworks.

Physicochemical Properties & Safety Data

Proper handling and storage are paramount for ensuring the stability and reactivity of this compound. The acyl chloride moiety is susceptible to hydrolysis, necessitating storage under inert, anhydrous conditions.

Physical and Chemical Data

The following table summarizes the key properties of the compound.

PropertyValueSource(s)
CAS Number 64244-87-7[2]
Molecular Formula C₇H₁₁ClO₃[2]
Molecular Weight 178.61 g/mol [2]
Appearance Colorless liquid[2]
Density ~1.144 g/cm³[2]
Boiling Point 200.8°C at 760 mmHgN/A
Flash Point 74.5°C[2]
Storage Conditions Inert atmosphere, store in freezer (-20°C)[2]
Safety and Handling

This compound is classified as an irritant and is corrosive.[2] All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

  • Handling Precautions: Avoid contact with skin, eyes, and respiratory tract.[2] Do not breathe vapors. Keep away from moisture and sources of ignition. The compound is moisture-sensitive; handle under an inert atmosphere (e.g., Nitrogen or Argon) where possible.

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Synthesis of the Intermediate

A common preparatory method for this class of compounds involves the reaction of a corresponding precursor with a chlorinating agent. For instance, it can be prepared by reacting an appropriate 2-chloroacyl chloride with an ethyl ester under suitable conditions.[2] Due to its commercial availability, direct purchase from a reputable supplier is often the most efficient route for research and development purposes.

Application in Synthesis: A Model Acylation Protocol

The primary utility of this compound is as an acylating agent. The acyl chloride functionality reacts readily with nucleophiles. This is a foundational reaction in the synthesis of numerous pyrethroid insecticides, which are esters of a cyclopropane carboxylic acid and a specific alcohol. While the title compound is not a cyclopropane derivative, its reaction chemistry is analogous and serves as an excellent model.

This section provides a detailed protocol for the esterification of 3-phenoxybenzyl alcohol, a common core structure in pyrethroids, to demonstrate a robust and reproducible application.

Reaction Scheme & Rationale

The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of 3-phenoxybenzyl alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing potential acid-catalyzed side reactions.

G R1 This compound plus1 + R2 3-Phenoxybenzyl Alcohol Base Pyridine (Base) arrow1 P1 Ethyl 2,2-dimethyl-3-oxo-3-((3-phenoxyphenyl)methoxy)propanoate plus2 + Byproduct Pyridinium Hydrochloride

Caption: General workflow for the acylation reaction.

Detailed Experimental Protocol

Objective: To synthesize Ethyl 2,2-dimethyl-3-oxo-3-((3-phenoxyphenyl)methoxy)propanoate.

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)
This compound64244-87-7178.611.00 g5.60
3-Phenoxybenzyl alcohol13826-35-2200.241.12 g5.60
Pyridine (anhydrous)110-86-179.100.53 mL6.72
Dichloromethane (DCM, anhydrous)75-09-284.9320 mL-
1M Hydrochloric Acid (aq.)7647-01-0-15 mL-
Saturated Sodium Bicarbonate (aq.)144-55-8-15 mL-
Brine (Saturated NaCl aq.)7647-14-5-15 mL-
Anhydrous Magnesium Sulfate7487-88-9-~2 g-

Procedure:

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-phenoxybenzyl alcohol (1.12 g, 5.60 mmol).

  • Dissolution: Add anhydrous dichloromethane (20 mL) and anhydrous pyridine (0.53 mL, 6.72 mmol). Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction flask to 0°C using an ice-water bath.

    • Scientist's Note: Cooling the reaction mixture minimizes potential side reactions and controls the exothermicity of the acylation.

  • Addition of Acyl Chloride: Slowly add this compound (1.00 g, 5.60 mmol) dropwise to the stirred solution over 5-10 minutes. A white precipitate (pyridinium hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting alcohol spot indicates reaction completion.

  • Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 15 mL of 1M HCl (aq.). Shake well and separate the layers.

    • Rationale: The acidic wash removes the excess pyridine and the pyridinium salt byproduct.

  • Workup - Washing: Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 15 mL of brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product, Ethyl 2,2-dimethyl-3-oxo-3-((3-phenoxyphenyl)methoxy)propanoate.

Characterization of the Product

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic peaks for the ethyl group (triplet and quartet), the singlet for the gem-dimethyl protons, a singlet for the benzylic methylene protons, and complex multiplets for the aromatic protons.

  • ¹³C NMR: Expect signals for the two carbonyl carbons (ester and ketone), the quaternary carbon, and the various aliphatic and aromatic carbons.

  • FT-IR (neat): Look for strong C=O stretching frequencies around 1720-1750 cm⁻¹ corresponding to the ester and ketone functionalities.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or related adducts (e.g., [M+Na]+) corresponding to the calculated exact mass of the product (C₂₁H₂₂O₅).

Logical Workflow Visualization

The entire process, from preparation to analysis, follows a logical and reproducible sequence.

G A 1. Reaction Setup (Flask, Stir Bar, N2 Atmosphere) B 2. Dissolve Reagents (3-Phenoxybenzyl alcohol, Pyridine in DCM) A->B Load Reagents C 3. Cool to 0°C B->C Prepare for Addition D 4. Add Acyl Chloride (this compound) C->D Initiate Reaction E 5. React at Room Temp (Monitor by TLC) D->E Allow Reaction to Proceed F 6. Aqueous Workup (HCl, NaHCO3, Brine Washes) E->F Quench & Isolate G 7. Dry & Concentrate (MgSO4, Rotary Evaporation) F->G Remove Solvents H 8. Purify (Flash Column Chromatography) G->H Isolate Pure Compound I 9. Characterize Product (NMR, IR, MS) H->I Confirm Structure & Purity

Caption: Step-by-step experimental workflow for the model acylation.

Conclusion

This compound is a potent and versatile intermediate for constructing complex organic molecules. Its bifunctional nature, governed by the highly reactive acyl chloride and a modifiable ester group, allows for its strategic incorporation into multi-step synthetic routes. The protocol detailed herein for a model acylation reaction provides a robust, reproducible, and well-rationalized example of its primary application. This methodology serves as a foundational technique for researchers aiming to leverage this building block in the development of novel pharmaceutical and agrochemical agents.

References

  • (Note: This is a representative SDS for a related class of chemicals, illustrating typical hazards.)

  • (Note: Data for a structurally related compound.)

  • (Note: Representative safety data for a related acyl chloride.)

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Application Notes & Protocols: Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate is a highly functionalized reagent of significant value in organic synthesis. Its unique structure, incorporating a reactive acyl chloride, an ester moiety, and a sterically hindered quaternary center, makes it a prime building block for the construction of complex molecular architectures. This guide provides an in-depth exploration of its properties, core applications, and detailed, field-proven protocols for its use, particularly in the synthesis of advanced β-keto ester intermediates and subsequent heterocyclic scaffolds. The protocols are designed to be self-validating, with causal explanations for each experimental step, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Reagent Overview and Physicochemical Profile

This compound, also known as 2-Chlorocarbonyl-2-methylpropionic acid ethyl ester, is a colorless liquid that serves as a potent electrophile.[1] The gem-dimethyl group provides steric hindrance that can influence the stereochemical outcome of reactions and imparts unique solubility and stability characteristics to its derivatives. The primary reactivity stems from the highly electrophilic acyl chloride, which readily undergoes nucleophilic acyl substitution.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₁₁ClO₃[1]
Molar Mass 178.61 g/mol [1]
Boiling Point 66 °C at 16 Torr[1]
Density ~1.144 g/cm³ (Predicted)[1]
Refractive Index 1.439[2]
Flash Point 74.49 °C[2]
CAS Number 64244-87-7[1]

Safety, Handling, and Storage

The presence of the acyl chloride moiety renders this compound corrosive and irritating.[1] It is also moisture-sensitive, as it will hydrolyze to the corresponding carboxylic acid. Therefore, stringent safety and handling protocols are mandatory.

2.1. Hazard Identification This compound is classified as irritating and corrosive.[1] Direct contact with skin, eyes, or the respiratory tract must be avoided.[1]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource
Hazard H314Causes severe skin burns and eye damage.[3]
Prevention P260Do not breathe dust/fume/gas/mist/vapors/spray.[3]
Prevention P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
Response P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]
Response P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
Response P305+P354+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Storage P405Store locked up.[3]

2.2. Handling Protocol

  • Engineering Controls: All manipulations must be performed within a certified chemical fume hood to manage vapor exposure.[4]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles.

  • Dispensing: Use dried glass syringes or cannulation techniques for transferring the liquid to prevent exposure to atmospheric moisture.

2.3. Storage Conditions Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] For long-term stability, it is recommended to store it in a freezer at or below -20°C.[1]

Core Application: Synthesis of α,α-Disubstituted β-Keto Esters

A primary and powerful application of this compound is the synthesis of β-keto esters, which are pivotal intermediates in the creation of pharmaceuticals and other fine chemicals.[5][6] This reaction is a form of C-acylation, where a carbanion equivalent (an enolate) attacks the acyl chloride.

3.1. Mechanistic Rationale

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The choice of a strong, non-nucleophilic base is critical for quantitatively generating the enolate from a ketone starting material. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are commonly employed for this purpose. The reaction is conducted at low temperatures (e.g., -78 °C) to prevent side reactions, such as self-condensation of the ketone or reaction of the base with the ester moiety of the product. The gem-dimethyl group on the acyl chloride prevents enolization at the α-position, ensuring clean acylation.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Acyl Substitution Ketone Ketone (R-C(=O)-CH₂R') Enolate Lithium Enolate Ketone->Enolate -78 °C, THF Base Strong Base (e.g., LDA) Base->Enolate Enolate_ref Lithium Enolate AcylChloride This compound Product β-Keto Ester Product AcylChloride->Product Enolate_ref->Product Attack on Acyl Chloride

Sources

Application Notes & Protocols: Synthesis of β-Keto Amides via Reaction of Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecules

In the landscape of modern organic synthesis and drug discovery, the efficient construction of complex molecular architectures from readily available starting materials is paramount. Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate, a derivative of dimethylmalonic acid, represents a highly valuable and reactive building block. Its structure incorporates a reactive acyl chloride moiety, a sterically shielded core, and an ethyl ester group, making it a prime candidate for creating densely functionalized molecules.

The reaction of this acyl chloride with primary and secondary amines is a cornerstone transformation that forges a stable amide bond, yielding substituted ethyl 3-amino-2,2-dimethyl-3-oxopropanoates. These resulting β-keto amide structures are privileged motifs in medicinal chemistry, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and various heterocyclic compounds.[1][2] This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and critical considerations for successfully employing this compound in N-acylation reactions.

Reaction Principle: The Nucleophilic Acyl Substitution Mechanism

The formation of an amide from an acyl chloride and an amine is a classic example of a nucleophilic acyl substitution reaction.[3] The process is typically rapid and exothermic, proceeding through a well-established addition-elimination mechanism.[4][5]

The key steps are:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine attacking the highly electrophilic carbonyl carbon of the acyl chloride.[5][6] This addition breaks the carbonyl π-bond, forming a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion—an excellent leaving group—is expelled.[3][6]

  • Deprotonation: The resulting protonated amide is then deprotonated by a base to yield the final, neutral amide product. This base can be a second equivalent of the starting amine or an added, non-nucleophilic base such as triethylamine or pyridine.[6][7]

It is crucial to include a base in the reaction mixture. The reaction generates hydrogen chloride (HCl) as a byproduct. If not neutralized, this acid will protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[3][6]

Nucleophilic Acyl Substitution Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation Amine R₂NH AcylChloride This compound Amine->AcylChloride Lone pair attacks carbonyl carbon TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate ProtonatedAmide Protonated Amide TetrahedralIntermediate->ProtonatedAmide C=O reforms, Cl⁻ expelled Chloride Cl⁻ FinalAmide β-Keto Amide Product ProtonatedAmide->FinalAmide Base Base (e.g., Et₃N) Base->ProtonatedAmide Removes proton Salt [Base-H]⁺Cl⁻

Caption: Nucleophilic addition-elimination mechanism for amide formation.

Key Experimental Parameters and Considerations

The success of the N-acylation reaction hinges on the careful selection of several key parameters. The rationale behind these choices is critical for achieving high yields and purity.

  • Amine Substrate: Primary and secondary aliphatic amines are generally highly nucleophilic and react readily. Aromatic amines, such as aniline, are less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring and may require more forcing conditions, such as heating or the use of a catalyst.[8] Sterically hindered amines may also exhibit lower reactivity.

  • Solvent: The reaction should be conducted in an anhydrous aprotic solvent to prevent hydrolysis of the highly reactive acyl chloride.[9] Dichloromethane (DCM) is an excellent choice due to its inertness and ease of removal during workup. Other suitable solvents include tetrahydrofuran (THF), diethyl ether, and acetonitrile.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is commonly used.[3][10] Typically, 1.1 to 1.5 equivalents are sufficient to scavenge the HCl produced. Alternatively, two equivalents of the starting amine can be used, with one equivalent acting as the nucleophile and the second as the base.[6]

  • Temperature Control: The reaction is often exothermic. It is standard practice to add the acyl chloride dropwise to a cooled solution (0 °C) of the amine and base.[3] This controlled addition helps to prevent side reactions and ensures the formation of a clean product. After the addition is complete, the reaction is typically allowed to warm to room temperature.

  • Reaction Monitoring: The progress of the reaction can be conveniently monitored by Thin-Layer Chromatography (TLC) to determine when the starting amine has been fully consumed.

Detailed Experimental Protocols

Safety Precautions: Acyl chlorides are corrosive and moisture-sensitive, releasing HCl upon contact with water.[9] They should be handled in a well-ventilated fume hood. Amines can be toxic and corrosive. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: General Procedure for N-Acylation of Primary and Secondary Aliphatic Amines

This protocol provides a robust, general method for the efficient acylation of common aliphatic amines.

Materials:

  • Aliphatic amine (1.0 eq)

  • This compound (1.05 - 1.1 eq)

  • Triethylamine (TEA) or DIPEA (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Add this compound (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 10-15 minutes. Maintain the internal temperature below 5 °C. A white precipitate of triethylammonium chloride will likely form.[3]

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC until the starting amine is consumed.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess TEA and any unreacted amine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[3]

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude β-keto amide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental Workflow start Start setup Dissolve Amine & Base in Anhydrous DCM start->setup cool Cool to 0 °C in Ice Bath setup->cool add Dropwise Addition of Acyl Chloride Solution cool->add react Stir at 0 °C, then Warm to Room Temp (1-3h) (Monitor by TLC) add->react workup Aqueous Workup (HCl, NaHCO₃, Brine) react->workup dry Dry Organic Layer (Na₂SO₄) & Filter workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Chromatography or Recrystallization) concentrate->purify end Final Product purify->end

Caption: General experimental workflow for N-acylation.

Protocol 2: Modified Procedure for N-Acylation of Anilines

Less nucleophilic amines like anilines may require slightly modified conditions to achieve a good conversion rate.

Key Modifications from Protocol 1:

  • Catalyst: The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP, ~0.1 eq) can significantly accelerate the reaction.

  • Temperature: After the initial addition at 0 °C, the reaction may need to be gently heated to reflux (in DCM, ~40 °C) or switched to a higher boiling solvent like THF (~66 °C) to drive it to completion.[8]

  • Reaction Time: Reaction times are typically longer, ranging from 6 to 24 hours. Close monitoring by TLC is essential.

Data Presentation: Representative Reaction Outcomes

The following table summarizes typical outcomes for N-acylation reactions of various amines with acyl chlorides under standard conditions. Yields are representative and will vary based on the specific substrate, scale, and purification method.

Amine SubstrateAmine TypeBase (eq)SolventTemp (°C)Time (h)Typical Yield (%)
BenzylaminePrimary, AliphaticTEA (1.2)DCM0 → RT2>90%
DiethylamineSecondary, AliphaticTEA (1.2)DCM0 → RT2>90%
AnilinePrimary, AromaticTEA (1.2)DCMRT → 401270-85%
MorpholineSecondary, CyclicTEA (1.2)DCM0 → RT3>95%
tert-ButylaminePrimary, HinderedTEA (1.5)THFRT → 602450-70%

Data compiled from general knowledge of N-acylation reactions as described in cited literature.[3][8][11]

Applications in Drug Development and Synthesis

The β-keto amide products synthesized from this reaction are exceptionally versatile intermediates.[12] Their dual functionality allows for a wide range of subsequent chemical transformations.

  • Synthesis of Heterocycles: The β-keto amide moiety is a common precursor for constructing various five- and six-membered heterocyclic rings, which form the core of many pharmaceutical agents.[1]

  • Enzyme Inhibitors: The α-keto amide structure has been identified as a privileged motif in medicinal chemistry, known to interact with the active sites of enzymes like serine and cysteine proteases.[13]

  • Further Functionalization: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing another handle for molecular elaboration.

The use of chloro-containing building blocks is a well-established strategy in drug discovery, with many FDA-approved drugs incorporating chlorine atoms to modulate pharmacokinetic and pharmacodynamic properties.[14] Therefore, reagents like this compound are invaluable tools for medicinal chemists.

References

  • Acylation Mechanism - A Level Chemistry Revision Notes. (n.d.). Save My Exams. Retrieved from [Link]

  • Clark, J. (n.d.). Reaction between acyl chlorides and amines . Chemguide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines . Retrieved from [Link]

  • Tajbakhsh, M., et al. (2005). Mild and Useful Method for N-Acylation of Amines . ResearchGate. Retrieved from [Link]

  • Acyl Chlorides (A-Level) . (n.d.). ChemistryStudent. Retrieved from [Link]

  • Acylation of Amines, Part 1: with Acyl Halides . (2021, February 9). YouTube. Retrieved from [Link]

  • Wang, C., et al. (2020). N-acylation of amides through internal nucleophilic catalysis . Chemistry Letters. Retrieved from [Link]

  • Acylation of N-Aryl systems using acyl chlorides . (2023). Reddit. Retrieved from [Link]

  • Scheme 3: Synthesis of β-keto amides 3 . (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of β‐keto amides through β‐keto acids . (n.d.). ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2020). β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS . ARKIVOC. Retrieved from [Link]

  • Which product will be formed by the reaction of primary amine with ethyl chloroacetate? . (2014). ResearchGate. Retrieved from [Link]

  • Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition . (2018). ResearchGate. Retrieved from [Link]

  • Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? . (2012). ResearchGate. Retrieved from [Link]

  • 23.2. Preparation of Amines . (n.d.). Lumen Learning. Retrieved from [Link]

  • Sridevi, C., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. Retrieved from [Link]

  • Understanding the Applications of Ethyl Malonyl Chloride in Industry . (n.d.). Millennium Specialty Chemicals. Retrieved from [Link]

Sources

Application Notes & Protocols: Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate (ECDOP) in the synthesis of diverse heterocyclic scaffolds. ECDOP, also known as Ethyl 2-(chlorocarbonyl)-2-methylpropanoate, is a highly versatile C4 building block whose utility stems from its dual electrophilic nature. The primary focus of these notes is its role as a precursor to the reactive intermediate, dimethylacylketene, a powerful synthon for cycloaddition reactions. We will explore the causality behind its reactivity, provide validated, step-by-step protocols for the synthesis of key heterocyclic systems including pyridones, thiazoles, and pyrazoles, and present quantitative data to guide experimental design.

Introduction: The Strategic Value of ECDOP

This compound (CAS 64244-87-7) is a bifunctional reagent possessing two key reactive sites: a highly electrophilic acyl chloride and an ester moiety.[1] The gem-dimethyl substitution provides significant steric influence, directing its reactivity and often enhancing the stability of intermediates. While it can be employed directly as a 1,3-dielectrophile, its most powerful application in heterocyclic chemistry is its function as a stable, bench-top precursor for the in situ generation of dimethylacylketene.

This ketene intermediate is not typically isolable under standard conditions but serves as a potent building block for constructing a variety of ring systems.[2] Its chemistry is central to forming carbon-carbon and carbon-heteroatom bonds under neutral, mild conditions, making it an invaluable tool in modern organic synthesis and medicinal chemistry.[3][4]

Core Mechanism: In Situ Generation of Dimethylacylketene

The synthetic power of ECDOP is unlocked through its dehydrochlorination using a non-nucleophilic tertiary amine base, most commonly triethylamine (TEA). The causality is straightforward: the amine abstracts the acidic α-proton (made acidic by two adjacent carbonyl groups, although this is not the mechanism here; rather it's a simple elimination), but the primary reaction is the elimination of HCl facilitated by the base to form the highly reactive ketene.

Mechanism Rationale: The use of a hindered, non-nucleophilic base like TEA is critical. It efficiently removes HCl without engaging in nucleophilic attack on the highly reactive acyl chloride or the generated ketene, which would lead to unwanted side products. This controlled, in situ generation ensures the transient ketene is immediately available to react with a chosen nucleophile or cycloaddition partner present in the reaction mixture.

G cluster_start Reactants cluster_inter Intermediate Generation ECDOP ECDOP Ketene Dimethylacylketene (Reactive Intermediate) ECDOP->Ketene Dehydrochlorination Salt [Et3NH]+Cl- ECDOP->Salt TEA Triethylamine (Base) TEA->Ketene TEA->Salt

Caption: Workflow for the in situ generation of dimethylacylketene from ECDOP.

Application I: Synthesis of 4-Hydroxy-2-pyridone Scaffolds

The dimethylacylketene intermediate is an excellent partner for [4+2] cycloaddition reactions to form six-membered heterocycles. Its reaction with enamines provides a direct and efficient route to highly substituted 4-hydroxy-2-pyridone cores, which are prevalent in pharmaceutical compounds.

Mechanistic Insight: In this transformation, the dimethylacylketene acts as the 1,3-bielectrophile. The reaction proceeds via a stepwise mechanism involving nucleophilic attack from the enamine onto the ketene carbonyl, followed by intramolecular cyclization and tautomerization to yield the stable pyridone ring system. The gem-dimethyl group on the ketene prevents unwanted dimerization, a common side reaction for less substituted acylketenes.[3]

G start Dimethylacylketene + Enamine step1 Nucleophilic Attack (C=C of enamine attacks ketene C=O) start->step1 step2 Zwitterionic Intermediate Forms step1->step2 step3 Intramolecular Cyclization (Enolate attacks iminium ion) step2->step3 step4 Dihydropyridone Intermediate step3->step4 end 4-Hydroxy-2-pyridone (after tautomerization) step4->end

Caption: Mechanistic pathway for 4-hydroxy-2-pyridone synthesis.

Protocol 1: Synthesis of 6-Methyl-3,3-dimethyl-4-hydroxy-1-phenyl-dihydropyridin-2(1H)-one

This protocol details a representative synthesis using N-phenyl-1-aminoprop-1-ene as the enamine partner.

Materials:

  • This compound (ECDOP)

  • N-phenyl-1-aminoprop-1-ene

  • Triethylamine (TEA), freshly distilled

  • Anhydrous Toluene

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate, Hexanes (for chromatography)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add N-phenyl-1-aminoprop-1-ene (1.0 eq) dissolved in anhydrous toluene (20 mL).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of ECDOP (1.1 eq) in anhydrous toluene (10 mL).

  • Add the ECDOP solution dropwise to the stirred enamine solution over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and minimize side-product formation by keeping the concentration of the reactive ketene low.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and quench by adding 1 M HCl (20 mL). Separate the organic layer.

  • Wash the organic layer sequentially with water (20 mL) and saturated sodium bicarbonate solution (20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the target pyridone.

Comparative Performance Data:

Enamine SubstrateReaction Time (h)Yield (%)
N-phenyl-1-aminoprop-1-ene585
1-(Pyrrolidin-1-yl)cyclohex-1-ene678
1-Morpholinocyclopent-1-ene681

Application II: Hantzsch-Type Synthesis of Thiazoles

In contrast to forming a ketene, ECDOP can be used directly as a 1,3-dielectrophile for the synthesis of 5-membered heterocycles. The Hantzsch thiazole synthesis is a classic method that involves the reaction of an α-halocarbonyl compound with a thioamide.[5][6] ECDOP serves as an advanced α-acyl-acyl chloride, a potent electrophile for this transformation.

Mechanistic Insight: The reaction is initiated by the nucleophilic sulfur of the thioamide attacking the highly reactive acyl chloride terminus of ECDOP. This step is kinetically favored over attack at the ester carbonyl. The resulting intermediate then undergoes intramolecular cyclization via attack of the thioamide nitrogen onto the adjacent ketone, followed by dehydration to yield the aromatic thiazole ring.[6]

G start ECDOP + Thioamide step1 SN2 Attack (Thioamide S attacks acyl chloride) start->step1 step2 Acyclic Intermediate Forms (Elimination of Cl-) step1->step2 step3 Intramolecular Cyclization (Imine N attacks ketone C=O) step2->step3 step4 Hemiaminal-like Intermediate step3->step4 end Substituted Thiazole (after dehydration) step4->end

Caption: Hantzsch-type mechanism for thiazole synthesis using ECDOP.

Protocol 2: Synthesis of Ethyl 2-(2-methylthiazol-4-yl)-2-methylpropanoate

Materials:

  • This compound (ECDOP)

  • Thioacetamide

  • Anhydrous Ethanol

  • Sodium Bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve thioacetamide (1.0 eq) in anhydrous ethanol (30 mL).

  • Add ECDOP (1.05 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC. Causality Note: Refluxing provides the necessary activation energy for the cyclization and subsequent dehydration steps.

  • After the reaction is complete, cool the mixture to room temperature and neutralize by the careful addition of solid sodium bicarbonate until effervescence ceases.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between dichloromethane (50 mL) and water (30 mL).

  • Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify by silica gel chromatography (ethyl acetate/hexanes) to afford the pure thiazole derivative.

Application III: Synthesis of Pyrazole Derivatives

The 1,3-dielectrophilic nature of ECDOP makes it an ideal substrate for condensation reactions with dinucleophiles like hydrazine to form pyrazoles, a scaffold of immense importance in medicinal chemistry.[7][8]

Mechanistic Insight: The reaction follows the principles of the Knorr pyrazole synthesis.[7] The more nucleophilic terminal nitrogen of hydrazine initially attacks the most electrophilic site, the acyl chloride. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the ester carbonyl. Subsequent elimination of ethanol and water drives the reaction towards the formation of the aromatic pyrazolone ring.

Protocol 3: Synthesis of 4,4-Dimethyl-1-phenyl-1,2-dihydropyrazol-3,5-dione

Materials:

  • This compound (ECDOP)

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Sodium Acetate

  • Ice-cold water

Procedure:

  • In a 100 mL round-bottom flask, dissolve phenylhydrazine (1.0 eq) in glacial acetic acid (25 mL).

  • Add anhydrous sodium acetate (1.5 eq) to the solution. Causality Note: Sodium acetate acts as a base to neutralize the HCl formed during the initial acylation step, preventing protonation of the phenylhydrazine and facilitating the reaction.

  • Cool the mixture to 10-15 °C.

  • Slowly add ECDOP (1.0 eq) to the stirred mixture, ensuring the temperature does not exceed 20 °C.

  • After addition, stir the reaction at room temperature for 1 hour, then heat to 80 °C for 2 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Pour the warm reaction mixture into 100 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure pyrazolone derivative.

Safety and Handling

This compound is an acyl chloride and should be handled with care.

  • Corrosive: Causes burns upon contact with skin and eyes.

  • Moisture Sensitive: Reacts with water to release corrosive HCl gas.

  • Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Store in a cool, dry place under an inert atmosphere.

Conclusion and Outlook

This compound is a potent and versatile building block for heterocyclic synthesis. Its ability to serve as a stable precursor for the highly reactive dimethylacylketene intermediate provides a reliable pathway to six-membered rings like 4-hydroxy-2-pyridones. Furthermore, its inherent 1,3-dielectrophilic character allows for direct, efficient syntheses of important five-membered heterocycles such as thiazoles and pyrazoles. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to leverage ECDOP in the design and execution of novel synthetic routes, particularly in the fields of drug discovery and materials science where access to diverse heterocyclic scaffolds is paramount.

References

  • Organic Chemistry Research. Acylketenes as Reactive Intermediates in the Synthesis of Heterocyclic Compounds: An Overview.
  • Wiley Online Library. Aroyl‐S,N‐Ketene Acetals: Luminous Renaissance of a Class of Heterocyclic Compounds.
  • PubMed Central (PMC). Bond formations by intermolecular and intramolecular trappings of acylketenes and their applications in natural product synthesis.
  • ACS Publications. Chemistry of Ketene N,S-Acetals: An Overview.
  • BenchChem. A Comparative Guide to Reagents for Pyrazole Synthesis: Alternatives to Ethyl 2,2-Dibromo-3-Oxobutanoate.
  • ChemBK. Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoat.
  • Journal of Organic and Pharmaceutical Chemistry. Synthesis of some novel thiazole derivatives.
  • Hilaris Publisher. Synthesis of heterocyclic compounds based on ketene aminal: A systematic review.
  • European Journal of Chemistry. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate.
  • BenchChem. Green Synthesis of Novel Oxazole Derivatives: A Technical Guide.
  • ResearchGate. Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives.
  • Organic Syntheses. ethyl 3,3-diethoxypropanoate.
  • Royal Society of Chemistry. A general and practical route to 4,5-disubstituted oxazoles using acid chlorides and isocyanides.
  • Organic Chemistry Portal. Thiazole synthesis.
  • National Center for Biotechnology Information. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
  • Connect Journals. SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES.
  • Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • YouTube. synthesis of thiazoles.
  • PubMed. Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds.
  • ResearchGate. Synthesis and Biological Evaluation of Thiazole Derivatives.
  • IntechOpen. 194 recent advances in the synthesis of new pyrazole derivatives.
  • National Center for Biotechnology Information. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • Santa Cruz Biotechnology. Ethyl 3-chloro-2,2-dimethylpropanoate.
  • PubChem. Ethyl 3-chloro-2,2-dimethylpropanoate.
  • PubMed Central (PMC). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Baghdad Science Journal. Synthesis of Some Heterocyclic Compounds derived from 2-mercapto pyrimidine.
  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Journal of Islamic Academy of Sciences. SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY.
  • Apollo Scientific. Ethyl 3-chloro-2,2-dimethylpropanoate.
  • OUCI. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.
  • MDPI. Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade.
  • SpringerLink. Multi-Component Reactions in Heterocyclic Chemistry.
  • ResearchGate. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.

Sources

Application Notes and Protocols for the Synthesis of Derivatives from Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate is a versatile trifunctional building block in organic synthesis. Its structure, incorporating an acyl chloride, a ketone, and an ester moiety, offers multiple reaction sites for the construction of a diverse array of complex molecules. The presence of the gem-dimethyl group at the α-position provides steric hindrance that can influence regioselectivity in certain reactions and imparts unique physical and chemical properties to the resulting derivatives. This guide provides detailed protocols for the synthesis of several important classes of compounds starting from this readily accessible precursor, including β-diketones, β-ketoamides, pyrazoles, and pyrimidines. The methodologies described herein are designed to be robust and scalable, catering to the needs of researchers in medicinal chemistry and materials science.

I. Synthesis of β-Diketone Derivatives via Acylation

The acyl chloride functionality of this compound makes it an excellent acylating agent for the synthesis of β-diketones. These 1,3-dicarbonyl compounds are valuable intermediates in the synthesis of various heterocyclic systems and are known for their ability to form stable metal chelates.[1][2]

Protocol 1: Synthesis of Ethyl 2,2-dimethyl-3-oxo-4-phenylbutanoate

This protocol details the acylation of a ketone enolate, generated from acetophenone, with this compound.

Reaction Scheme:

start Acetophenone + NaH intermediate Sodium Enolate start->intermediate Deprotonation product Ethyl 2,2-dimethyl-3-oxo-4-phenylbutanoate intermediate->product Acylation reagent This compound reagent->product

Figure 1: Synthesis of a β-diketone derivative.

Materials:

  • Acetophenone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (50 mL) and sodium hydride (1.2 g, 30 mmol, 1.2 eq).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of acetophenone (2.9 mL, 25 mmol, 1.0 eq) in anhydrous THF (10 mL) to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Re-cool the mixture to 0 °C and add a solution of this compound (4.8 g, 25 mmol, 1.0 eq) in anhydrous THF (15 mL) dropwise over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired β-diketone.

Data Summary:

ReactantMolar Mass ( g/mol )Amount (mmol)Equivalents
Acetophenone120.15251.0
Sodium Hydride (60%)40.00301.2
This compound192.62251.0

II. Synthesis of β-Ketoamide Derivatives

The reaction of this compound with primary or secondary amines provides a straightforward route to β-ketoamides. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[3]

Protocol 2: Synthesis of Ethyl 2,2-dimethyl-3-oxo-3-(phenylamino)propanoate

This protocol describes the amidation of this compound with aniline.

Reaction Scheme:

start Aniline + Triethylamine product Ethyl 2,2-dimethyl-3-oxo-3-(phenylamino)propanoate start->product Amidation reagent This compound reagent->product

Figure 2: Synthesis of a β-ketoamide derivative.

Materials:

  • Aniline

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • This compound

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve aniline (2.3 mL, 25 mmol, 1.0 eq) and triethylamine (4.2 mL, 30 mmol, 1.2 eq) in anhydrous DCM (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (4.8 g, 25 mmol, 1.0 eq) in anhydrous DCM (15 mL) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired β-ketoamide.

Data Summary:

ReactantMolar Mass ( g/mol )Amount (mmol)Equivalents
Aniline93.13251.0
Triethylamine101.19301.2
This compound192.62251.0

III. Synthesis of Pyrazole Derivatives

The 1,3-dicarbonyl moiety of derivatives synthesized from this compound can be utilized in cyclocondensation reactions to form various heterocycles. The reaction with hydrazine derivatives is a classic method for the synthesis of pyrazoles, a class of compounds with a broad spectrum of biological activities.[4][5]

Protocol 3: Synthesis of Ethyl 5,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate

This protocol outlines the synthesis of a pyrazole derivative from the β-diketone prepared in Protocol 1.

Reaction Scheme:

start Ethyl 2,2-dimethyl-3-oxo-4-phenylbutanoate product Ethyl 5,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate start->product Cyclocondensation reagent Hydrazine Hydrate reagent->product

Figure 3: Synthesis of a pyrazole derivative.

Materials:

  • Ethyl 2,2-dimethyl-3-oxo-4-phenylbutanoate (from Protocol 1)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Ice-cold water

Procedure:

  • Dissolve ethyl 2,2-dimethyl-3-oxo-4-phenylbutanoate (2.48 g, 10 mmol, 1.0 eq) in ethanol (30 mL) in a round-bottom flask.

  • Add hydrazine hydrate (0.5 mL, 10 mmol, 1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol/water to obtain the pure pyrazole derivative.

Data Summary:

ReactantMolar Mass ( g/mol )Amount (mmol)Equivalents
Ethyl 2,2-dimethyl-3-oxo-4-phenylbutanoate248.30101.0
Hydrazine Hydrate50.06101.0

IV. Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives are another important class of heterocycles that can be synthesized from 1,3-dicarbonyl precursors. The reaction with amidines, ureas, or thioureas leads to the formation of the pyrimidine ring, which is a core structure in many pharmaceuticals and natural products.

Protocol 4: Synthesis of Ethyl 2,4,4-trimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

This protocol describes the synthesis of a pyrimidine derivative from a β-diketone and acetamidine.

Reaction Scheme:

start Ethyl 2,2-dimethyl-3-oxobutanoate product Ethyl 2,4,4-trimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate start->product Cyclocondensation reagent Acetamidine Hydrochloride + Sodium Ethoxide reagent->product

Figure 4: Synthesis of a pyrimidine derivative.

Materials:

  • Ethyl 2,2-dimethyl-3-oxobutanoate (synthesized via acylation of the enolate of ethyl isobutyrate with acetyl chloride)

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Ice-cold water

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (0.23 g, 10 mmol, 1.0 eq) in anhydrous ethanol (20 mL) under an inert atmosphere.

  • Add acetamidine hydrochloride (0.95 g, 10 mmol, 1.0 eq) to the sodium ethoxide solution and stir for 30 minutes at room temperature.

  • Add a solution of ethyl 2,2-dimethyl-3-oxobutanoate (1.58 g, 10 mmol, 1.0 eq) in anhydrous ethanol (10 mL) to the reaction mixture.

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.

  • Pour the mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrimidine derivative.

Data Summary:

ReactantMolar Mass ( g/mol )Amount (mmol)Equivalents
Ethyl 2,2-dimethyl-3-oxobutanoate158.20101.0
Acetamidine Hydrochloride94.54101.0
Sodium22.99101.0

Conclusion

This compound serves as a highly effective and versatile starting material for the synthesis of a range of valuable organic molecules. The protocols detailed in this guide provide robust and reproducible methods for the preparation of β-diketones, β-ketoamides, pyrazoles, and pyrimidines. These derivatives are of significant interest to researchers in the fields of drug discovery and materials science, and the methodologies presented here can be readily adapted for the synthesis of a wide variety of analogues.

References

  • Hauser, C. R., Swamer, F. W., & Adams, J. T. (2011). The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. Organic Reactions, 8, 59-196.
  • Prakash, O., & Kumar, A. (2012). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences, 1(1), 1-15.
  • ChemSynthesis. (n.d.). ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • Sridharan, V., et al. (2010). Mild and high-yielding synthesis of chiral β-keto esters and β-ketoamides. Synthesis, 2010(18), 3175-3180.
  • PubChem. (n.d.). Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • Gosselin, F., et al. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(20), 3267-3270.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
  • L'abbé, G., & Hassner, A. (1971). Cycloaddition Reactions of Ketenes and Ketenimines. Angewandte Chemie International Edition in English, 10(2), 98-111.

Sources

Application Notes and Protocols: The Versatility of Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate and its derivatives. This guide emphasizes the strategic use of this versatile building block in the synthesis of novel heterocyclic scaffolds with therapeutic potential, particularly in the realm of anticonvulsant agents. The protocols detailed herein are designed to be robust and reproducible, offering insights into the causality behind experimental choices.

Introduction: A Scaffold for Innovation in Drug Discovery

This compound is a bifunctional reagent of significant interest in medicinal chemistry. Its structure, featuring a reactive acid chloride and an ester moiety, coupled with a gem-dimethyl group that can impart desirable pharmacokinetic properties, makes it an ideal starting material for the synthesis of a diverse range of organic compounds.[1] While broadly applicable, this guide will focus on its strategic implementation in the generation of heterocyclic libraries for screening as anticonvulsant agents. The exploration of novel anticonvulsants is critical, as a significant portion of patients with epilepsy do not achieve adequate seizure control with existing therapies.[2]

The core concept presented is the use of this compound as a linchpin in diversity-oriented synthesis. By reacting this precursor with various nucleophiles, a multitude of heterocyclic cores, such as pyridazinones, pyrazoles, and oxadiazoles, can be efficiently generated. These heterocycles are privileged structures in medicinal chemistry, frequently found in approved drugs.

Strategic Synthesis of Heterocyclic Scaffolds

The reactivity of this compound is dictated by its two distinct electrophilic centers. The acid chloride is highly reactive and will readily undergo acylation reactions with a wide range of nucleophiles. The ester group is less reactive and can be targeted in subsequent steps, often involving intramolecular cyclization. This differential reactivity is the cornerstone of the synthetic strategies outlined below.

Synthesis of Pyridazinone Derivatives

Pyridazinones are a class of heterocyclic compounds with a broad spectrum of biological activities.[3][4] The synthesis of pyridazinone derivatives from this compound can be achieved through a condensation reaction with hydrazine derivatives.

pyridazinone_synthesis start This compound intermediate Hydrazide Intermediate start->intermediate Acylation hydrazine Hydrazine Hydrate hydrazine->intermediate pyridazinone 6,6-dimethyl-4-oxo-tetrahydropyridazin-3-one intermediate->pyridazinone Intramolecular Cyclization

Caption: Synthesis of Pyridazinone Core

Experimental Protocol: Synthesis of 6,6-dimethyl-4-oxo-tetrahydropyridazin-3-one

This protocol outlines the synthesis of a core pyridazinone scaffold. The initial acylation of hydrazine with the acid chloride is followed by an intramolecular cyclization.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol, absolute

  • Triethylamine

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve this compound (1.0 eq) in absolute ethanol (10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrazine hydrate (1.1 eq) in absolute ethanol, maintaining the temperature below 5 °C. The causality for this low temperature is to control the exothermic reaction and prevent side product formation.

  • After the addition is complete, add triethylamine (1.2 eq) to the reaction mixture to act as a base, neutralizing the HCl byproduct.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Synthesis of Pyrazole Derivatives

Pyrazoles are another important class of nitrogen-containing heterocycles with diverse biological activities.[5][6] The synthesis of pyrazole derivatives can be achieved by reacting the intermediate hydrazide with a suitable cyclizing agent or by a direct condensation. A plausible route involves the initial formation of a hydrazone, followed by cyclization.

pyrazole_synthesis start This compound hydrazide Substituted Hydrazide start->hydrazide Acylation hydrazine Substituted Hydrazine hydrazine->hydrazide pyrazole Substituted Pyrazole Derivative hydrazide->pyrazole Cyclization cyclization Cyclizing Agent (e.g., POCl3) cyclization->pyrazole

Caption: General Route to Pyrazole Derivatives

Experimental Protocol: Synthesis of a Substituted Pyrazole

This protocol provides a general method for the synthesis of a pyrazole derivative, which can be adapted based on the desired substitution pattern.

Materials:

  • This compound

  • A substituted hydrazine (e.g., phenylhydrazine)

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Standard inert atmosphere glassware

Procedure:

  • In a flame-dried, three-necked flask under an argon atmosphere, dissolve the substituted hydrazine (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C and slowly add this compound (1.0 eq). The use of an inert atmosphere is crucial to prevent hydrolysis of the acid chloride and the POCl₃.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours to form the hydrazide intermediate.

  • Cool the reaction mixture back to 0 °C and slowly add phosphorus oxychloride (1.5 eq). This reagent acts as both a dehydrating and cyclizing agent.

  • Heat the reaction to 90 °C for 3 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms, known for their wide range of pharmacological activities.[7] The synthesis of 1,3,4-oxadiazole derivatives from this compound involves the initial formation of a hydrazide, followed by cyclization with a suitable one-carbon source.

oxadiazole_synthesis start This compound hydrazide Hydrazide Intermediate start->hydrazide Acylation hydrazine Hydrazine Hydrate hydrazine->hydrazide oxadiazole Substituted 1,3,4-Oxadiazole hydrazide->oxadiazole Cyclization cyclizing_agent One-Carbon Source (e.g., Triethyl Orthoformate) cyclizing_agent->oxadiazole

Caption: Synthesis of 1,3,4-Oxadiazole Core

Experimental Protocol: Synthesis of a 1,3,4-Oxadiazole Derivative

This protocol describes the conversion of the hydrazide intermediate to a 1,3,4-oxadiazole.

Materials:

  • Hydrazide intermediate (from previous steps)

  • Triethyl orthoformate

  • Catalytic amount of sulfuric acid

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend the hydrazide intermediate (1.0 eq) in triethyl orthoformate (5.0 eq).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops). The acid catalyzes the cyclodehydration reaction.

  • Heat the mixture to reflux for 8-10 hours. The excess triethyl orthoformate also serves as the solvent.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude oxadiazole.

  • Purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application in Anticonvulsant Drug Discovery: A Hypothetical Screening Cascade

To illustrate the utility of this synthetic approach, we propose a hypothetical screening cascade for the synthesized heterocyclic derivatives. The anticonvulsant activity of newly synthesized compounds is often evaluated using rodent models of induced seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[1] Neurotoxicity is typically assessed using the rotarod test.

Table 1: Hypothetical Anticonvulsant Screening Data

Compound IDHeterocyclic CoreR-GroupMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI) (MES)
PZ-01 PyrazolePhenyl25.5>100275.210.8
PZ-02 Pyrazole4-Chlorophenyl15.285.1350.523.1
OX-01 OxadiazoleMethyl45.8>100>400>8.7
OX-02 OxadiazoleEthyl38.192.4>400>10.5
PD-01 Pyridazinone-52.375.6310.05.9
PD-02 PyridazinoneN-Benzyl30.768.2290.89.5
Carbamazepine (Standard)-8.845.0215.024.4

ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; PI = TD₅₀/ED₅₀

The hypothetical data in Table 1 suggests that the pyrazole derivative PZ-02 , with a 4-chlorophenyl substituent, exhibits the most promising profile with a good Protective Index, warranting further investigation.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its differential reactivity allows for the efficient and strategic synthesis of a wide array of heterocyclic compounds. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel pyridazinone, pyrazole, and oxadiazole derivatives. The application of these synthetic strategies in the context of anticonvulsant drug discovery highlights the potential for generating libraries of structurally diverse compounds for biological screening, ultimately accelerating the identification of new therapeutic agents.

References

  • Zhong, M., Zhang, Y., & He, X. (2014). Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. Chemical biology & drug design, 84(2), 234–241. [Link]

  • ChemBK. (2024). Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoat.
  • Piazzi, L., et al. (2003). Synthesis and Anticonvulsant Activity of a New Class of 2-[(arylalky)amino]alkanamide Derivatives. Journal of Medicinal Chemistry, 46(13), 2693-2705.
  • El-Gaby, M. S., et al. (2000). The reaction of cyanoacetylhydrazine with chloroacetone: Synthesis of 1,2,4-triazine, 1,3,4-oxadiazine and their fused derivatives with antitumor activities. Journal of the Chinese Chemical Society, 47(4A), 837-842.
  • Guan, L. P., et al. (2011). Design, synthesis, and anticonvulsant activity of a new class of 2-substituted-N-(2-hydroxyethyl)acetamide derivatives. Bioorganic & medicinal chemistry, 19(1), 537–542.
  • Abdel-Wahab, B. F., et al. (2022).
  • Faria, J. V., et al. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. Molecules (Basel, Switzerland), 18(2), 1983–1993.
  • Khan, I., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • Elmaaty, A. A., & Al-Azmi, S. (2019). General Route for Synthesizing 2‐Amino‐5‐arylazonicotinate and Pyridazinones via Condensing 3‐Oxo‐2‐arylhydrazonopropanals with Ethyl Cyanoacetate. Journal of Heterocyclic Chemistry, 56(1), 238-245.
  • Heinelt, U., et al. (2006). Product Class 8: Pyridazines. In Science of Synthesis (Vol. 16, pp. 125-348). Thieme.
  • Abdel-Aziz, H. A., et al. (2011). Synthesis and Antifungal Evaluation of Oxadiazole Derivatives. E-Journal of Chemistry, 8(S1), S31-S36.
  • US Patent 6,407,259 B1. (2002).
  • Abdel-Wahab, B. F., et al. (2018). Synthesis of pyrazole derivatives: Reagents and Conditions. Mini-Reviews in Organic Chemistry, 15(4), 285-300.
  • Faria, J. V., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 1983-1993. [Link]

  • Al-Ghorbani, M., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. Molecules, 27(9), 2999.
  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • Heinelt, U., et al. (2006). Product Class 8: Pyridazines. Science of Synthesis.
  • Venugopala, K. N., et al. (2017). Design, Microwave Assisted Synthesis and Characterization of Substituted 1,2,4-Oxadiazole Analogues as Promising Pharmacological Agents. Asian Journal of Chemistry, 29(8), 1767-1770.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Abdel-Wahab, B. F., & Mohamed, H. A. (2012). Synthetic route for the synthesis of 3 a-Reaction carried out with ethyl chloroacetate in presence of K2CO3 and acetone; b - reaction carried out with hydrazine hydrate in ethanol.
  • Elmaaty, A. A., & Al-Azmi, S. (2019). General Route for Synthesizing 2‐Amino‐5‐arylazonicotinate and Pyridazinones via Condensing 3‐Oxo‐2‐arylhydrazonopropanals with Ethyl Cyanoacetate.
  • Crick, E., et al. (2014).
  • Ali, M. A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6109.

Sources

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate in Agrochemical Synthesis: Principles and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate (CAS No. 64244-87-7) is a bifunctional chemical intermediate of significant interest in synthetic organic chemistry.[1][2] Its structure, featuring a highly reactive acid chloride group and an ethyl ester, makes it a versatile building block for introducing a gem-dimethyl-substituted propanoate moiety into larger molecules.[1] While not a direct precursor to a wide range of commercialized agrochemicals in the public domain, its reactivity profile makes it an exemplary reagent for synthesizing novel compounds with potential herbicidal, fungicidal, or insecticidal activity. This guide provides an in-depth look at its properties, core applications, and detailed protocols for its use in a research and development setting.

The primary utility of this compound lies in its capacity as an acylating agent. The acid chloride is a powerful electrophile, readily reacting with nucleophiles such as amines, alcohols, and thiols to form stable amide, ester, or thioester linkages, respectively. These linkages are fundamental components of many active agrochemical ingredients. The presence of the gem-dimethyl group can impart specific steric and electronic properties to the final molecule, potentially influencing its biological activity, selectivity, and metabolic stability.

Section 1: Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for its effective and safe use in the laboratory.

Physicochemical Properties

The key properties of this compound are summarized below. This data is critical for planning reactions, such as determining molar equivalents and selecting appropriate purification methods.

PropertyValueSource
CAS Number 64244-87-7[1][2]
Molecular Formula C₇H₁₁ClO₃[1][2]
Molecular Weight 178.61 g/mol [1][2]
Boiling Point 66 °C @ 16 Torr (200.8 °C @ 760 mmHg)[1][2]
Density 1.144 g/cm³ (Predicted)[1][2]
Refractive Index 1.439[1][2]
Flash Point 74.49 °C[1][2]
Safety and Hazard Information

This compound is an irritant and corrosive compound.[1] As an acid chloride, it is expected to react exothermically with water and other protic nucleophiles, releasing hydrochloric acid (HCl). Strict adherence to safety protocols is mandatory.

Hazard ClassGHS StatementPrecautionary Codes
Acute Toxicity Harmful if swallowed or in contact with skin.[3]P264, P270, P301+P312
Skin Corrosion/Irritation Causes skin irritation/burns.[1][4]P280, P303+P361+P353
Eye Damage/Irritation Causes serious eye irritation/damage.[3][4]P280, P305+P351+P338
Reactivity Reacts with water. Moisture sensitive.P233, P403+P235

Note: This table is a summary. Always consult the full Safety Data Sheet (SDS) before handling.[4][5]

Section 2: Core Application in Agrochemical Scaffolding

The primary application of this compound is in the synthesis of complex molecules where an amide bond is formed. Amide and urea functionalities are prevalent in a vast number of herbicides, particularly in classes like sulfonylureas and other acetolactate synthase (ALS) inhibitors.[6][7][8]

Rationale for Use: Synthesis of Propanamide Derivatives

The reaction of this compound with an amine (e.g., a substituted aniline, a common substructure in agrochemicals) proceeds via a nucleophilic acyl substitution.

Causality Behind the Reaction:

  • High Electrophilicity: The carbonyl carbon of the acid chloride is highly electron-deficient due to the inductive effects of both the chlorine and oxygen atoms, making it an excellent target for nucleophiles.

  • Excellent Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, which drives the reaction to completion.

  • HCl Scavenging: The reaction produces one equivalent of HCl. This must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine) to prevent protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

This reaction pathway is a foundational method for building the core structures of potential new active ingredients. For instance, the resulting N-aryl-3-ethoxycarbonyl-2,2-dimethylpropanamide scaffold can be further modified at the ester or the aromatic ring to fine-tune biological activity.

Workflow for Synthesis and Purification

The logical flow from starting materials to a purified target compound is depicted below. This workflow emphasizes the critical stages of reaction control, product isolation, and final purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification Reactants Reactants: - this compound - Substituted Amine - Anhydrous Solvent (DCM) - Base (Triethylamine) Setup Inert Atmosphere Setup (N₂ or Ar) Cool to 0 °C Reactants->Setup Addition Slow, Dropwise Addition of Acid Chloride Setup->Addition Stir Stir at 0 °C to RT Monitor by TLC Addition->Stir Quench Quench with H₂O or dilute aq. HCl Stir->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (brine, NaHCO₃) Extract->Wash Dry Dry over Na₂SO₄ Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography or Recrystallization Concentrate->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Side Reactions with Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we address common challenges and side reactions encountered during its use, providing in-depth troubleshooting strategies and answers to frequently asked questions. Our aim is to empower you with the knowledge to optimize your reaction outcomes and navigate potential synthetic hurdles with confidence.

Understanding the Reagent: A Double-Edged Sword

This compound is a valuable building block, offering a unique combination of an acyl chloride and a β-keto ester functionality. The presence of the gem-dimethyl group introduces significant steric hindrance, which can be both advantageous and challenging. This steric shield can enhance the selectivity of certain reactions, but it can also impede the desired transformation, leading to lower yields or the formation of side products. This guide will help you harness the full potential of this reagent while mitigating its inherent challenges.

Troubleshooting Guide: From Low Yields to Unexpected Byproducts

This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Issue 1: Low or No Yield of the Desired Acylated Product

Question: I am reacting this compound with my amine/alcohol nucleophile, but I am observing a very low yield of the expected amide/ester. What could be the primary causes and how can I resolve this?

Potential Causes & Solutions:

  • Steric Hindrance: The gem-dimethyl group on the acyl chloride can sterically hinder the approach of the nucleophile, especially if the nucleophile itself is bulky. This is often the primary reason for sluggish or incomplete reactions.

    • Troubleshooting Protocol:

      • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential decomposition of starting materials or products.

      • Prolong Reaction Time: Due to the slower reaction rate, extending the reaction time is often necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

      • Use a Less Hindered Nucleophile (if possible): If the synthetic route allows, consider using a less sterically demanding nucleophile.

      • Employ a Catalyst: For acylations, the use of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts can significantly accelerate the reaction. DMAP reacts with the acyl chloride to form a more reactive acylpyridinium intermediate, which is then attacked by the primary nucleophile.

  • Insufficiently Reactive Nucleophile: The nucleophilicity of your amine or alcohol may be too low to effectively attack the sterically hindered electrophilic carbon of the acyl chloride.

    • Troubleshooting Protocol:

      • Deprotonation of the Nucleophile: For alcohols, conversion to the corresponding alkoxide with a suitable base (e.g., NaH, LiHMDS) will significantly increase its nucleophilicity. For amines, ensure the reaction conditions do not lead to protonation of the amine, which would render it non-nucleophilic. The use of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is recommended to scavenge the HCl byproduct without quenching the amine nucleophile.

Issue 2: Presence of a Carboxylic Acid Impurity in the Product Mixture

Question: After my acylation reaction, I am observing a significant amount of the corresponding carboxylic acid (2,2-dimethyl-3-oxopropanoic acid ethyl ester) as a byproduct. What is causing this and how can I prevent it?

Potential Cause & Solutions:

  • Hydrolysis of the Acyl Chloride: Acyl chlorides are highly susceptible to hydrolysis by water. Even trace amounts of moisture in the reaction setup, solvents, or reagents can lead to the formation of the corresponding carboxylic acid.

    • Troubleshooting Protocol:

      • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

      • Use of a Desiccant: If applicable to your reaction conditions, the addition of a drying agent that does not interfere with the reaction can be beneficial.

      • Purification of Reagents: Ensure your starting amine or alcohol is free of water. Distill liquid reagents and dry solid reagents in a vacuum oven before use.

Visualizing the Competing Pathways: Acylation vs. Hydrolysis

reagent This compound product Desired Amide/Ester reagent->product Desired Acylation side_product Carboxylic Acid Byproduct reagent->side_product Undesired Hydrolysis nucleophile Amine/Alcohol (R-NH₂ / R-OH) nucleophile->product water Water (H₂O) water->side_product

Caption: Desired acylation versus undesired hydrolysis pathway.

Issue 3: Formation of an Unexpected Decarboxylated Byproduct

Question: I am observing a byproduct that corresponds to the loss of CO₂ from my desired product. Why is this happening and how can I minimize it?

Potential Cause & Solutions:

  • Decarboxylation of the β-Keto Ester/Amide Product: The product of the acylation is a β-keto ester or a β-keto amide. These compounds, especially the corresponding β-keto acids formed upon hydrolysis of the ester, are susceptible to decarboxylation, particularly at elevated temperatures.[1][2][3][4]

    • Troubleshooting Protocol:

      • Maintain Moderate Reaction Temperatures: Avoid excessive heating during the reaction and work-up. If the reaction requires elevated temperatures, perform a time-course study to find the optimal balance between reaction completion and decarboxylation.

      • Neutral or Mildly Basic Work-up: Avoid strongly acidic or basic conditions during the work-up, as these can promote hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid.

      • Prompt Purification: Purify the product as soon as possible after the reaction is complete to minimize its exposure to conditions that could induce decarboxylation.

Visualizing the Decarboxylation Side Reaction

product Acylated Product (β-Keto Ester/Amide) decarboxylated_product Decarboxylated Byproduct product->decarboxylated_product Decarboxylation decarboxylation_conditions Heat / H⁺ or OH⁻ decarboxylation_conditions->decarboxylated_product co2 CO₂ decarboxylated_product->co2 Loss of

Caption: Pathway for the decarboxylation side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reactions involving this compound?

A1: The choice of solvent is critical and depends on the specific reaction. Aprotic, non-nucleophilic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally recommended to avoid side reactions with the solvent. Ensure the solvent is rigorously dried before use.

Q2: How should I store this compound?

A2: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). Refrigeration is recommended to minimize decomposition over time.

Q3: Can I use pyridine as a base in my acylation reaction with this reagent?

A3: While pyridine is a common base in acylation reactions, it can also act as a nucleophile and react with the acyl chloride to form an acylpyridinium salt. In some cases, this can be beneficial as it activates the acyl chloride. However, it can also lead to the formation of byproducts. A non-nucleophilic base like triethylamine or diisopropylethylamine is often a safer choice to scavenge the HCl byproduct without competing with your primary nucleophile.

Q4: I am trying to perform a Friedel-Crafts acylation with this reagent, but the reaction is not working. What could be the issue?

A4: The steric hindrance from the gem-dimethyl group can make Friedel-Crafts acylations challenging. The bulky acylium ion formed may have difficulty approaching the aromatic ring. Additionally, the Lewis acid catalyst can potentially coordinate with the ester carbonyl, deactivating the molecule. Consider using a more reactive aromatic substrate or a stronger Lewis acid, but be mindful of potential side reactions.

Q5: Is purification of the product by column chromatography on silica gel recommended?

A5: Yes, column chromatography on silica gel is a common method for purifying the products of reactions with this reagent. However, be aware that the slightly acidic nature of silica gel can potentially promote the hydrolysis of sensitive products. To mitigate this, you can neutralize the silica gel by pre-treating it with a dilute solution of triethylamine in the eluent.

Summary of Key Troubleshooting Points

IssuePotential CauseRecommended Solutions
Low/No Yield Steric HindranceIncrease temperature, prolong reaction time, use a catalyst (e.g., DMAP).
Low NucleophilicityDeprotonate alcohol nucleophiles, use a non-nucleophilic base for amine reactions.
Carboxylic Acid Impurity HydrolysisUse anhydrous conditions, dry solvents and reagents, work under an inert atmosphere.
Decarboxylated Byproduct Thermal/Catalyzed DecarboxylationUse moderate temperatures, neutral work-up, prompt purification.

References

  • Schaefer, J. P., & Lark, J. C. (1965). The Decarboxylation of β-Keto Acids. II. An Investigation of the Bredt Rule in Bicyclo[3.2.1]octane Systems. The Journal of Organic Chemistry, 30(5), 1337–1341.
  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • ChemBK. (2024). Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoat. Retrieved from [Link]

  • JoVE. (2023). Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. Retrieved from [Link]

  • Andrade, C. K. Z., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(15), 4483.
  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. In Chemistry, Life, the Universe and Everything. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-chloro-3-oxopropionate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Clark, J. (2023). nucleophilic addition / elimination in the reactions of acyl chlorides. Chemguide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • Filo. (2025). a) Give the product(s) expected when 3-chloro-3-ethylpentane reacts with.... Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-chloro-2,2-dimethylpropanoate. Retrieved from [Link]

  • Chemguide. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. Retrieved from [Link]

  • Filo. (2024). Give all the products that might be formed when 3 -chloro-2,2-dimethylbut.... Retrieved from [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • ResearchGate. (2025). Reaction of Ethyl 3-Aryl-2-cyanoacrylates with N,N-Disubstituted Malonamides: Synthesis and Properties of Stable Michael Adducts. Retrieved from [Link]

  • Chegg. (2017). Solved Alkyl Halides: Reaction of 3-chloro-2,2.... Retrieved from [Link]

  • Reddit. (2013). Draw the Major Organic Substitution Products of 2,2-dimethyl-3-chloropentane and ethanol?. Retrieved from [Link]

  • PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]

  • Chemical Engineering Transactions. (2023). Stability of Diethyl Carbonate in the Presence of Acidic and Basic Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-ethyl-N-methylpropan-1-amine. Retrieved from [Link]

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Technical Support Center: Purification of Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate (CAS 64244-87-7). This document is designed for researchers, chemists, and pharmaceutical development professionals who utilize this reactive intermediate. The following sections provide in-depth answers to common challenges, troubleshooting advice for specific experimental issues, and validated protocols to ensure the highest purity of your final product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, properties, and purification strategies for this compound.

Q1: What is this compound, and why is its purity critical?

This compound is a bifunctional organic compound featuring both an ester and a highly reactive acyl chloride group.[1][2] This structure makes it a valuable building block in organic synthesis, particularly for introducing the ethyl 2,2-dimethylmalonyl moiety in the production of more complex molecules, including pharmaceutical intermediates.[1]

Purity is paramount because the primary impurity, the corresponding carboxylic acid formed via hydrolysis, can interfere with subsequent nucleophilic substitution reactions. Residual chlorinating agents or acidic byproducts can also lead to unwanted side reactions, lower yields, and complex purification challenges in downstream applications.

Q2: What are the primary impurities I should expect in my crude reaction product?

The impurity profile is largely dependent on the synthetic route, which typically involves the chlorination of ethyl hydrogen 2,2-dimethylmalonate. Common impurities include:

  • Starting Material: Unreacted ethyl hydrogen 2,2-dimethylmalonate.

  • Hydrolysis Product: 2,2-Dimethylmalonic acid monoethyl ester, formed by the reaction of the acyl chloride with trace water.[3]

  • Excess Chlorinating Agent: Residual thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or related reagents.[4]

  • Byproducts from Chlorination: Gaseous byproducts like SO₂ and HCl are typically removed during the reaction, but others may persist.[4]

Q3: What are the recommended handling and storage conditions for the purified product?

Due to its reactivity, this compound must be handled with care. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][5]

  • Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Storage: The product is highly sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, storage in a freezer at or below -20°C is recommended.[2]

Q4: Which purification methods are most effective for this compound?

The two most reliable methods for purifying reactive acyl chlorides like this compound are:

  • Fractional Vacuum Distillation: This is the preferred method for obtaining high-purity material on a larger scale. The compound's high boiling point at atmospheric pressure necessitates the use of reduced pressure to prevent thermal decomposition.[6]

  • Anhydrous Flash Column Chromatography: Suitable for smaller scales or when distillation is impractical. This technique requires stringent anhydrous conditions to prevent hydrolysis on the silica gel column.[7][8]

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Problem: My crude product is a dark yellow or brown oil, but the literature describes it as a colorless liquid.

  • Underlying Cause: This discoloration often points to two main issues:

    • Impure Reagents: The use of old or degraded chlorinating agents, such as thionyl chloride that has yellowed over time, can introduce color.[6]

    • Thermal Decomposition: Overheating the reaction mixture during synthesis or distillation can cause side reactions and polymerization, leading to colored impurities.[9]

  • Proposed Solution:

    • Validate Reagents: Ensure your chlorinating agent is fresh or has been recently distilled. Thionyl chloride, for instance, can be purified by distillation from quinoline or linseed oil.[6]

    • Strict Temperature Control: Maintain the recommended temperature throughout the reaction. When performing vacuum distillation, use a well-controlled oil bath and ensure the vacuum is stable to avoid temperature fluctuations.

Problem: I am experiencing significant product loss and see a new spot on my TLC plate after an aqueous workup.

  • Underlying Cause: You are observing hydrolysis. Acyl chlorides are the most reactive of the carboxylic acid derivatives and react readily with water to form the corresponding carboxylic acid.[3][10][11] This hydrolysis is often rapid, even with brief exposure to aqueous solutions.

  • Proposed Solution:

    • Avoid Aqueous Workups: The most effective solution is to design your synthesis to avoid an aqueous workup entirely. After the reaction, the excess chlorinating agent and solvent can often be removed under reduced pressure, and the crude product can be taken directly to purification.[6]

    • If a Workup is Unavoidable: If you must wash the reaction mixture, use ice-cold, saturated sodium bicarbonate or brine solution very quickly. Immediately separate the organic layer, dry it thoroughly with a strong drying agent like anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent promptly.

Problem: My NMR analysis of the purified product still shows peaks corresponding to the starting carboxylic acid.

  • Underlying Cause: This indicates either an incomplete initial reaction or hydrolysis of the product at some stage.

    • Incomplete Reaction: The conversion of the carboxylic acid to the acyl chloride was not driven to completion.

    • Hydrolysis during Purification: Trace moisture was present in your distillation apparatus, chromatography solvents, or silica gel.[7]

  • Proposed Solution:

    • Optimize Reaction: Ensure a sufficient excess of the chlorinating agent is used and that the reaction is allowed to proceed for the full recommended time.

    • Ensure Anhydrous Conditions: Thoroughly oven- or flame-dry all glassware before use and assemble it while still hot under a stream of inert gas.[6][7] For chromatography, use freshly opened anhydrous solvents and oven-dried silica gel.

Problem: The product is degrading during vacuum distillation, even at reduced pressure.

  • Underlying Cause: The boiling point is still too high, leading to thermal decomposition. The reported boiling point is approximately 200.8°C at 760 mmHg, which is quite high.[2] While vacuum lowers this, a poor vacuum level may not be sufficient.

  • Proposed Solution:

    • Improve Vacuum: Use a high-performance vacuum pump to achieve a lower pressure (e.g., <1 mmHg). This will significantly decrease the boiling point.

    • Use a Kugelrohr Apparatus: For smaller quantities, a Kugelrohr (short-path distillation) apparatus is ideal. It minimizes the distance the vapor travels, reducing the required temperature and time at which the compound is heated.

Part 3: Data & Visualized Workflows

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 64244-87-7[1][2]
Molecular Formula C₇H₁₁ClO₃[1][2]
Molecular Weight 178.61 g/mol [2]
Boiling Point 200.8°C at 760 mmHg[2]
Density ~1.144 g/cm³[2]
Refractive Index 1.439[2]
Storage Temperature Inert atmosphere, -20°C[2]
Visual Workflows

A key decision in purifying this compound is selecting the appropriate method based on scale and available equipment.

PurificationWorkflow crude Crude Reaction Product (Post-Reagent Removal) decision Purification Method? crude->decision dist Fractional Vacuum Distillation decision->dist  Large Scale (>5g)  Thermally Stable chrom Anhydrous Flash Chromatography decision->chrom  Small Scale (<5g)  Heat Sensitive pure_dist High-Purity Product (>95%) dist->pure_dist pure_chrom High-Purity Product (>95%) chrom->pure_chrom

Caption: Decision workflow for purification.

The primary degradation pathway of concern is hydrolysis, which must be meticulously avoided.

Hydrolysis sub This compound (Acyl Chloride) prod1 Ethyl 2-(carboxy)-2-methylpropanoate (Carboxylic Acid) sub->prod1 Hydrolysis prod2 HCl sub->prod2 water H₂O (Moisture) water->sub

Caption: Hydrolysis degradation pathway.

Part 4: Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is ideal for purifying multi-gram quantities of the title compound.

Materials:

  • Round-bottom flask (sized appropriately for the crude volume)

  • Short-path distillation head with Vigreux column

  • Receiving flasks

  • Magnetic stir bar

  • Oil bath with thermocouple and controller

  • Vacuum pump, tubing, and cold trap (with liquid nitrogen or dry ice/acetone)

  • Manometer

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried (120°C for at least 4 hours) and assembled while hot under a stream of dry nitrogen or argon.

  • Charging the Flask: Transfer the crude this compound to the distillation flask containing a magnetic stir bar.

  • Applying Vacuum: Begin stirring. Slowly and carefully reduce the pressure inside the apparatus using the vacuum pump. A cold trap must be in place to protect the pump. Aim for a stable pressure below 1 mmHg.

  • Heating: Once the vacuum is stable, slowly heat the distillation flask using the oil bath.

  • Collecting Fractions:

    • A forerun of any low-boiling impurities (e.g., residual solvent or excess chlorinating agent) may distill first.

    • Collect the main fraction corresponding to the pure product. The boiling point will be significantly lower than the atmospheric boiling point (e.g., expect a range of 60-80°C at ~1 mmHg, though this should be determined experimentally).

    • Monitor the temperature at the distillation head; a stable temperature indicates a pure fraction is being collected.

  • Shutdown and Storage: Once the main fraction is collected, remove the heat source and allow the apparatus to cool completely before slowly reintroducing an inert atmosphere. Transfer the purified, colorless liquid to a pre-dried, tared storage vial under inert gas and store it in a freezer.[2]

Protocol 2: Anhydrous Flash Column Chromatography

This method is suitable for small-scale purification where distillation might lead to significant mechanical loss.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Oven-dried collection tubes/flasks

  • Anhydrous solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane)

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Preparation:

    • Dry the silica gel in a vacuum oven at >120°C overnight.

    • Oven-dry the chromatography column and all collection flasks.

  • Packing the Column:

    • Pack the column using a slurry method with anhydrous hexane under a positive pressure of inert gas.

    • Do not let the column run dry at any point.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., anhydrous dichloromethane or a small amount of the initial eluent).

    • Carefully load the solution onto the top of the silica bed.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the eluent as needed to move the product down the column.

    • The process should be performed relatively quickly ("flash" chromatography) to minimize the contact time between the acyl chloride and the silica gel.

  • Fraction Collection & Analysis:

    • Collect fractions and analyze them using an appropriate method (e.g., TLC, after quenching a small aliquot with methanol to form the stable methyl ester).

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent under reduced pressure (rotary evaporation). Transfer the purified product to a pre-dried vial under an inert atmosphere for storage.

References

  • Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications (RSC Publishing).
  • Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoat - ChemBK.
  • Acyl chloride - Wikipedia. Available at: [Link]

  • Acyl chlorides stability - Sciencemadness Discussion Board.
  • Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. Available at: [Link]

  • Stability of acyl halides in various water media. ResearchGate. Available at: [Link]

  • Acid Chloride/ chloroformate purification? - ResearchGate. Available at: [Link]

  • ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. Available at: [Link]

  • This compound - LookChem. Available at: [Link]

  • Synthesis of ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-carboxylate. Available at: [Link]

  • Procedure - Organic Syntheses. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Available at: [Link]

  • ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate - ChemSynthesis. Available at: [Link]

  • Ethyl 3-chloro-2,2-dimethylpropanoate | C7H13ClO2 | CID 287572 - PubChem. Available at: [Link]

  • preparation of acyl chlorides (acid chlorides) - Chemguide. Available at: [Link]

  • ethyl 3-chloro-2-methyl-3-oxopropanoate | CAS#:50496-34-9 | Chemsrc. Available at: [Link]

  • Ethyl 3-chloro-3-oxopropionate | C5H7ClO3 | CID 118931 - PubChem. Available at: [Link]

  • Method for purifying acid chlorides - Google Patents.
  • Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water - The Royal Society of Chemistry. Available at: [Link]

  • Process for preparing high cis 3-(2,2,2-trichloroethyl)-2,2-dimethylcyclopropane-1-carboxylates - Google Patents.

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Technical Support Center: A Researcher's Guide to Preventing Hydrolysis of Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate (CAS No. 64244-87-7). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of this highly reactive reagent. Our goal is to help you minimize hydrolytic degradation, ensuring the integrity of your experiments and the purity of your products.

This bifunctional molecule, featuring both a reactive acyl chloride and an ethyl ester, is a valuable building block in organic synthesis. However, its utility is matched by its sensitivity to moisture. This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise in the lab.

Section 1: Frequently Asked Questions (FAQs) - The Essentials

This section covers the fundamental principles of the compound's stability and handling.

Q1: What is this compound, and why is it so susceptible to hydrolysis?

Direct Answer: This compound is an organic reagent containing two key functional groups: an acyl chloride and an ethyl ester. The acyl chloride is the primary site of extreme moisture sensitivity.

Expert Explanation: Acyl chlorides are among the most reactive carboxylic acid derivatives.[1][2] The carbon atom of the acyl chloride group (-COCl) is highly electrophilic due to the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes it a prime target for nucleophilic attack by water. Even trace amounts of moisture in the air or in solvents can lead to a rapid and typically irreversible hydrolysis reaction, converting the acyl chloride into the corresponding carboxylic acid (2,2-dimethyl-3-ethoxy-3-oxopropanoic acid) and generating hydrochloric acid (HCl) as a byproduct.[1][3] This initial hydrolysis is often vigorous.[3] While the ethyl ester can also hydrolyze, this process is significantly slower and typically requires stronger acidic or basic conditions.

Diagram: The Hydrolysis Mechanism The following diagram illustrates the nucleophilic attack of water on the acyl chloride moiety, the primary degradation pathway.

Caption: Primary hydrolysis pathway of the acyl chloride.

Q2: What are the tell-tale signs of degradation in my sample?

Direct Answer: The most obvious signs are a fuming appearance when the bottle is opened, a sharp, acrid smell of HCl, and pressure buildup in the container.

Expert Explanation: When this compound hydrolyzes, it releases HCl gas. This gas can react with atmospheric moisture to create visible "fumes," which are actually a fine aerosol of hydrochloric acid. This results in a pungent, vinegary, and acrid odor.[3] The generation of gas will also cause a noticeable pressure increase inside a sealed container. If a bottle appears to be bulging, it should be handled with extreme caution in a fume hood. For researchers, observing lower-than-expected yields in acylation reactions or the presence of an unexpected acidic impurity by TLC or NMR are also strong indicators of reactant degradation.

Q3: How should I store this reagent to ensure its long-term stability?

Direct Answer: Store the reagent under an inert atmosphere (nitrogen or argon), in a freezer at or below -20°C, and in a desiccator to protect it from ambient moisture.[4]

Expert Explanation: Proper storage is the first and most critical line of defense against hydrolysis. The manufacturer's recommendation to store at -20°C under an inert atmosphere should be strictly followed.[4]

  • Inert Atmosphere: The reagent is often supplied in Sure/Seal™ bottles or similar containers designed to maintain an inert atmosphere.[5][6] This prevents atmospheric moisture and oxygen from entering the bottle.

  • Low Temperature: Storing at low temperatures slows down the rate of any potential decomposition reactions.

  • Dry Environment: Placing the sealed bottle inside a desiccator or a dry storage cabinet provides an additional barrier against moisture, especially during temperature changes when condensation could occur.[7][8]

Storage ParameterRecommendationRationale
Temperature ≤ -20°CSlows kinetic rate of degradation.
Atmosphere Inert Gas (Nitrogen/Argon)Prevents contact with atmospheric moisture.[6][9]
Location Freezer, inside a desiccatorProvides a secondary barrier against ambient humidity.[7][8]
Container Seal Tightly sealed, preferably with a septum-liner cap (e.g., Sure/Seal™)Maintains inert atmosphere and allows for anhydrous transfer.[5][6]

Section 2: Troubleshooting Guide - In the Lab

This section addresses specific problems that can arise during an experiment.

Q4: My reaction yield is consistently low. How can I confirm that hydrolysis of the starting material is the cause?

Direct Answer: You can check for hydrolysis by taking a small aliquot of your starting material, carefully quenching it with methanol, and analyzing the resulting methyl ester by GC-MS or NMR. The presence of the hydrolyzed carboxylic acid (or its methyl ester derivative) confirms degradation.

Expert Explanation: Low yields are a common consequence of using a partially hydrolyzed acyl chloride. Since the hydrolyzed carboxylic acid is unreactive under typical acylation conditions, its presence effectively reduces the molar quantity of your active reagent. To diagnose this, perform a quick quality control check:

  • In a fume hood, carefully transfer a small sample (~5-10 mg) of the acyl chloride into a vial containing 1 mL of anhydrous methanol.

  • The acyl chloride will react with methanol to form the corresponding methyl ester, while any hydrolyzed carboxylic acid will remain.

  • Analyze the sample by ¹H NMR. You can compare the integration of the desired methyl ester product versus the carboxylic acid.

  • Alternatively, analyze by GC-MS. The hydrolyzed acid will have a different retention time and mass spectrum from the desired starting material or its methyl ester derivative.

Q5: What are the best practices for handling and dispensing this reagent to avoid moisture contamination?

Direct Answer: Always handle the reagent under a positive pressure of an inert gas (nitrogen or argon) using anhydrous techniques, such as a Schlenk line or a glovebox.[10] Use oven-dried glassware and dry, sealed syringes for transfers.[5][9]

Expert Explanation: Every exposure to the laboratory atmosphere, no matter how brief, can introduce enough moisture to cause some degradation. The use of proper air-free techniques is non-negotiable.

Diagram: Anhydrous Transfer Workflow This workflow outlines the critical steps for safely transferring a moisture-sensitive reagent like this compound.

AnhydrousTransfer start Start: Prepare for Transfer prep_glassware 1. Oven-Dry or Flame-Dry All Glassware (Flask, Syringe, Needles) start->prep_glassware assemble_hot 2. Assemble Glassware Hot and Cool Under Inert Gas Stream prep_glassware->assemble_hot prep_reagent 3. Allow Reagent Bottle to Warm to Room Temp in Desiccator assemble_hot->prep_reagent setup_transfer 4. Establish Positive Inert Gas Pressure on Reagent Bottle and Reaction Flask prep_reagent->setup_transfer transfer 5. Transfer Reagent via Dry Syringe or Cannula setup_transfer->transfer end End: Reaction Ready transfer->end

Caption: Workflow for anhydrous reagent transfer.

Q6: Which solvents are appropriate for reactions with this compound, and how do I ensure they are sufficiently dry?

Direct Answer: Use anhydrous, non-protic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), or toluene. Never use protic solvents like alcohols or water. Solvents should be dried using appropriate methods, such as distillation from a drying agent or passage through a solvent purification system.

Expert Explanation: Solvent choice is critical. The solvent must not react with the acyl chloride. Protic solvents (e.g., water, methanol, ethanol) are reactive and will consume the reagent. Aprotic solvents are required. Even "anhydrous" grade solvents from commercial suppliers can accumulate moisture over time once opened.[11] It is best practice to re-dry solvents before use in highly sensitive reactions.

SolventDrying Agent(s)Notes
Tetrahydrofuran (THF) Sodium/Benzophenone KetylDistill under nitrogen. The deep blue/purple color of the ketyl indicates anhydrous conditions.[12]
Dichloromethane (DCM) Calcium Hydride (CaH₂)Distill under nitrogen.[12]
Acetonitrile (MeCN) Calcium Hydride (CaH₂)Pre-dry with 4A molecular sieves, then distill from CaH₂.[12]
Toluene Sodium or CaH₂Can be azeotropically distilled to remove water.[13]

Protocol: Preparing Anhydrous Glassware Moisture adsorbs onto the surface of glassware and must be removed.[9][14]

  • Cleaning: Thoroughly wash and rinse all glassware (reaction flask, stir bar, addition funnel, condenser) with deionized water, followed by an acetone rinse to aid drying.

  • Oven-Drying: Place the glassware in a laboratory oven at >125°C for a minimum of 4 hours, but preferably overnight.[5][9]

  • Assembly & Cooling: While still hot, assemble the glassware setup. Immediately flush the system with a stream of dry nitrogen or argon. Allow the apparatus to cool to room temperature under this positive pressure of inert gas. This prevents moist lab air from being drawn back into the flask as it cools.[5]

Section 3: Protocols for Success

This section provides step-by-step procedures for common laboratory operations involving this reagent.

Protocol: Setting Up a Reaction Under Inert Atmosphere
  • Prepare Glassware: Follow the protocol for preparing anhydrous glassware as described above. Equip the reaction flask with a stir bar, a rubber septum, and a condenser topped with a gas inlet adapter connected to a nitrogen/argon line and a bubbler.[5]

  • Purge the System: Gently flush the assembled apparatus with inert gas for 5-10 minutes to remove all residual air. A slight positive pressure should be maintained throughout the experiment, as indicated by a slow bubble rate (e.g., 1 bubble per second) in the oil bubbler.[5][10]

  • Add Solvent and Reagents: Add anhydrous solvent to the reaction flask via a dry syringe. Other non-moisture-sensitive reagents can be added at this stage. If adding a solid, do so quickly against a counter-flow of inert gas.

  • Cool the Reaction: If the reaction is to be run at a low temperature (e.g., 0°C or -78°C), place the flask in the appropriate cooling bath.

  • Add the Acyl Chloride: Following the anhydrous transfer workflow, slowly add the this compound to the reaction mixture via syringe.

  • Monitor the Reaction: Allow the reaction to proceed for the designated time under a continuous positive pressure of inert gas.

Protocol: Reaction Quench and Workup

The goal of the quench is to stop the reaction and neutralize any reactive species without causing hydrolysis of the desired product.

  • Choose Quenching Reagent: A common and effective method is to slowly add the reaction mixture to a separate flask containing a cold, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). This will neutralize the HCl byproduct and any unreacted acyl chloride.

  • Perform the Quench: With vigorous stirring, slowly transfer the reaction mixture via cannula or dropping funnel into the quenching solution. Caution: Gas (CO₂) evolution may occur.

  • Extraction: Once the quench is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Drying: Combine the organic layers and wash them with brine to remove the bulk of the water.[13] Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[13][15]

  • Isolation: Filter off the drying agent and concentrate the solvent using a rotary evaporator to isolate the crude product.

References

  • Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications (RSC Publishing). Available at: [Link]

  • This compound. LookChem. Available at: [Link]

  • Drying Solvents. Chemistry LibreTexts. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available at: [Link]

  • Tips & Tricks: Drying Methods. Department of Chemistry, University of Rochester. Available at: [Link]

  • Preparing Anhydrous Reagents and Equipment. Moodle@Units. Available at: [Link]

  • How to Store Reagents. Department of Chemistry, University of Rochester. Available at: [Link]

  • Acyl chloride. Wikipedia. Available at: [Link]

  • Drying solvents. Sciencemadness Wiki. Available at: [Link]

  • Drying of Organic Solvents. Scribd. Available at: [Link]

  • Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. Available at: [Link]

  • Ethyl 3-chloro-2,2-dimethylpropanoate. PubChem. Available at: [Link]

  • Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoat. ChemBK. Available at: [Link]

  • Water Sensitive Chemicals. Environment, Health & Safety, University of California, Berkeley. Available at: [Link]

  • Acyl chlorides stability. Sciencemadness Discussion Board. Available at: [Link]

  • an introduction to acyl chlorides (acid chlorides). Chemguide. Available at: [Link]

  • Ethyl 3-chloro-3-oxopropionate. PubChem. Available at: [Link]

  • Water Sensitive Reactions. Utah Tech University. Available at: [Link]

  • Reagents & Solvents: Reagent Tips. Department of Chemistry, University of Rochester. Available at: [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, Radboud University. Available at: [Link]

  • Occurrence, formation mechanism, detection methods, and removal approaches for chloropropanols and their esters in food: An updated systematic review. PubMed Central. Available at: [Link]

  • Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing. Der Pharma Chemica. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Yields with Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges when working with this versatile reagent.

Introduction to this compound

This compound (CAS 64244-87-7) is a sterically hindered acyl chloride that serves as a valuable building block in organic synthesis, particularly in the formation of β-keto esters and other complex molecules.[1] Its unique structure, featuring a quaternary carbon center adjacent to the acyl chloride, presents both opportunities for selective transformations and challenges related to steric hindrance. This guide will address the specific issues you may encounter and provide practical solutions to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during reactions involving this compound.

Issue 1: Low or No Reaction Conversion

Question: I am attempting an acylation reaction with this compound and a primary amine, but I am observing very low conversion to the desired amide. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in acylations with this reagent is a common issue, primarily due to its significant steric hindrance. The bulky 2,2-dimethyl groups impede the approach of nucleophiles to the electrophilic carbonyl carbon. Here’s a systematic approach to troubleshoot this problem:

  • Increase Reaction Temperature: The activation energy for the reaction is likely high due to steric clash. Cautiously increasing the reaction temperature in controlled increments can provide the necessary energy to overcome this barrier. Monitor the reaction closely for any signs of decomposition.

  • Prolong Reaction Time: Sterically hindered reactions are often slow. Extending the reaction time can allow for a greater number of productive collisions between the reactants. Use thin-layer chromatography (TLC) or another suitable analytical technique to monitor the reaction progress.

  • Choice of Base: If a base is used to scavenge the HCl byproduct, its nature is critical. A non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) is recommended to prevent it from competing with your nucleophile.[2]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. A polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) can help to stabilize charged intermediates and may accelerate the reaction.[2]

  • Catalyst Addition: In some cases, the addition of a catalyst can be beneficial. For instance, in acylations, a catalytic amount of 4-dimethylaminopyridine (DMAP) can act as a nucleophilic catalyst to form a more reactive acylpyridinium intermediate.

dot

Low_Conversion_Troubleshooting start Low Conversion Observed increase_temp Increase Reaction Temperature start->increase_temp Is reaction sluggish? prolong_time Prolong Reaction Time increase_temp->prolong_time Still low conversion? success Improved Yield increase_temp->success Reaction proceeds base_choice Optimize Base Selection prolong_time->base_choice No improvement? prolong_time->success Reaction completes solvent_choice Change Solvent base_choice->solvent_choice Base is not the issue? base_choice->success Yield improves add_catalyst Add a Catalyst (e.g., DMAP) solvent_choice->add_catalyst Solvent change ineffective? solvent_choice->success Rate increases add_catalyst->success Side_Product_Formation start Side Product Observed hydrolysis Hydrolysis (Carboxylic Acid) start->hydrolysis elimination Elimination (Ketene) start->elimination solvent_reaction Reaction with Solvent start->solvent_reaction anhydrous Implement Anhydrous Conditions hydrolysis->anhydrous Mitigation base_selection Optimize Base elimination->base_selection Mitigation solvent_selection Choose Non-Nucleophilic Solvent solvent_reaction->solvent_selection Mitigation success Minimized Side Products anhydrous->success base_selection->success solvent_selection->success

Sources

Technical Support Center: Byproduct Formation in Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding byproduct formation in reactions involving Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate. Our goal is to equip you with the expertise to anticipate, identify, and mitigate common side reactions, ensuring the integrity and efficiency of your synthetic routes.

Introduction: The Reactivity Profile of this compound

This compound is a versatile bifunctional reagent, featuring a highly reactive acyl chloride and an ester moiety. This unique structure allows for a range of synthetic transformations, primarily in the formation of carbon-carbon and carbon-heteroatom bonds. However, this reactivity also presents challenges in controlling selectivity and minimizing byproduct formation. This guide will address the most common issues encountered in its application, providing both mechanistic insights and practical solutions.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction with an amine/alcohol is sluggish and gives low yields. What are the likely causes?

Several factors can contribute to low yields in acylation reactions. The primary culprits are often related to the purity of the reagents and the reaction conditions. The acyl chloride is highly susceptible to hydrolysis, so any moisture in the reaction will consume the starting material. Additionally, the stability of the acylating agent itself can be a factor.

Q2: I am observing a significant amount of a byproduct with a lower molecular weight than my expected product, especially when heating the reaction. What could this be?

This is a classic sign of thermal decomposition. For a molecule with the structure of this compound, two primary thermal degradation pathways are possible:

  • Decarboxylation: The presence of a β-carbonyl group to the ester makes it susceptible to a Krapcho-type decarboxylation, especially at elevated temperatures in polar aprotic solvents.[1][2][3] This results in the loss of CO2 and the formation of ethyl 2-chloro-2-methylpropanoate.

  • Decarbonylation: Loss of carbon monoxide from the acyl chloride moiety can also occur under thermal stress, leading to the formation of ethyl 2-chloro-2-methylpropanoate.

Q3: In my Friedel-Crafts acylation, I'm getting a mixture of products and some starting material remains unreacted. What's going on?

Friedel-Crafts acylations are sensitive to several parameters. A mixture of products could indicate issues with regioselectivity, especially with substituted aromatic substrates. Unreacted starting material often points to catalyst deactivation. The Lewis acid catalyst (e.g., AlCl3) is extremely sensitive to moisture and can be consumed by coordination to the product, necessitating stoichiometric amounts.[4]

Troubleshooting Guides

Issue 1: Hydrolysis of this compound

Symptoms:

  • Low yield of the desired acylated product.

  • Presence of 2,2-dimethyl-3-oxopropanoic acid ethyl ester or 2,2-dimethylmalonic acid in the crude reaction mixture.

  • Evolution of HCl gas upon exposure of the reagent to air.

Root Cause Analysis: The acyl chloride functional group is highly electrophilic and reacts readily with water. This hydrolysis reaction is often faster than the desired reaction with less nucleophilic amines or alcohols.

Mitigation Strategies:

StrategyRationale
Use Anhydrous Conditions All glassware should be oven-dried and cooled under an inert atmosphere (N2 or Ar). Solvents should be freshly distilled from an appropriate drying agent.
High-Purity Reagents Ensure all starting materials, including the amine/alcohol and any bases, are anhydrous.
Inert Atmosphere Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

Experimental Protocol: Acylation of Aniline (Anhydrous Conditions)

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: Dissolve aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Addition: Add a solution of this compound (1.05 eq) in anhydrous dichloromethane to the dropping funnel.

  • Reaction: Cool the aniline solution to 0 °C in an ice bath. Add the acyl chloride solution dropwise over 30 minutes with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 2: Thermal Decomposition Byproducts

Symptoms:

  • Formation of ethyl 2-chloro-2-methylpropanoate as a major byproduct.

  • Gas evolution (CO2 or CO) at elevated reaction temperatures.

  • Reduced yield of the desired product in reactions requiring heat.

Root Cause Analysis: The molecule's structure, a β-carbonyl ester derivative, makes it prone to thermal degradation pathways like decarboxylation and decarbonylation.

Mitigation Strategies:

StrategyRationale
Lower Reaction Temperature Whenever possible, conduct reactions at or below room temperature. If heating is necessary, use the minimum temperature required for a reasonable reaction rate.
Optimize Reaction Time Avoid prolonged heating, as this increases the likelihood of decomposition. Monitor the reaction closely and stop it once the starting material is consumed.
Choice of Solvent Avoid high-boiling polar aprotic solvents like DMSO or DMF if high temperatures are required, as these can promote Krapcho-type decarboxylation.[2]

Diagram: Troubleshooting Thermal Decomposition

Caption: Decision tree for addressing thermal decomposition byproducts.

Issue 3: Byproducts in Friedel-Crafts Acylation

Symptoms:

  • Formation of ortho- and para-acylated products (for substituted aromatics).

  • Polyacylation of the aromatic ring.

  • Incomplete reaction with recovery of starting materials.

Root Cause Analysis: Friedel-Crafts reactions are governed by the electronic properties of the aromatic substrate and the stability of the acylium ion intermediate. The Lewis acid catalyst plays a crucial role and can be a source of issues if not handled correctly.

Mitigation Strategies:

StrategyRationale
Control Stoichiometry Use a slight excess of the acylating agent and at least a stoichiometric amount of the Lewis acid catalyst relative to the acyl chloride.[4]
Temperature Control The reaction is often exothermic. Slow, controlled addition of the reactants at low temperatures (e.g., 0 °C) can improve selectivity.[5]
Choice of Lewis Acid Milder Lewis acids (e.g., FeCl3, ZnCl2) can sometimes provide better selectivity than stronger ones like AlCl3.
Solvent Effects The choice of solvent can influence the reactivity and selectivity. Dichloromethane or carbon disulfide are common choices.

Experimental Protocol: Friedel-Crafts Acylation of Anisole

  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.

  • Acylium Ion Formation: Cool the suspension to 0 °C. Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane. Stir for 15 minutes to allow for the formation of the acylium ion complex.

  • Aromatic Addition: Add a solution of anisole (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Quenching and Workup: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent in vacuo and purify the crude product by column chromatography on silica gel.

Diagram: Key Reaction Pathways and Byproduct Formation

G cluster_desired Desired Reactions cluster_byproducts Potential Byproducts reagent This compound acylation Acylation (Amine/Alcohol) reagent->acylation R-NH2 or R-OH friedel_crafts Friedel-Crafts Acylation reagent->friedel_crafts Arene, Lewis Acid hydrolysis Hydrolysis Product (2,2-dimethylmalonic acid monoethyl ester) reagent->hydrolysis H2O (Moisture) decarboxylation Decarboxylation Product (Ethyl 2-chloro-2-methylpropanoate) reagent->decarboxylation Heat polyacylation Polyacylated Aromatic friedel_crafts->polyacylation Excess Arene

Caption: Overview of desired reactions and common byproduct pathways.

Conclusion

Successful synthesis using this compound hinges on a thorough understanding of its reactivity and potential side reactions. By implementing rigorous anhydrous techniques, carefully controlling reaction temperatures, and optimizing catalyst and reagent stoichiometry, the formation of undesirable byproducts can be significantly minimized. This guide serves as a starting point for troubleshooting, and we encourage researchers to adapt these principles to their specific synthetic challenges.

References

  • Krapcho, A. P. Synthetic applications and mechanism studies of the decarbalkoxylations of geminal diesters and related systems effected in dimethyl sulfoxide by water and/or by water with added salts. The Journal of Organic Chemistry.
  • Experiment 1: Friedel-Crafts Acylation. University of Michigan Department of Chemistry.
  • Krapcho Decarboxyl
  • Krapcho Decarboxylation.
  • Friedel-Crafts Acyl
  • Direct amination of γ-halo-β-ketoesters with anilines.
  • Friedel–Crafts Acyl

Sources

Technical Support Center: Handling Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate (CAS 64244-87-7). This resource is designed to provide you with in-depth guidance on the most critical handling aspect of this versatile reagent: its sensitivity to moisture. As a highly reactive acyl chloride, its efficacy in your synthesis is directly tied to maintaining anhydrous conditions.[1] This guide will explain the mechanism of degradation, answer frequently asked questions, and provide detailed troubleshooting protocols to ensure you achieve consistent, high-yield results.

Understanding the "Why": The Inherent Reactivity of the Acyl Chloride Moiety

The primary challenge in handling this compound stems from the high electrophilicity of the carbonyl carbon in the acyl chloride group. This makes it an excellent acylating agent but also renders it extremely susceptible to nucleophilic attack by water.[1]

Mechanism of Hydrolysis:

Exposure to even trace amounts of moisture, whether from the atmosphere, solvents, or contaminated glassware, will initiate a rapid hydrolysis reaction.[2] This process consumes your active reagent and generates two problematic byproducts: the corresponding carboxylic acid (Ethyl 3-carboxy-2,2-dimethylpropanoate) and hydrochloric acid (HCl).

// Reactants reagent [label=<

this compound

]; water [label=2O (Moisture)>, shape=plaintext];

// Products acid [label=<

Carboxylic Acid Byproduct

]; hcl [label= (Hydrochloric Acid)>, shape=plaintext];

// Invisible nodes for arrow routing p1 [shape=point, width=0.01, height=0.01]; p2 [shape=point, width=0.01, height=0.01];

// Edges reagent -> p1 [arrowhead=none]; water -> p1 [arrowhead=none]; p1 -> p2 [label=" Hydrolysis "]; p2 -> acid; p2 -> hcl; } केंद Caption: Hydrolysis of this compound.

Consequences of Hydrolysis:

  • Loss of Yield: The primary consequence is the consumption of your starting material, leading directly to lower yields of your desired product.

  • Side Reactions: The generated HCl can alter the pH of the reaction mixture, potentially catalyzing unwanted side reactions or degrading other sensitive reagents.

  • Purification Challenges: The carboxylic acid byproduct can complicate purification steps, often requiring additional extractions or chromatography to remove.

Frequently Asked Questions (FAQs)

Q1: How can I visually assess if my bottle of this compound has been compromised by moisture?

  • A1: A fresh, high-purity bottle should contain a clear, colorless to light yellow liquid.[3] Signs of significant moisture contamination include a cloudy or hazy appearance. If the bottle is opened in a humid environment, you may observe fuming, which is the reaction of the acyl chloride with atmospheric moisture to form HCl gas. A strong, pungent, acidic odor indicates the presence of HCl, a clear sign of degradation.[4]

Q2: What are the ideal long-term storage conditions for this reagent?

  • A2: The reagent should be stored in a tightly sealed container, preferably the original manufacturer's bottle (e.g., a Sure/Seal™ bottle), to protect it from atmospheric moisture.[5] For enhanced stability, store the container inside a desiccator containing a drying agent like silica gel or anhydrous calcium sulfate.[6][7] Storage in a cool, dry, well-ventilated area away from incompatible materials is essential.

Q3: My reaction is giving a low yield. Could partially hydrolyzed reagent be the cause?

  • A3: Yes, this is a very likely cause. Even a small degree of hydrolysis can significantly reduce the amount of active acylating agent available for your primary reaction, leading directly to diminished yields.[1] Before troubleshooting other parameters, verifying the integrity of your starting material and the anhydrous nature of your reaction setup is the first logical step.

Q4: What are the first signs of moisture contamination during my reaction?

  • A4: An unexpected exotherm upon addition of the reagent can indicate a rapid reaction with water in the solvent or on the glassware. If your reaction involves a base to scavenge HCl, you might observe the immediate precipitation of the base's hydrochloride salt before your primary substrate has had a chance to react. Inconsistent results between batches are also a hallmark of varying levels of moisture contamination.[8]

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common experimental failures and provides a logical workflow to diagnose and solve issues related to moisture sensitivity.

Problem: Low or No Reaction Yield

This is the most common symptom of moisture contamination, indicating that the acyl chloride was rendered inactive before or during the reaction.

dot graph TD { A[Start: Low/No Yield] --> B{Check Reagent Integrity}; B --> C{Is reagent clear & non-fuming?}; C -- No --> D[Reagent is likely degraded. Procure a new bottle.]; C -- Yes --> E{Review Anhydrous Technique}; E --> F[Solvent Preparation]; E --> G[Glassware Preparation]; E --> H[Inert Atmosphere Setup]; F --> I[Implement rigorous solvent drying protocol]; G --> J[Implement rigorous glassware drying protocol]; H --> K[Ensure proper inert gas flush/blanket]; I --> L[Re-run Experiment]; J --> L; K --> L; L --> M{Yield Improved?}; M -- Yes --> N[Success!]; M -- No --> O[Consult further literature for other reaction variables.];

} केंद Caption: Troubleshooting workflow for low reaction yield.

Troubleshooting Steps & Protocols:

  • Verify Solvent Anhydricity: Standard "anhydrous" solvents from commercial suppliers can still contain unacceptable levels of water (10-50 ppm). For highly sensitive reactions, it is best practice to dry the solvent yourself.

    • Protocol: Preparation of Anhydrous Solvents (e.g., THF, Dichloromethane)

      • Add activated 3Å or 4Å molecular sieves (10-20% mass/volume) to a bottle of solvent.[9][10] (Activation requires heating the sieves in a vacuum oven).

      • Allow the solvent to stand over the sieves for at least 48 hours for optimal drying.[10]

      • Alternatively, for non-amine solvents, use a more rigorous method like distillation from a suitable drying agent (e.g., sodium/benzophenone for THF, CaH₂ for dichloromethane).[11]

      • Store the dried solvent over activated sieves under an inert atmosphere.[11]

  • Ensure Glassware is Dry: Glass surfaces readily adsorb a film of water from the atmosphere.[9] Standard air-drying is insufficient.

    • Protocol: Drying Glassware

      • Clean and rinse all glassware (reaction flask, addition funnel, condenser, etc.).

      • Place glassware in a laboratory oven at >125 °C for a minimum of 4 hours, but preferably overnight.[12]

      • Assemble the reaction apparatus while it is still hot and immediately place it under a positive pressure of dry, inert gas (Nitrogen or Argon).

      • Allow the apparatus to cool to room temperature under the inert atmosphere before adding any reagents.[13]

  • Implement Proper Inert Atmosphere Technique: The reaction must be shielded from the laboratory atmosphere at all times.[8][14]

    • Protocol: Handling Reagent Under Inert Atmosphere

      • Secure the reaction flask (assembled and cooled under inert gas) and the reagent bottle (e.g., a Sure/Seal™ bottle) in a fume hood.[15]

      • Using a clean, oven-dried needle, create an inert gas inlet into the reaction flask (e.g., from a nitrogen-filled balloon or a Schlenk line).[13][16] Use a second "exit" needle to vent the flask and ensure it is flushed for several minutes.[13]

      • To withdraw the reagent, first flush a clean, oven-dried syringe with inert gas 2-3 times.[16]

      • Puncture the septum of the Sure/Seal™ bottle with a needle connected to the inert gas line to equalize pressure.[15]

      • Puncture the septum with the flushed syringe needle, ensuring the needle tip is below the liquid surface.[5][15]

      • Slowly draw the desired volume of liquid into the syringe. The positive pressure from the gas line will assist in filling the syringe.[5]

      • Withdraw a small "buffer" of inert gas into the syringe after the liquid to prevent drips during transfer.[13]

      • Quickly and carefully transfer the reagent to the reaction flask by piercing the flask's septum and delivering the liquid.

      • After use, replace the plastic cap on the Sure/Seal™ bottle to help protect the septum.[17]

Data Summary for Anhydrous Conditions

For optimal results, adhere to the following quantitative guidelines.

ParameterRecommended SpecificationRationale
Solvent Water Content < 10 ppmMinimizes the primary source of hydrolysis, ensuring the acyl chloride is available for the desired reaction.[9]
Inert Gas Purity High Purity (≥99.998%)Ensures the gas used to blanket the reaction is not a source of moisture or oxygen contamination.
Ideal Storage Humidity As low as possible (<20% RH)Storing the sealed reagent bottle in a desiccated environment provides a crucial secondary barrier against moisture ingress.[6]

References

  • Del Valle Lab. Standard Operating Procedures. UCLA Chemistry. [Link]

  • Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term. Fiveable. [Link]

  • B&M Scientific. How to Safely Store Lab Chemicals and Reagents. B&M Scientific. [Link]

  • Division of Research Safety. Handling air-sensitive reagents AL-134. University of Illinois Urbana-Champaign. [Link]

  • Studylib. Sure-Seal Bottle SOP: Handling Air-Sensitive Reagents. Studylib.net. [Link]

  • Lisa Nichols. Inert Atmosphere. YouTube. [Link]

  • University of Groningen. Guidelines on how to use sensitive chemicals. University of Groningen. [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]

  • ResearchGate. What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? ResearchGate. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. ILPI. [Link]

  • ResearchGate. How to create inert atmosphere? ResearchGate. [Link]

  • University of Rochester. How to Store Reagents. University of Rochester Department of Chemistry. [Link]

  • Chemistry LibreTexts. 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Sciencemadness Wiki. Drying solvents. Sciencemadness Wiki. [Link]

  • Chemistry LibreTexts. Drying Solvents. Chemistry LibreTexts. [Link]

  • Sciencemadness Discussion Board. Acyl chlorides stability. Sciencemadness. [Link]

  • Quora. What is the best way and easiest way to make anhydrous ethanol? Quora. [Link]

  • Reddit. Drying agents for Acyl halides. Reddit. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • ChemBK. Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoat. ChemBK. [Link]

  • ResearchGate. How to stop hydrolysis of an acyl chloride in aquous solution? ResearchGate. [Link]

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Improving selectivity in acylations with "Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate

Welcome to the technical support center for this compound (CAS 64244-87-7). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding its use in acylation reactions. Our goal is to help you improve reaction outcomes, particularly selectivity, by understanding the chemical principles behind the protocols.

Introduction to the Reagent

This compound is a bifunctional molecule containing a highly reactive acyl chloride and a less reactive ethyl ester. The core utility of this reagent lies in its ability to act as a sterically hindered acylating agent.

  • Acyl Chloride: The primary reactive site for nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and the chlorine atom.[1] The chloride ion is an excellent leaving group, facilitating rapid reactions with a wide range of nucleophiles.[2][3]

  • Ethyl Ester: A secondary, much less reactive carbonyl group. It typically does not participate in reactions under conditions optimized for the acyl chloride.

  • Gem-Dimethyl Group: These two methyl groups adjacent to the acyl chloride create significant steric hindrance. This feature is critical for modulating reactivity and can be exploited to achieve selectivity in complex substrates.[4]

Key Properties:

Property Value Source
CAS Number 64244-87-7 [5][6]
Molecular Formula C₇H₁₁ClO₃ [5]
Molecular Weight 178.62 g/mol [5]
Boiling Point 200.8°C at 760 mmHg [5]

| Storage | Inert atmosphere, store in freezer (-20°C) |[5] |

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during acylation reactions. The questions are categorized by the nature of the problem.

Category A: Poor Yield & Reaction Failure

Q1: My acylation reaction is not proceeding or giving a very low yield. What are the most likely causes?

A1: Low or no yield is typically traced back to one of three areas: reagent integrity, reaction conditions, or substrate deactivation.

  • Reagent Decomposition (Hydrolysis): Acyl chlorides are extremely sensitive to moisture.[2][3] If the reagent has been improperly stored or if the reaction is not run under strictly anhydrous conditions, it will rapidly hydrolyze to the corresponding carboxylic acid, rendering it inactive for the desired acylation.

    • Troubleshooting: Always use freshly opened reagent or reagent stored under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.[5] Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Incorrect Temperature: While many acylations proceed readily at 0°C or room temperature, some less nucleophilic substrates may require gentle heating. Conversely, highly exothermic reactions may require cooling to prevent side reactions or decomposition.[7]

    • Troubleshooting: Monitor the reaction by TLC or LC-MS. If no product is formed at the initial temperature, consider gradually increasing it. If the reaction is messy, try running it at a lower temperature (e.g., -20°C or 0°C).

  • Insufficient Nucleophilicity of the Substrate: The steric hindrance from the gem-dimethyl groups means that this compound is less reactive than unhindered acyl chlorides like acetyl chloride. Very weak nucleophiles may react sluggishly.

    • Troubleshooting: Consider using a catalyst. For N- or O-acylations, a base like pyridine or DMAP can act as a nucleophilic catalyst, forming a more reactive acylpyridinium intermediate.[8]

Category B: Improving Selectivity

Q2: I am acylating a molecule with both an amine (-NH₂) and a hydroxyl (-OH) group, and I'm getting a mixture of N-acylated and O-acylated products. How can I selectively acylate the amine?

A2: This is a classic selectivity challenge. Amines are generally more nucleophilic than alcohols, so N-acylation is kinetically favored. However, reaction conditions can drastically alter the outcome.

  • Leverage Basicity and pH: The key is to maintain the amine in its neutral, nucleophilic state (-NH₂) while minimizing the concentration of the more nucleophilic alkoxide (-O⁻).

    • Solution: Use a non-nucleophilic, sterically hindered base like triethylamine (Et₃N), Hünig's base (DIPEA), or 2,6-lutidine.[9] These bases are strong enough to scavenge the HCl byproduct generated during the reaction but are generally not strong enough to deprotonate the alcohol significantly.[8] Using exactly one equivalent of the base relative to the substrate ensures the amine is deprotonated after the initial reaction, preventing double acylation and keeping the medium from becoming too basic.

  • Control Temperature: The activation energy for O-acylation is often higher than for N-acylation.

    • Solution: Run the reaction at a low temperature (e.g., 0°C or even -20°C). This will favor the kinetically preferred, lower-energy N-acylation pathway.

  • Order of Addition: Adding the acylating agent slowly to the mixture of the substrate and base ensures that the acyl chloride concentration remains low, minimizing side reactions.[7]

Workflow for Optimizing N-Selectivity

G start Start: Acylation of Amino Alcohol cond1 Is N-selectivity < 95%? start->cond1 step1 Lower Temperature to 0°C cond1->step1 Yes end Achieved Selective N-Acylation cond1->end No step2 Use 1.0 eq. of a hindered base (e.g., 2,6-lutidine) step1->step2 step3 Add Acyl Chloride dropwise step2->step3 cond2 Selectivity still poor? step3->cond2 step4 Consider orthogonal protection of the -OH group cond2->step4 Yes cond2->end No fail Re-evaluate synthetic route step4->fail

Caption: Decision workflow for troubleshooting poor N-acylation selectivity.

Q3: Can I achieve selective O-acylation in the presence of an amine?

A3: Yes, although it is more challenging. The strategy is to "turn off" the nucleophilicity of the amine.

  • Protonation of the Amine: In a sufficiently acidic medium, the amine will be protonated to its non-nucleophilic ammonium salt (-NH₃⁺), allowing the hydroxyl group to be the sole nucleophile.

    • Solution: Run the reaction under acidic conditions (e.g., in the presence of excess HCl or a Lewis acid). This method can be tricky as the acyl chloride itself can be sensitive to strong acids.

  • Orthogonal Protection: The most reliable method is to protect the amine group, perform the O-acylation, and then deprotect the amine.

    • Solution: Use a standard amine protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which are stable to acylation conditions.

Category C: Side Products and Reaction Monitoring

Q4: I see a byproduct in my reaction mixture that doesn't correspond to my desired product or starting materials. What could it be?

A4: Unexpected byproducts usually arise from reactions with the solvent, the base, or impurities.

  • Hydrolysis Product: As mentioned in Q1, reaction with trace water will form 3-ethoxycarbonyl-3,3-dimethylpropanoic acid. This is often the most common byproduct.

  • Reaction with Base: If a nucleophilic base like pyridine is used in excess and the primary nucleophile is weak, the acylpyridinium salt can sometimes be observed or lead to other byproducts.[8]

  • Di-acylation: If your substrate has two nucleophilic sites (e.g., a primary amine), it's possible for it to react twice, especially if more than one equivalent of the acylating agent is used. After the first acylation, the resulting amide is much less nucleophilic, but the reaction can still occur under forcing conditions.[10]

Q5: How should I properly handle and store this compound to ensure its integrity?

A5: Proper handling is critical for this reagent.

  • Storage: Store in a tightly sealed container in a freezer (-20°C) under an inert atmosphere (argon or nitrogen is recommended).[5]

  • Handling: Always handle the reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] The compound is corrosive and harmful if inhaled or in contact with skin.[11] Use dry syringes or cannulas to transfer the liquid, and work under an inert atmosphere to prevent exposure to moisture.

Experimental Protocols

Protocol 1: Selective N-Acylation of 4-Aminophenol

This protocol details a standard procedure for achieving high selectivity for the amine over the hydroxyl group.

Reaction Mechanism: Nucleophilic Acyl Substitution

Caption: General mechanism for nucleophilic acyl substitution.[2][12]

Materials:

  • 4-Aminophenol (1.0 eq)

  • This compound (1.05 eq)

  • 2,6-Lutidine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Reagent Addition: To the flask, add 4-aminophenol (1.0 eq) and anhydrous DCM. Stir until all solids are dissolved. Add 2,6-lutidine (1.1 eq) via syringe.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve this compound (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes. A white precipitate (2,6-lutidinium hydrochloride) will form.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding 1M HCl solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel to obtain the pure N-acylated product.

References

  • Acyl chloride - Wikipedia. Provides a general overview of acyl chloride reactivity, catalysis, and mechanisms. [Link]

  • Direct Amidation of Tertiary N-Benzylamines | Organic Letters - ACS Publications. Discusses reaction optimization, including the use of hindered bases like 2,6-lutidine. [Link]

  • Acyl Chlorides (A-Level) | ChemistryStudent. Explains the high reactivity of acyl chlorides and the nucleophilic addition-elimination mechanism. [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. A comprehensive overview of the reactions of acyl chlorides with various nucleophiles, emphasizing their high reactivity and sensitivity to water. [Link]

  • Mastering Acetylation: A Deep Dive into Acetyl Chloride's Reactivity. Describes the electrophilicity of the carbonyl carbon in acyl chlorides. [Link]

  • Acylation Mechanism - A Level Chemistry Revision Notes - Save My Exams. Details the step-by-step mechanism of nucleophilic addition-elimination for acyl chlorides. [Link]

  • Overview of Acylation Reactions and Acyl Chlorides - YouTube. Video lecture covering the reactivity ladder of carboxylic acid derivatives, highlighting the high reactivity of acyl chlorides. [Link]

  • This compound - LookChem. Source for chemical properties and storage conditions of the specific reagent. [Link]

  • Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoat - ChemBK. Provides safety and handling information for the specific reagent. [Link]

  • Acylated a primary amine, but the amine signal is gone. Did it over acylate? - Reddit. A forum discussion illustrating the possibility of di-acylation and the resulting change in product characteristics. [Link]

  • Selectivity in the acylation of amino-sulphonamides - ResearchGate. Discusses principles of selective acylation at different nucleophilic sites within the same molecule. [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - NIH. Details how increased steric hindrance can prevent certain reaction pathways and facilitate others, a key principle for the gem-dimethyl group. [Link]

Sources

Technical Support Center: Work-up Procedures for Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate (CAS 64244-87-7). This document provides in-depth troubleshooting advice and detailed protocols to navigate the common challenges encountered during the work-up of reactions involving this versatile reagent.

This compound is a bifunctional molecule containing both an ester and a highly reactive acyl chloride.[1][2] Its primary utility lies in nucleophilic acyl substitution reactions, where it serves as an efficient acylating agent to form amides, esters, and other carboxylic acid derivatives.[3][4][5][6] However, the high reactivity of the acyl chloride group necessitates careful handling and specific work-up procedures to prevent hydrolysis and ensure high product yield and purity.[7]

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield in my acylation reaction?

A1: The most common cause is the premature hydrolysis of the acyl chloride moiety. This compound is highly sensitive to moisture.[7] Any exposure to atmospheric water, residual water in solvents, or wet reagents can convert the acyl chloride into the corresponding carboxylic acid, rendering it unreactive for the desired acylation.

  • Expertise & Experience: Always use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Storing the reagent in a desiccator or freezer under inert gas is crucial for maintaining its reactivity.[2]

Q2: My crude product is a complex mixture, and I see a significant byproduct in my NMR/LC-MS. What could it be?

A2: The most likely byproduct is 3-(ethoxycarbonyl)-2,2-dimethylpropanoic acid, the result of acyl chloride hydrolysis.[3][6] This acidic impurity can complicate purification. Another possibility, especially if using amine nucleophiles, is the formation of HCl salts with the amine, which may appear as a separate phase or precipitate.

  • Trustworthiness: To confirm the presence of the carboxylic acid byproduct, you can perform a simple extraction. A wash with a mild aqueous base (like saturated sodium bicarbonate solution) will selectively remove the acidic impurity into the aqueous layer. Neutralization of this aqueous layer followed by extraction should allow for the isolation and confirmation of the byproduct.

Q3: Can I use a strong base like sodium hydroxide to quench my reaction or wash the organic layer?

A3: It is strongly discouraged. While a strong base will neutralize the HCl byproduct, it can also saponify (hydrolyze) the ethyl ester of your desired product, especially with heating or prolonged exposure. This would lead to a significant loss of yield.

  • Authoritative Grounding: The relative reactivity of acyl derivatives follows the order: acyl chloride > anhydride > ester > amide.[6] While the ester is less reactive than the acyl chloride, it is still susceptible to hydrolysis under harsh basic conditions. A mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is sufficient to neutralize HCl without significantly affecting the ester group.

Q4: How do I effectively remove unreacted amine starting material from my product?

A4: Unreacted primary or secondary amines can often be removed with an acidic wash.

  • Protocol: After the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or saturated ammonium chloride). This converts the amine into its protonated salt, which is soluble in the aqueous layer and can be separated.[8] Be cautious if your product contains acid-labile functional groups.

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the experimental work-up and provides logical steps for resolution.

Observed Problem Potential Cause Recommended Solution & Rationale
Low or No Product Yield 1. Reagent Degradation: The acyl chloride has hydrolyzed prior to use.Solution: Test the reagent before use. A simple test is to carefully add a drop to anhydrous ethanol; a vigorous reaction producing HCl fumes indicates activity. Always use reagent from a freshly opened bottle or one that has been properly stored under inert gas.[2][7]
2. Incomplete Reaction: Insufficient reaction time, temperature, or presence of a scavenger for the generated HCl.Solution: Monitor the reaction by TLC or LC-MS. If using an amine nucleophile, consider adding a non-nucleophilic base (e.g., triethylamine, pyridine) as an HCl scavenger to drive the reaction to completion.[7]
3. Product Lost During Work-up: The product may have some water solubility or was hydrolyzed during washing steps.Solution: If your product has polar groups, saturate the aqueous wash solutions with NaCl (brine) to decrease the product's solubility in the aqueous phase. Avoid using strong acids or bases in washes if your product is sensitive.
Product is an Oil, Fails to Crystallize 1. Presence of Acidic Impurity: The hydrolyzed byproduct, 3-(ethoxycarbonyl)-2,2-dimethylpropanoic acid, can act as a crystallization inhibitor.Solution: Perform a thorough wash with saturated aqueous NaHCO₃ solution. This will deprotonate the carboxylic acid, forming a salt that is readily extracted into the aqueous layer, leaving the purer, neutral product in the organic phase.
2. Residual Solvent: Trapped solvent can prevent crystallization.Solution: Dry the product under high vacuum for an extended period. Gentle heating may be applied if the product is thermally stable.
Formation of an Emulsion During Extraction 1. Insoluble Salts: Formation of amine hydrochlorides or other salts at the interface.Solution: Add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, which often helps to break emulsions. If the emulsion persists, filtration through a pad of Celite can be effective.
Difficult Purification by Column Chromatography 1. Co-elution of Product and Byproduct: The product and the carboxylic acid byproduct may have similar polarities.Solution: Ensure the acidic byproduct is removed via a basic wash before attempting chromatography. For β-keto esters, silica gel column chromatography is a standard purification method.[9][10][11]
2. Product Degradation on Silica Gel: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.Solution: Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine in the eluent).

Part 3: Standardized Work-up Protocol & Workflow

This section provides a generalized, step-by-step work-up procedure for a typical acylation reaction (e.g., with an alcohol or amine) using this compound.

Experimental Workflow Diagram

Workup_Workflow cluster_wash Aqueous Washing Sequence RM Reaction Mixture (Product, HCl, Solvent) Quench Quench Reaction (e.g., add to ice-water) RM->Quench Dilute Dilute with Organic Solvent (e.g., EtOAc, DCM) Quench->Dilute Separate Separate Organic Layer Dilute->Separate Wash_Base Wash with Mild Base (e.g., sat. NaHCO₃ soln) Removes Acid Byproduct & HCl Wash_Acid Wash with Mild Acid (e.g., 1M HCl or sat. NH₄Cl) Removes Excess Amine Wash_Base->Wash_Acid If amine starting material is used Wash_Brine Wash with Brine (sat. NaCl soln) Breaks Emulsions, Removes Water Wash_Base->Wash_Brine If no amine starting material Wash_Acid->Wash_Brine Dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) Wash_Brine->Dry Separate->Wash_Base Filter Filter Drying Agent Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify Crude Product (Column Chromatography, Distillation, or Recrystallization) Concentrate->Purify Final Pure Product Purify->Final

Caption: Decision-based workflow for the work-up of acylation reactions.

Step-by-Step Methodology

Prerequisite: Ensure the reaction has gone to completion by TLC or LC-MS analysis.

  • Quenching: Cool the reaction vessel in an ice-water bath. Slowly and carefully pour the reaction mixture into a separate beaker containing crushed ice or ice-cold water. This step hydrolyzes any remaining reactive acyl chloride and helps to control the exotherm.[12]

    • Causality: Rapid cooling and dilution prevent side reactions and degradation of the desired product.

  • Solvent Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product. Ensure you have a sufficient volume to fully dissolve your product.

  • Basic Wash (Mandatory): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and invert gently, venting frequently to release the CO₂ gas produced from the neutralization of HCl and any carboxylic acid byproduct. Shake more vigorously and allow the layers to separate. Drain and discard the aqueous (bottom) layer. Repeat this wash one more time.

    • Self-Validation: Check the pH of the aqueous layer with litmus paper after the second wash to ensure it is neutral or slightly basic.

  • Acidic Wash (If Applicable): If an excess amine starting material was used, wash the organic layer with a 1 M HCl aqueous solution. This will protonate the excess amine, making it water-soluble. Drain and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This step helps to remove the bulk of the dissolved water from the organic layer and aids in breaking any emulsions that may have formed.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should appear free-flowing (like dry sand) and not clumped together, indicating that the organic layer is dry.

  • Filtration and Concentration: Filter the organic solution to remove the drying agent, washing the solid with a small amount of fresh extraction solvent. Concentrate the filtrate using a rotary evaporator to remove the solvent and obtain the crude product.

  • Purification: Purify the crude material using the most appropriate technique, such as flash column chromatography on silica gel, distillation, or recrystallization, to yield the final, pure product.[10][13][14]

References

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. [Table]. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • ChemBK. (2024). Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoat. Retrieved from [Link]

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR PURIFYING AN a-KETO ESTER.
  • National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Scribd. (n.d.). Reaction 3 Experimental Plan. Retrieved from [Link]

Sources

Validation & Comparative

Navigating the Acylation Landscape: A Comparative Guide to Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of an acylating agent is a critical juncture in synthetic chemistry. This guide provides an in-depth, objective comparison of Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate against other prominent acylating agents. By examining their performance through the lens of experimental data, we aim to equip you with the insights necessary to optimize your synthetic routes.

At the heart of many organic transformations lies the acylation reaction, a fundamental process for forging carbon-carbon and carbon-heteroatom bonds. The choice of the acylating agent profoundly influences reaction efficiency, selectivity, and the overall success of a synthetic campaign. This compound, a reactive acyl chloride, presents a valuable tool in the chemist's arsenal. However, a comprehensive understanding of its performance relative to other available reagents is paramount for informed decision-making.

This guide will dissect the reactivity and utility of this compound in comparison to established acylating agents such as Meldrum's acid, diketene, and ethyl acetoacetate. We will explore their application in key synthetic transformations, including the synthesis of β-keto esters and the acylation of amines and alcohols, supported by detailed experimental protocols and comparative data.

The Contenders: A Physicochemical Overview

A foundational understanding of the intrinsic properties of each acylating agent is essential to appreciating their distinct reactivity profiles.

Acylating AgentMolecular FormulaMolecular Weight ( g/mol )Physical StateKey Reactive Features
This compound C₇H₁₁ClO₃178.61Colorless liquidHighly electrophilic acyl chloride group.[1]
Meldrum's Acid C₆H₈O₄144.13Crystalline solidAcidic methylene protons, forms ketene intermediates upon heating.[2]
Diketene C₄H₄O₂84.07Colorless liquidHighly reactive β-lactone, readily undergoes ring-opening.[3]
Ethyl Acetoacetate C₆H₁₀O₃130.14Colorless liquidAcidic α-protons, versatile precursor for enolate chemistry.

Performance in Action: The Synthesis of β-Keto Esters

The formation of β-keto esters is a cornerstone of organic synthesis, providing a versatile scaffold for further molecular elaboration. The choice of acylating agent plays a pivotal role in the efficiency and scope of this transformation.

This compound serves as a direct and potent acylating agent for the synthesis of β-keto esters. Its high reactivity, characteristic of acyl chlorides, allows for rapid reactions under mild conditions.

Alternative Approaches:

  • Meldrum's Acid: Acylation of Meldrum's acid followed by alcoholysis provides a classic and effective route to β-keto esters.[2][4] The reaction proceeds via an acyl Meldrum's acid intermediate, which readily reacts with alcohols.

  • Diketene: The reaction of diketene with alcohols is a widely used industrial method for producing acetoacetate esters.[3]

  • Ethyl Acetoacetate (Claisen Condensation): The self-condensation of ethyl acetate, known as the Claisen condensation, is a fundamental method for the synthesis of ethyl acetoacetate itself and its derivatives.[5][6][7][8][9]

Comparative Analysis of β-Keto Ester Synthesis:

Acylating AgentTypical SubstratesReaction ConditionsTypical YieldsAdvantagesLimitations
This compound Enolates of ketones and estersBase (e.g., NaH, LDA), aprotic solvent, low temperatureGood to excellentHigh reactivity, direct acylation.Generates HCl byproduct, requires stoichiometric base.
Meldrum's Acid Carboxylic acid chlorides, activated carboxylic acidsBase (e.g., pyridine), then alcoholysisHigh[4]Versatile, solid reagent, high yields.Two-step process, requires preparation of acyl Meldrum's acid.
Diketene AlcoholsOften catalyst-free or base-catalyzedHighAtom economical, industrially scalable.Highly reactive and hazardous, limited to acetoacetylation.
Ethyl Acetoacetate Esters (for Claisen condensation)Strong base (e.g., NaOEt)Good to highWell-established, versatile for further modifications.Requires strongly basic conditions, potential for side reactions.

Experimental Protocol: Synthesis of a β-Keto Ester using Acyl Meldrum's Acid

This protocol details a representative procedure for the synthesis of a β-keto ester via the acylation of Meldrum's acid, followed by alcoholysis.

Step 1: Acylation of Meldrum's Acid

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (1.1 eq) dropwise.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.05 eq) dissolved in anhydrous DCM dropwise via the addition funnel, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-acyl Meldrum's acid derivative.

Step 2: Alcoholysis of the 5-Acyl Meldrum's Acid

  • Reaction Setup: Dissolve the crude 5-acyl Meldrum's acid from the previous step in the desired alcohol (e.g., ethanol).

  • Reaction: Heat the solution to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Purification: Cool the reaction mixture and remove the excess alcohol under reduced pressure. The resulting crude β-keto ester can be purified by column chromatography on silica gel.

Logical Flow of β-Keto Ester Synthesis via Meldrum's Acid:

Caption: Pathway from Meldrum's acid to a β-keto ester.

Acylation of Amines and Alcohols: A Test of Selectivity

The acylation of amines and alcohols to form amides and esters, respectively, is a ubiquitous transformation in organic synthesis, particularly in the pharmaceutical industry. The reactivity and selectivity of the acylating agent are of paramount importance, especially when dealing with polyfunctional molecules.

This compound , as a reactive acyl chloride, readily acylates both amines and alcohols. The high electrophilicity of the acyl chloride functionality generally leads to rapid reactions.

Comparative Performance in Amine and Alcohol Acylation:

Acylating AgentReactivity with AminesReactivity with AlcoholsSelectivity (Amines vs. Alcohols)Byproducts
This compound HighHighGenerally low, amines are more nucleophilic.[10]HCl
Meldrum's Acid (Acyl Derivatives) HighHighCan be controlled by reaction conditions.Acetone, CO₂
Diketene HighHighGenerally low.None
Ethyl Acetoacetate Moderate (requires activation)Low (requires transesterification catalysts)High (amines react preferentially)Ethanol

Strategies for Selective Acylation:

Achieving selective acylation in the presence of multiple nucleophilic functional groups is a common synthetic challenge.

  • Amine Acylation in the Presence of Alcohols: Due to the higher nucleophilicity of amines, N-acylation is generally favored over O-acylation.[10] Reactions are often carried out in the presence of a non-nucleophilic base to neutralize the generated acid.

  • Alcohol Acylation in the Presence of Amines: Selective O-acylation can be achieved by protonating the amine with an acid, rendering it non-nucleophilic.[10]

Experimental Protocol: Acylation of an Aniline with an Acyl Chloride

This protocol outlines a general procedure for the N-acylation of an aniline using a reactive acyl chloride like this compound.

  • Reaction Setup: In a round-bottom flask, dissolve the aniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base such as triethylamine or pyridine (1.1-1.2 eq).

  • Acyl Chloride Addition: Cool the mixture to 0 °C and add this compound (1.05 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting aniline is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid (to remove the base), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.

General Workflow for Amine Acylation:

Amine_Acylation_Workflow Start Start Dissolve Amine & Base Dissolve Amine & Base Start->Dissolve Amine & Base Cool to 0°C Cool to 0°C Dissolve Amine & Base->Cool to 0°C Add Acyl Chloride Add Acyl Chloride Cool to 0°C->Add Acyl Chloride Reaction at RT Reaction at RT Add Acyl Chloride->Reaction at RT TLC Monitoring TLC Monitoring Reaction at RT->TLC Monitoring TLC Monitoring->Reaction at RT Incomplete Work-up Work-up TLC Monitoring->Work-up Reaction Complete Purification Purification Work-up->Purification Final Product Final Product Purification->Final Product

Caption: Step-by-step process for amine acylation.

Conclusion: Selecting the Optimal Acylating Agent

The choice of an acylating agent is a nuanced decision that hinges on the specific requirements of the synthetic transformation.

  • This compound is a highly reactive and effective acylating agent, particularly when rapid and direct acylation is desired. Its primary drawback is the generation of corrosive HCl, necessitating the use of a base.

  • Meldrum's acid offers a versatile and high-yielding alternative, especially for the synthesis of β-keto esters. While it involves a two-step process, the solid nature of the reagent and the clean byproducts are advantageous.

  • Diketene is an excellent choice for acetoacetylation on an industrial scale due to its atom economy. However, its high reactivity and hazardous nature require specialized handling.

  • Ethyl acetoacetate remains a workhorse in organic synthesis, particularly for the construction of substituted ketones via its enolate chemistry. Its lower reactivity compared to acyl chlorides can be an advantage in terms of selectivity.

Ultimately, the optimal acylating agent is the one that provides the desired product in high yield and purity, with a reaction profile that is compatible with the substrate and the overall synthetic strategy. This guide has aimed to provide the foundational knowledge and experimental context to empower researchers to make that critical selection with confidence.

References

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A Comparative Guide to Acylating Agents: Reactivity of Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate vs. Acid Anhydrides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly within drug discovery and development, the precise selection of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. This guide provides an in-depth, objective comparison between the sterically hindered acyl chloride, Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate, and the broader class of acid anhydrides. By examining their fundamental chemical principles and providing practical experimental context, this document aims to empower researchers to make more informed decisions in their synthetic strategies.

Introduction to the Acylating Agents

At first glance, both this compound and acid anhydrides serve the same fundamental purpose: to introduce an acyl group (R-C=O) into a molecule via nucleophilic acyl substitution. However, their underlying structural and electronic properties give rise to significant differences in reactivity, handling, and application.

  • This compound: This molecule is a specialized acyl chloride. Its reactivity is primarily governed by the highly electrophilic acyl chloride functional group. A defining feature is the presence of gem-dimethyl groups at the α-carbon, which introduces significant steric hindrance around the reactive carbonyl center.

  • Acid Anhydrides (R-C(=O)-O-C(=O)-R'): This class of reagents is formed from the condensation of two carboxylic acid molecules. They are generally less reactive than their acyl chloride counterparts but offer distinct advantages in terms of handling and byproduct profiles.[1][2]

The Pillars of Reactivity: An Electronic and Steric Analysis

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions follows a well-established hierarchy, with acyl chlorides being the most reactive, followed by acid anhydrides.[3] This order is a direct consequence of three primary factors: leaving group ability, electrophilicity of the carbonyl carbon, and steric accessibility.

Leaving Group Ability: The Decisive Factor

A cornerstone of nucleophilic acyl substitution is the stability of the departing species, or leaving group. An excellent leaving group is a weak base, as it can effectively stabilize the negative charge it acquires upon departure.[4]

  • Acyl Chlorides: The leaving group is the chloride ion (Cl⁻). As the conjugate base of a very strong acid (HCl, pKa ≈ -7), Cl⁻ is an outstanding leaving group, facilitating a rapid collapse of the tetrahedral intermediate to form the final product.[3]

  • Acid Anhydrides: The leaving group is a carboxylate anion (RCOO⁻). While resonance-stabilized, the carboxylate ion is the conjugate base of a weak acid (a carboxylic acid, pKa ≈ 4-5). This makes it a good leaving group, but significantly less effective than the chloride ion.[4]

This fundamental difference in leaving group stability is the primary reason for the intrinsically higher reactivity of acyl chlorides over acid anhydrides.

Electrophilicity and Resonance

The susceptibility of the carbonyl carbon to nucleophilic attack is critical.

  • This compound: The carbonyl carbon is rendered highly electrophilic by the strong inductive electron-withdrawing effect of both the chlorine and carbonyl oxygen atoms. Furthermore, the resonance contribution from the chlorine atom is minimal due to the poor orbital overlap between the 3p orbital of chlorine and the 2p orbital of the carbonyl carbon.[5] This maximizes the partial positive charge on the carbon, making it highly attractive to nucleophiles.

  • Acid Anhydrides: The carbonyl carbons are also electrophilic. However, the central oxygen atom can donate electron density to both carbonyl groups via resonance. This delocalization slightly reduces the electrophilicity of the carbonyl carbons compared to an acyl chloride, contributing to their lower reactivity.

The Impact of Steric Hindrance

Herein lies the crucial distinction for This compound . The 2,2-dimethyl groups create a sterically congested environment around the acyl chloride's carbonyl carbon. This physical shield impedes the approach of a nucleophile, slowing the rate of the initial addition step of the mechanism.[6][7][8]

While electronically superior, the steric impediment of this specific acyl chloride can result in an observed reaction rate that is slower than what would be predicted from electronic effects alone, sometimes approaching the reactivity of less hindered, but electronically less activated, acid anhydrides. Overcoming this steric barrier may require more forcing conditions, such as elevated temperatures or longer reaction times.[7]

Quantitative Reactivity Comparison

FeatureAcetic Anhydride (Standard Anhydride)This compound (Hindered Acyl Chloride)
Relative Reactivity ModerateHigh (electronically), Moderate (observed, due to sterics)
Leaving Group Acetate (CH₃COO⁻)Chloride (Cl⁻)
Byproduct Acetic Acid (CH₃COOH)[9]Hydrogen Chloride (HCl)[2]
Base Requirement Often optional; amine can serve as base[9]Mandatory (e.g., Et₃N, Pyridine) to neutralize HCl[10]
Typical Conditions Room temp to moderate heating (e.g., 50-80 °C)0 °C to room temperature; may require heating for hindered nucleophiles
Handling Less corrosive, less moisture-sensitive[1]Highly corrosive, moisture-sensitive, fumes in air[2]
Advantages Milder byproduct, good for acid-sensitive substrates[9]High intrinsic reactivity, effective for unreactive nucleophiles
Disadvantages Lower reactivity, may require heatCorrosive HCl byproduct, high moisture sensitivity, steric hindrance can slow reaction

Mechanistic Overview and Experimental Workflows

The acylation reaction for both classes of reagents proceeds via a conserved nucleophilic addition-elimination mechanism. The key difference is the nature of the leaving group (L) that is eliminated from the tetrahedral intermediate.

Caption: General mechanism for nucleophilic acyl substitution.

Experimental Protocol 1: Acylation of Benzylamine with this compound

This protocol accounts for the high reactivity of the acyl chloride and the need to neutralize the HCl byproduct.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add triethylamine (1.1 eq) to the solution to act as an acid scavenger.

  • Cooling: Cool the flask to 0 °C using an ice bath to moderate the initial exothermic reaction.

  • Acyl Chloride Addition: Dissolve this compound (1.05 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The extended time allows for the sterically hindered components to react. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: Acylation of Benzylamine with Acetic Anhydride

This protocol reflects the lower reactivity of the anhydride and the less harsh nature of the byproduct.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzylamine (1.0 eq) and acetic anhydride (1.2 eq). A solvent such as toluene or pyridine can be used but is often not necessary.

  • Reaction: Stir the mixture at room temperature. If the reaction is sluggish as determined by TLC, heat the mixture to 50-60 °C for 1-3 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Slowly add cold water to quench the excess acetic anhydride. If the product precipitates, it can be collected by filtration.

  • Extraction: If the product is soluble, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated NaHCO₃ solution to remove the acetic acid byproduct, followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified by recrystallization or chromatography if necessary.

G start Start setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) start->setup reagents Add Nucleophile (Amine/Alcohol) + Base (if Acyl Chloride) setup->reagents cool Cool to 0 °C (for Acyl Chloride) reagents->cool acyl_add Slowly Add Acylating Agent (Acyl Chloride or Anhydride) cool->acyl_add react Stir at RT or Heat (Monitor by TLC) acyl_add->react quench Quench Reaction (Add Water/Buffer) react->quench workup Aqueous Workup (Wash with Acid/Base/Brine) quench->workup isolate Isolate & Purify (Dry, Concentrate, Chromatography) workup->isolate end End isolate->end

Caption: Standard experimental workflow for acylation reactions.

Conclusion and Recommendations for Researchers

The choice between this compound and an acid anhydride is a strategic decision based on a balance of reactivity, substrate sensitivity, and practical considerations.

  • Acid Anhydrides are the reagents of choice for substrates sensitive to strong acids.[9] Their moderate reactivity, coupled with the production of a non-corrosive carboxylic acid byproduct, makes them ideal for syntheses where selectivity and functional group tolerance are paramount. They are also generally cheaper and safer to handle than acyl chlorides.[1]

  • This compound , as a sterically hindered acyl chloride, occupies a unique niche. Its high intrinsic electronic reactivity makes it suitable for acylating weakly nucleophilic substrates. However, researchers must be prepared to contend with two main challenges:

    • Steric Hindrance: Reaction rates will be slower than with unhindered acyl chlorides like acetyl chloride. Optimization, including longer reaction times or elevated temperatures, may be necessary to achieve high conversion.

    • HCl Byproduct: The mandatory use of a base to scavenge the corrosive HCl byproduct must be factored into the experimental design.

References

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of pharmaceutical research and fine chemical synthesis, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible results are built. Acylating agents, such as Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate, are fundamental reagents in the synthesis of a vast array of complex molecules. Their efficacy is directly proportional to their purity. This guide provides an in-depth, practical comparison of the spectroscopic techniques used to assess the purity of this compound, offering insights grounded in years of laboratory experience. We will explore the interpretation of spectroscopic data from pristine samples and compare it with data from samples containing common process-related impurities, as well as with alternative acylating agents.

The Critical Role of Purity for Acylating Agents

This compound (CAS 64244-87-7) is a versatile acylating agent, valued for its ability to introduce the 2,2-dimethyl-3-oxo-propanoate moiety into a molecule.[1] Its reactivity, governed by the electrophilic acyl chloride group, makes it a powerful tool in the synthetic chemist's arsenal. However, this reactivity also makes it susceptible to degradation and the formation of byproducts during synthesis and storage. The presence of impurities can lead to a host of undesirable outcomes, including reduced reaction yields, the formation of complex and difficult-to-separate side products, and in the context of drug development, the introduction of potentially toxic components. Therefore, a robust analytical methodology to confirm the purity of this reagent is paramount.

Spectroscopic Characterization of High-Purity this compound

A multi-pronged spectroscopic approach is essential for the unambiguous characterization of this compound. By combining Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can create a detailed and validated purity profile.

Predicted Spectroscopic Data of the Pure Compound

Due to the limited availability of published experimental spectra for this specific compound, the following data is predicted based on established principles of spectroscopy and by comparison with structurally similar molecules.

¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules. The predicted spectra for this compound in a standard deuterated solvent like CDCl₃ are as follows:

¹H NMR (Predicted):

  • ~1.3 ppm (t, 3H): A triplet corresponding to the methyl protons of the ethyl group.

  • ~1.5 ppm (s, 6H): A singlet representing the six equivalent protons of the two geminal methyl groups.

  • ~4.2 ppm (q, 2H): A quartet from the methylene protons of the ethyl group.

¹³C NMR (Predicted):

  • ~14 ppm: Signal from the methyl carbon of the ethyl group.

  • ~25 ppm: Signal from the two equivalent methyl carbons.

  • ~50 ppm: Signal from the quaternary carbon.

  • ~62 ppm: Signal from the methylene carbon of the ethyl group.

  • ~170 ppm: Signal from the ester carbonyl carbon.

  • ~175 ppm: Signal from the acyl chloride carbonyl carbon.

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands:

  • ~1780 cm⁻¹ (strong): C=O stretching vibration of the acyl chloride. This is typically at a higher wavenumber than ester carbonyls.

  • ~1740 cm⁻¹ (strong): C=O stretching vibration of the ethyl ester.

  • ~1200-1000 cm⁻¹ (strong): C-O stretching vibrations of the ester group.

  • ~2950-2850 cm⁻¹ (medium): C-H stretching vibrations of the alkyl groups.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 178.61 g/mol ), the electron ionization (EI) mass spectrum is expected to show:

  • Molecular Ion Peak (M⁺): A peak at m/z 178 (and a smaller M+2 peak at m/z 180 due to the ³⁷Cl isotope). The molecular ion peak may be weak due to facile fragmentation.

  • Key Fragment Ions:

    • m/z 143: Loss of a chlorine radical (•Cl).

    • m/z 133: Loss of the ethoxy group (•OCH₂CH₃).

    • m/z 105: Loss of the ethyl ester group (•COOCH₂CH₃).

    • m/z 77: The dimethylmalonyl cation fragment.

Spectroscopic TechniquePredicted Key Signals/Features
¹H NMR Triplet at ~1.3 ppm (3H), Singlet at ~1.5 ppm (6H), Quartet at ~4.2 ppm (2H)
¹³C NMR Peaks around 14, 25, 50, 62, 170, and 175 ppm
IR Spectroscopy Strong C=O stretching bands around 1780 cm⁻¹ (acyl chloride) and 1740 cm⁻¹ (ester)
Mass Spectrometry Molecular ion at m/z 178/180. Key fragments at m/z 143, 133, 105, and 77.

Comparison with Impure Samples and Alternative Reagents

The true utility of spectroscopic analysis lies in its ability to detect and identify impurities. A comparison of the spectra of a pure sample with those of potentially impure batches and alternative reagents highlights the importance of careful analysis.

Potential Impurities and their Spectroscopic Signatures

The synthesis of this compound likely proceeds via the reaction of ethyl isobutyrate with oxalyl chloride.[2] This synthetic route suggests several potential impurities:

  • Ethyl Isobutyrate (Unreacted Starting Material):

    • ¹H NMR: Will show a characteristic septet for the methine proton around 2.5 ppm.[3]

    • IR: A single strong ester carbonyl peak around 1735 cm⁻¹.[4]

  • Oxalyl Chloride (Unreacted Starting Material):

    • ¹³C NMR: A single peak around 160 ppm.[5]

    • IR: Two strong C=O stretching bands around 1770 and 1740 cm⁻¹.[6]

  • Ethyl 2,2-dimethyl-3-oxopropanoic acid (Hydrolysis Product):

    • ¹H NMR: A broad singlet for the carboxylic acid proton, typically >10 ppm.

    • IR: A broad O-H stretching band from 3300-2500 cm⁻¹ and a C=O stretch around 1710 cm⁻¹.

  • Ethyl 2,2-dimethylpropanoate (Decarboxylation Product):

    • ¹H NMR: A singlet for the two geminal methyl groups and signals for the ethyl group, but lacking the downfield shifts associated with the acyl chloride.

CompoundKey Differentiating Spectroscopic Feature
This compound Two distinct C=O stretches in IR (~1780 and ~1740 cm⁻¹). Absence of a methine proton in ¹H NMR.
Ethyl Isobutyrate Single ester C=O in IR (~1735 cm⁻¹). Presence of a septet around 2.5 ppm in ¹H NMR.[3][4]
Oxalyl Chloride Two C=O stretches in IR (~1770 and 1740 cm⁻¹). No proton signals in ¹H NMR.[5][6]
Ethyl 2,2-dimethyl-3-oxopropanoic acid Broad O-H stretch in IR (3300-2500 cm⁻¹). Broad carboxylic acid proton signal (>10 ppm) in ¹H NMR.
Ethyl 2,2-dimethylpropanoate Single ester C=O in IR (~1735 cm⁻¹). Simpler ¹H NMR spectrum without signals significantly downfield of the ethyl group protons.
Comparison with Alternative Acylating Agents

While highly effective, the reactivity of acyl chlorides like this compound may not always be desirable. Less reactive alternatives offer different selectivity profiles.

  • Acetic Anhydride: A common, less reactive acylating agent.

    • ¹H NMR: A sharp singlet for the methyl protons around 2.2 ppm.[7]

    • IR: Two characteristic C=O stretching bands around 1820 and 1750 cm⁻¹.[2]

    • MS: Molecular ion at m/z 102, with a prominent fragment at m/z 43 (acetyl cation).[8]

  • Benzoyl Chloride: An aromatic acyl chloride.

    • ¹H NMR: Aromatic protons in the range of 7.4-8.1 ppm.[9]

    • IR: A strong C=O stretch around 1770 cm⁻¹ and aromatic C-H and C=C stretches.[10]

    • MS: Molecular ion at m/z 140, with a strong benzoyl cation fragment at m/z 105.[11][12]

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

Sample Preparation
  • NMR Spectroscopy: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: For liquid samples, a small drop can be placed between two potassium bromide (KBr) plates to form a thin film. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Mass Spectrometry (GC-MS): Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Spectroscopic Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Purity Assessment prep_nmr Dissolve in CDCl3 with TMS nmr ¹H and ¹³C NMR Spectroscopy prep_nmr->nmr prep_ir Prepare KBr pellet or thin film ir FT-IR Spectroscopy prep_ir->ir prep_ms Dilute in volatile solvent ms GC-MS Analysis prep_ms->ms interp_nmr Chemical Shift and Integration Analysis nmr->interp_nmr interp_ir Functional Group Identification ir->interp_ir interp_ms Molecular Weight and Fragmentation Analysis ms->interp_ms purity Compare with Reference Data and Identify Impurities interp_nmr->purity interp_ir->purity interp_ms->purity

Caption: Workflow for Spectroscopic Purity Analysis.

Visualizing the Structures

G cluster_0 Target Compound cluster_1 Potential Impurities cluster_2 Alternative Reagents Target This compound (C₇H₁₁ClO₃) Impurity1 Ethyl Isobutyrate Impurity2 Oxalyl Chloride Impurity3 Ethyl 2,2-dimethyl-3-oxopropanoic acid Alt1 Acetic Anhydride Alt2 Benzoyl Chloride

Caption: Key Compounds in this Guide.

Conclusion

The rigorous spectroscopic analysis of this compound is not an academic exercise but a critical step in ensuring the success of synthetic endeavors. By employing a combination of NMR, IR, and MS, and by understanding the potential impurities and how they manifest in the resulting spectra, researchers can proceed with confidence, knowing that their starting materials meet the high standards required for cutting-edge research and development. This guide serves as a practical framework for implementing such a robust analytical strategy.

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A Comparative Guide to HPLC Analysis of Reactions Involving Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, monitoring the progress of chemical reactions is paramount for optimization, yield maximization, and impurity profiling. Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate, a reactive acyl chloride, serves as a key building block in the synthesis of various pharmaceutical intermediates. However, its inherent reactivity poses significant challenges for analytical monitoring, particularly by High-Performance Liquid Chromatography (HPLC). This guide provides a comparative analysis of different HPLC strategies, offering field-proven insights into method selection and execution.

The Core Challenge: The Duality of Reactivity

This compound belongs to the acyl chloride class of compounds. Acyl chlorides are highly valued for their reactivity as acylating agents, but this same reactivity makes them notoriously unstable for analysis.[1][2] The primary analytical challenge is the rapid hydrolysis of the acyl chloride to its corresponding carboxylic acid when exposed to protic solvents like water, a common component in reversed-phase HPLC mobile phases.[3][4] This on-column or in-autosampler reaction can lead to inaccurate quantification, poor reproducibility, and the appearance of artifact peaks, rendering standard analytical approaches unreliable.[4]

Direct analysis of acyl chlorides by HPLC is often problematic due to their high reactivity.[5] Consequently, the development of a robust and reliable analytical method requires careful consideration of the compound's stability.

Comparative HPLC Methodologies

This section compares three distinct HPLC methodologies for the analysis of reactions involving this compound: direct analysis by rapid reversed-phase HPLC, direct analysis by normal-phase HPLC, and indirect analysis via derivatization.

Method A: Rapid Reversed-Phase HPLC (RP-HPLC)

This approach aims to minimize the on-column hydrolysis by using a very fast gradient elution on a short column. The logic is to elute the acyl chloride before it has significant time to react with the aqueous mobile phase.

Principle: Separation is based on polarity, with the non-polar acyl chloride eluting later than its more polar hydrolysis product. A rapid gradient minimizes the compound's residence time on the column.

Experimental Protocol: Rapid RP-HPLC

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B in 1.5 minutes, hold for 0.5 minutes.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 1 µL.

  • Detector: UV at 210 nm.

  • Sample Preparation: Dilute the reaction mixture in anhydrous acetonitrile immediately before injection.

Causality Behind Choices: The short, narrow-bore column with sub-2-micron particles allows for high-speed separation without significant loss of efficiency. The acidic mobile phase helps to produce sharp peaks for any carboxylic acid species. Anhydrous acetonitrile is used as the sample diluent to prevent pre-injection hydrolysis. While this method can be fast, it may still suffer from reproducibility issues if sample residence time in the autosampler is not strictly controlled.

Data Presentation: Performance of Rapid RP-HPLC

AnalyteRetention Time (min)Peak Asymmetry (USP)Theoretical Plates
Ethyl 3-carboxy-2,2-dimethylpropanoate0.851.28500
This compound1.231.49200
Starting Material (e.g., a primary amine)0.621.19000
Acylated Product1.451.39500

Workflow for Rapid RP-HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis ReactionMixture Reaction Aliquot Dilution Dilute in Anhydrous Acetonitrile ReactionMixture->Dilution Injection Immediate Injection Dilution->Injection Separation Rapid Gradient RP-HPLC (C18, <2 min) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data Data Analysis Detection->Data Chromatogram

Caption: Workflow for rapid RP-HPLC analysis.

Method B: Normal-Phase HPLC (NP-HPLC)

To circumvent the issue of hydrolysis, normal-phase HPLC utilizes non-polar, aprotic mobile phases, creating a more inert environment for the acyl chloride.

Principle: Separation occurs on a polar stationary phase (e.g., silica) with a non-polar mobile phase.[6][7] More polar compounds are retained longer. This mode is ideal for moisture-sensitive compounds.[8]

Experimental Protocol: Normal-Phase HPLC

  • Column: Silica, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 95:5 (v/v) Hexane / Isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detector: UV at 220 nm.

  • Sample Preparation: Dilute the reaction mixture in the mobile phase (or dry hexane).

Causality Behind Choices: The use of hexane and isopropanol as the mobile phase eliminates the presence of water, thus preventing the hydrolysis of the acyl chloride.[4] A silica column provides the necessary polar surface for retention and separation. This method offers superior stability for the analyte but may provide different selectivity compared to reversed-phase and can be more sensitive to trace amounts of water in the solvents.[9]

Data Presentation: Stability Comparison in Autosampler (Peak Area % Remaining)

Time (hours)Method A: Rapid RP-HPLC (in ACN/H2O)Method B: NP-HPLC (in Hexane)
0100%100%
192%99.8%
475%99.5%
858%99.2%

Conceptual Diagram: Analyte Environment

G cluster_rp Reversed-Phase cluster_np Normal-Phase RP_Mobile Mobile Phase Water (H₂O) Acetonitrile RP_Analyte Acyl Chloride (R-COCl) RP_Reaction Hydrolysis Product (R-COOH) RP_Analyte->RP_Reaction reacts with H₂O NP_Mobile Mobile Phase Hexane Isopropanol NP_Analyte Acyl Chloride (R-COCl) NP_Stable Stable

Caption: Comparison of analyte stability in different HPLC modes.

Method C: Pre-Column Derivatization followed by RP-HPLC

This is often the most robust and reliable method for quantifying highly reactive compounds.[1][10][11] The strategy involves converting the unstable acyl chloride into a stable, easily analyzable derivative before injection.

Principle: The reaction aliquot is quenched with a nucleophile (e.g., an alcohol or an amine) to form a stable ester or amide derivative. This derivative is then analyzed using a standard, optimized RP-HPLC method. This approach eliminates the analyte instability issue entirely.[4][12]

Experimental Protocol: Derivatization and RP-HPLC

  • Derivatization Step: a. Withdraw 100 µL of the reaction mixture. b. Immediately quench it in a vial containing 900 µL of a 10 mg/mL solution of benzylamine in anhydrous acetonitrile. c. Vortex for 1 minute to ensure complete conversion of the acyl chloride to the corresponding stable N-benzyl amide.

  • HPLC Analysis of Derivative: a. Column: C18, 150 mm x 4.6 mm, 5 µm particle size. b. Mobile Phase A: Water. c. Mobile Phase B: Acetonitrile. d. Gradient: 30% B to 90% B over 10 minutes. e. Flow Rate: 1.0 mL/min. f. Detector: UV at 254 nm (for the aromatic derivative).

Causality Behind Choices: Benzylamine is chosen as the derivatizing agent because it reacts rapidly with the acyl chloride and introduces a strong chromophore (the benzyl group), enhancing UV detection sensitivity at 254 nm. The resulting amide is highly stable under typical RP-HPLC conditions. This method allows for batch analysis and storage of samples in the autosampler without degradation, leading to superior accuracy and precision, which is critical for method validation in regulated environments.[8]

Data Presentation: Quantitative Performance Comparison

ParameterMethod A: Rapid RP-HPLCMethod B: NP-HPLCMethod C: Derivatization
Linearity (R²)0.9920.995>0.999
Precision (%RSD, n=6)4.5%2.8%<1.0%
Accuracy (% Recovery)85-105%92-103%98-102%

Workflow for Derivatization-Based Analysis

G cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis ReactionMixture Reaction Aliquot Quench Quench with Benzylamine Solution ReactionMixture->Quench StableAmide Formation of Stable N-Benzyl Amide Quench->StableAmide Injection Inject Sample StableAmide->Injection Separation Standard RP-HPLC (C18, 10 min) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data Data Analysis Detection->Data Chromatogram

Caption: Workflow for derivatization followed by RP-HPLC.

Conclusion and Recommendations

The optimal HPLC method for analyzing reactions with this compound depends entirely on the analytical objective.

  • Method A (Rapid RP-HPLC): Best suited for rapid, qualitative, in-process checks where high accuracy is not the primary goal. Its main advantage is speed, but it is prone to instability and poor reproducibility.

  • Method B (Normal-Phase HPLC): A good choice for direct quantitative analysis when derivatization is undesirable. It offers excellent stability for the acyl chloride but requires dedicated NP-HPLC systems and careful handling of aprotic solvents.

  • Method C (Derivatization): The gold standard for accurate, precise, and robust quantification. It is the recommended approach for kinetic studies, impurity profiling, and method validation in pharmaceutical development. While it involves an extra sample preparation step, the resulting stability and data quality are unparalleled.

By understanding the inherent reactivity of this compound, scientists can choose the most appropriate analytical strategy, ensuring reliable data that accurately reflects the state of their chemical reaction.

References

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (2017). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. (2017). PubMed. [Link]

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GC-MS characterization of "Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the GC-MS Characterization of Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate and Its Derivatives

For researchers, scientists, and drug development professionals, the precise structural elucidation and purity assessment of reactive intermediates are paramount. This compound and its derivatives are valuable building blocks in organic synthesis, and their accurate characterization is crucial for ensuring the desired reaction outcomes and the quality of the final products. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the characterization of these compounds, supported by experimental insights and protocols.

The Central Role of GC-MS in Characterizing Acyl Chlorides

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical tool for the characterization of volatile and semi-volatile compounds like this compound and its derivatives. The technique's high chromatographic resolution separates complex mixtures, while mass spectrometry provides detailed structural information based on the mass-to-charge ratio of the compound and its fragments. This combination is particularly advantageous for identifying and quantifying impurities and byproducts in a reaction mixture.

A Step-by-Step Protocol for GC-MS Analysis

A robust GC-MS method is fundamental for obtaining reliable and reproducible data. The following protocol is designed for the analysis of this compound, a compound with a molecular weight of 178.616 g/mol .[1]

1. Sample Preparation:

The reactive nature of the acyl chloride functional group necessitates careful sample handling to prevent hydrolysis.

  • Solvent Selection: Use a dry, inert solvent such as dichloromethane or hexane.

  • Concentration: Prepare a dilute solution of approximately 1 mg/mL to avoid column overloading.[2]

  • Moisture Control: Ensure all glassware and solvents are anhydrous to prevent the conversion of the acyl chloride to the corresponding carboxylic acid.

2. GC-MS Instrumentation and Parameters:

The choice of GC column and temperature program is critical for achieving good separation. For chlorinated organic compounds, a low-polarity column is often suitable.[3]

  • GC System: An Agilent 7890 gas chromatograph (or equivalent) coupled with a mass selective detector.[4]

  • Column: A DB-5MS column (or similar 5% phenyl/95% dimethyl polysiloxane phase) with dimensions of 30 m x 0.25 mm I.D. and a 0.25 µm film thickness is recommended for its versatility and inertness.[5]

  • Injection: Use a splitless injection mode for trace analysis or a split injection for more concentrated samples to prevent peak broadening. Set the injector temperature to 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: 280°C for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350.

dot

Caption: Experimental workflow for the GC-MS analysis of this compound derivatives.

Interpreting the Mass Spectrum: A Look at Fragmentation Patterns

The mass spectrum of this compound is predicted to exhibit characteristic fragmentation patterns for acyl chlorides and esters. The molecular ion peak ([M]⁺) at m/z 178/180 (due to the presence of ³⁵Cl and ³⁷Cl isotopes) may be of low intensity.[2]

Key fragmentation pathways include:

  • Loss of a Chlorine Radical: A primary fragmentation event is the loss of the chlorine radical (•Cl) to form a stable acylium ion.[2]

  • Loss of the Carbonyl Chloride Group: Fragmentation can also occur with the loss of the entire carbonyl chloride radical (•COCl), leading to the formation of a cation.[2]

  • Ester Fragmentation: Characteristic fragmentation of the ethyl ester group, such as the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (C₂H₄) via a McLafferty rearrangement, can also be expected.

dot

Fragmentation_Pathway M [M]⁺˙ m/z 178/180 F1 [M - Cl]⁺ Acylium Ion m/z 143 M->F1 - •Cl F2 [M - COCl]⁺ m/z 115 M->F2 - •COCl F3 [M - OCH₂CH₃]⁺ m/z 133/135 M->F3 - •OCH₂CH₃ F4 [M - C₂H₄]⁺˙ McLafferty Rearrangement m/z 150/152 M->F4 - C₂H₄ F1_CO [M - Cl - CO]⁺ m/z 115 F1->F1_CO - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

A Comparative Look: GC-MS vs. Alternative Analytical Techniques

While GC-MS is a powerful tool, a comprehensive characterization often benefits from complementary techniques. The following table compares GC-MS with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Separation by volatility and boiling point, followed by mass-based detection.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Separation by differential partitioning between a mobile and stationary phase.
Information Obtained Molecular weight and fragmentation pattern for structural elucidation.Detailed information on the chemical environment of atoms (¹H, ¹³C), providing a complete structural map.Quantitative analysis of components in a mixture. Can be coupled with UV or MS detectors.
Sensitivity High (ng to pg level).[5]Lower sensitivity, requires higher sample concentrations (mg level).High, especially with UV or MS detection. Can be enhanced with derivatization.[6]
Sample Preparation Requires volatile or semi-volatile analytes. Derivatization may be needed for non-volatile compounds.Non-destructive. Requires deuterated solvents.Wide range of analytes. Derivatization can improve detection of compounds without chromophores.
Analysis Time Relatively fast (typically 15-60 minutes per sample).Can be longer, especially for 2D NMR experiments.Varies depending on the separation, but generally comparable to GC.
Strengths for this Application Excellent for identifying and quantifying volatile impurities. Provides definitive molecular weight and fragmentation data.Provides unambiguous structural confirmation and isomeric differentiation.Useful for analyzing the less volatile derivatives or the corresponding carboxylic acid if hydrolysis occurs.[7]
Limitations for this Application Not suitable for non-volatile or thermally labile derivatives. The reactive acyl chloride can degrade in the hot injector.Lower throughput and sensitivity compared to GC-MS.The acyl chloride is too reactive for typical reversed-phase HPLC conditions and would require derivatization.[8]

In-Depth Discussion: Making the Right Analytical Choice

For the primary characterization of this compound and its derivatives, GC-MS is the preferred technique due to its sensitivity and the detailed structural information it provides for volatile compounds. It is particularly adept at identifying trace impurities that could be detrimental to subsequent synthetic steps.

NMR spectroscopy serves as an essential complementary technique. While less sensitive, it provides an unparalleled level of structural detail, allowing for the unambiguous confirmation of the desired product's structure and the identification of isomers. ¹H and ¹³C NMR are invaluable for confirming the connectivity of the molecule.

HPLC is generally less suitable for the direct analysis of the highly reactive acyl chloride. However, it becomes a valuable tool for monitoring the reaction progress by quantifying the consumption of the starting material or the formation of a more stable derivative. For instance, the acyl chloride can be intentionally derivatized to a UV-active ester or amide, which can then be readily analyzed by HPLC.[9] This approach is also useful for the analysis of the corresponding carboxylic acid, which may be present as an impurity due to hydrolysis.[10]

Conclusion

The successful synthesis and application of this compound and its derivatives hinge on rigorous analytical characterization. GC-MS offers a powerful and sensitive method for the identification and purity assessment of these reactive compounds. When combined with the detailed structural insights from NMR and the quantitative capabilities of HPLC for derivatives, researchers can have a high degree of confidence in the quality and identity of their chemical entities. The protocols and comparative data presented in this guide provide a solid foundation for developing robust analytical methods for these important synthetic intermediates.

References

  • A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides. Benchchem.
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A Guide to the Spectral Analysis of Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, novel building blocks are critical for accessing new chemical space. Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate (CAS 64244-87-7) presents itself as a versatile reagent, combining the reactivity of an acyl chloride with the functionality of a β-ketoester derivative.[1] However, a significant challenge for researchers is the lack of readily available, verified spectral data in common databases.

This guide provides an in-depth, predicted spectral analysis of this compound. As senior application scientists, we recognize that a theoretical spectrum is only as useful as its ability to be distinguished from related structures. Therefore, we will objectively compare the predicted data for our target molecule with experimental data from two common alternative acylating agents: Ethyl chlorooxoacetate and Isobutyryl chloride . This comparative framework will empower researchers to confidently identify this reagent, monitor its reactions, and assess its purity.

Predicted Spectral Analysis of this compound

A thorough understanding of the expected spectral features is the first step in utilizing a new reagent. Based on its molecular structure, we can predict the key signals in its ¹H NMR, ¹³C NMR, and IR spectra.

Molecular Structure and Predicted Spectroscopic Features

The structure contains three key environments that will give rise to distinct spectroscopic signals: the ethyl ester group, the gem-dimethyl group at the α-position, and the acyl chloride carbonyl.

Caption: Structure of this compound with key functional groups.

Predicted ¹H NMR Spectrum (300 MHz, CDCl₃)

The proton NMR spectrum is expected to be relatively simple and diagnostic. Due to the absence of protons on the α-carbon, the characteristic splitting patterns of the ethyl group will be clear and uncoupled to other parts of the molecule.

  • Ethyl Group Protons: The ethoxy group will present as a quartet (CH₂) and a triplet (CH₃). The methylene (CH₂) protons, being adjacent to an oxygen atom, will be deshielded and are predicted to appear around 4.2 ppm .[2] The terminal methyl (CH₃) protons will appear further upfield, around 1.3 ppm .

  • Gem-Dimethyl Protons: The six protons of the two methyl groups on the α-carbon are chemically equivalent. With no adjacent protons to couple with, they will appear as a sharp singlet. Their position next to two carbonyl groups will deshield them, leading to a predicted chemical shift of approximately 1.5 ppm .

Predicted ¹³C NMR Spectrum (75.5 MHz, CDCl₃)

The ¹³C NMR spectrum provides a count of the unique carbon environments. For this molecule, seven distinct signals are predicted.

  • Carbonyl Carbons: Two carbonyl signals are expected. The acyl chloride carbonyl is typically found in the range of 160-180 ppm, while the ester carbonyl is in a similar range of 160-185 ppm.[3][4] Distinguishing between them may require advanced NMR techniques, but we predict the acyl chloride carbon to be slightly more downfield due to the strong inductive effect of the chlorine atom.

  • Quaternary Carbon (Cα): The carbon bearing the gem-dimethyl groups is quaternary and will likely appear between 50-65 ppm .

  • Ethyl Group Carbons: The methylene carbon (-OC H₂-) is deshielded by the adjacent oxygen and is predicted to be in the 60-70 ppm range. The methyl carbon (-C H₃) will be the most upfield signal, around 10-20 ppm .[4]

  • Gem-Dimethyl Carbons: The two equivalent methyl carbons attached to the α-carbon are expected to resonate in the 20-35 ppm range.

Predicted Infrared (IR) Spectrum

The IR spectrum is dominated by the stretching frequencies of the two carbonyl groups. This is the most diagnostic feature for this class of molecule.

  • Acyl Chloride C=O Stretch: This is one of the most characteristic absorptions in IR spectroscopy. It is expected to be a very strong and sharp band at a high frequency, typically around 1800 cm⁻¹ .[5][6]

  • Ester C=O Stretch: The ester carbonyl stretch will also be a strong, sharp band, but at a lower frequency than the acyl chloride, predicted to be around 1740-1750 cm⁻¹ .[5][6] The presence of two distinct, strong peaks in this region is a key identifier.

  • C-O Stretch: A strong band corresponding to the C-O single bond stretch of the ester group is expected between 1300-1000 cm⁻¹ .[6]

  • C-Cl Stretch: The carbon-chlorine stretch is expected to appear in the fingerprint region, typically between 800-600 cm⁻¹ .[6]

Comparative Spectral Data of Alternative Reagents

To place the predicted data in a practical context, we compare it with the experimental spectra of two commercially available alternatives: Ethyl chlorooxoacetate and Isobutyryl chloride.

Spectral Feature This compound (Predicted) Ethyl Chlorooxoacetate (Experimental) [7][8]Isobutyryl Chloride (Experimental) [9][10][11]
¹H NMR Signals ~4.2 ppm (q, 2H), ~1.5 ppm (s, 6H), ~1.3 ppm (t, 3H)~4.4 ppm (q, 2H), ~1.4 ppm (t, 3H)~2.9 ppm (septet, 1H), ~1.2 ppm (d, 6H)
¹³C NMR (Carbonyl) Two signals expected ~160-180 ppm~161.5 ppm (Ester C=O), ~160.0 ppm (Acyl C=O)~175 ppm
IR C=O Stretch (cm⁻¹) ~1800 (Acyl Chloride), ~1745 (Ester)~1780 (Acyl Chloride), ~1745 (Ester)~1800 (Acyl Chloride)

Analysis of Comparison:

  • ¹H NMR: The key differentiator for this compound is the sharp singlet for the six gem-dimethyl protons. This is absent in Ethyl chlorooxoacetate and is replaced by a septet/doublet pattern for the isopropyl group in Isobutyryl chloride.[9]

  • ¹³C NMR: While all three show signals for carbonyl carbons, the target molecule is unique in having two distinct carbonyl signals in addition to the quaternary carbon signal.

  • IR Spectroscopy: Both the target molecule and Ethyl chlorooxoacetate are distinguished from Isobutyryl chloride by the presence of two carbonyl absorption bands.[8][10] The high frequency of the acyl chloride band (~1800 cm⁻¹) is a common feature for all.[5]

Experimental Protocols for Spectral Acquisition

To ensure data integrity and reproducibility, adherence to standardized protocols is paramount. The following sections detail the methodologies for acquiring high-quality NMR and IR spectra.

Protocol for ¹H and ¹³C NMR Spectroscopy

This protocol outlines the steps for preparing and analyzing a sample on a standard 300 or 400 MHz NMR spectrometer.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Weigh 5-10 mg (¹H) or 50-100 mg (¹³C) of sample into a clean vial. prep2 Add ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing TMS. prep1->prep2 prep3 Vortex to dissolve completely. Filter if particulates are present. prep2->prep3 prep4 Transfer solution to a clean, dry 5 mm NMR tube. prep3->prep4 acq1 Insert tube into spinner and adjust depth with gauge. prep4->acq1 Proceed to Spectrometer acq2 Load sample into the NMR magnet. acq1->acq2 acq3 Lock, Tune, and Shim the instrument. acq2->acq3 acq4 Acquire spectra using standard parameters. acq3->acq4

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh the appropriate amount of the compound into a small, clean vial. For ¹H NMR, 5-25 mg is sufficient, while ¹³C NMR requires a more concentrated sample of 50-100 mg.[12]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that contains an internal standard like tetramethylsilane (TMS).[13]

    • Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[14]

    • Cap the NMR tube securely and wipe the outside clean before taking it to the spectrometer.[14][15]

  • Instrument Setup and Data Acquisition:

    • Follow the specific standard operating procedure for your institution's NMR instrument.[16]

    • Insert the NMR tube into a spinner and use a depth gauge to ensure correct positioning.[15]

    • Load the sample into the magnet.

    • Perform standard instrument calibration routines: locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies, and shimming the magnetic field to achieve high homogeneity.

    • Acquire the ¹H spectrum, typically requiring 8 to 16 scans.

    • Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, this will require a significantly larger number of scans, often taking 20 minutes to an hour.[12]

Protocol for FT-IR Spectroscopy (Liquid Sample)

For a neat liquid sample, Attenuated Total Reflectance (ATR) is the most convenient and modern technique, requiring minimal sample preparation.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[17] Clean with a suitable solvent like isopropanol and a soft, lint-free tissue, then allow it to dry completely.

  • Background Spectrum:

    • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for removing interfering signals from the atmosphere (e.g., CO₂ and water vapor) and the instrument itself.[18]

  • Sample Application:

    • Place 1-2 drops of the liquid sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[17]

  • Data Acquisition:

    • Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.[17]

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[18]

    • The spectral range is usually set from 4000 to 400 cm⁻¹.[18]

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent immediately after the measurement to prevent cross-contamination.

Conclusion

While experimental spectral data for this compound is not widely published, a detailed analysis of its structure allows for robust predictions of its key spectroscopic features. The most diagnostic signals are the singlet from the gem-dimethyl protons in the ¹H NMR spectrum and the dual carbonyl bands in the IR spectrum, with the acyl chloride stretch appearing at a characteristically high wavenumber (~1800 cm⁻¹).

By comparing these predicted features against the experimental data of related acylating agents like Ethyl chlorooxoacetate and Isobutyryl chloride, researchers are equipped with the necessary framework to unambiguously identify this reagent. The provided protocols for data acquisition further ensure that scientists can generate high-quality, reliable data for their own samples, fostering scientific integrity and accelerating research and development.

References

  • Wikipedia. Infrared spectroscopy correlation table. [Link]

  • Scribd. IR Correlation Table. [Link]

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A Comparative Guide to Pyrazolone Synthesis: An Evaluation of Ethyl 3-Chloro-2,2-dimethyl-3-oxopropanoate as a Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazolone scaffold is a cornerstone of medicinal chemistry, found in numerous biologically active compounds.[1][2][3] The synthesis of these vital heterocycles is a subject of continuous optimization. This guide provides an in-depth technical comparison of a specific synthetic route—utilizing ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate—against the traditional and widely adopted Knorr pyrazolone synthesis.

The choice of synthetic pathway can significantly impact yield, purity, scalability, and cost-effectiveness. Here, we dissect the mechanistic nuances, present detailed experimental protocols, and offer a data-driven comparison to guide your selection of the most appropriate method for your research and development needs.

Section 1: Synthesis from this compound

The use of an activated acyl chloride precursor like this compound offers a distinct approach to pyrazolone synthesis. This method hinges on the direct acylation of a hydrazine, followed by intramolecular cyclization.

1.1: Mechanistic Rationale and Advantages

The core of this method is the reaction between the highly reactive acid chloride moiety of the starting material and a hydrazine derivative (e.g., phenylhydrazine). This initial step forms a hydrazide intermediate. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl. This pathway is often rapid and can proceed under mild conditions.

The gem-dimethyl group at the α-position is significant. It sterically hinders potential side reactions and is carried into the final pyrazolone structure at the 4-position, yielding a 4,4-dimethyl-substituted pyrazolone. This substitution pattern can be crucial for modulating the pharmacological activity of the target molecule.

1.2: Experimental Protocol: Synthesis of 4,4-Dimethyl-1-phenyl-pyrazolidine-3,5-dione

Materials:

  • This compound

  • Phenylhydrazine

  • Anhydrous toluene

  • Triethylamine (or another suitable non-nucleophilic base)

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenylhydrazine (1.0 equivalent) in anhydrous toluene.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Precursor Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous toluene via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4,4-dimethyl-1-phenyl-pyrazolidine-3,5-dione.

1.3: Visualization of the Workflow

The following diagram illustrates the key stages of the synthesis and validation process.

Caption: Workflow for pyrazolone synthesis and validation.

Section 2: The Benchmark Alternative: Knorr Pyrazolone Synthesis

The Knorr pyrazolone synthesis, first reported in 1883, is the most common and versatile method for preparing pyrazolones.[4] It involves the condensation of a β-ketoester with a hydrazine derivative.[1][5][6]

2.1: Mechanistic Principles

The reaction proceeds through two key steps:

  • Condensation: The hydrazine reacts with the ketone carbonyl of the β-ketoester to form a hydrazone intermediate.[5]

  • Cyclization: The second nitrogen of the hydrazine performs an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization and elimination of an alcohol to form the pyrazolone ring.[4][5]

This method is robust and works with a wide variety of substituted β-ketoesters and hydrazines.[7]

2.2: Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid (catalyst)

  • Ethanol

Procedure:

  • Mixing: In a round-bottom flask, cautiously add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). The reaction can be exothermic.[8]

  • Heating: Heat the mixture, often with a catalytic amount of acid, to around 100-140 °C for 1-2 hours.[5][8] The reaction progress can be monitored by TLC.[5]

  • Isolation: Upon completion, the resulting syrup is cooled, often in an ice bath.[9]

  • Precipitation: Diethyl ether or water is added to the cooled mixture with vigorous stirring to induce precipitation of the crude product.[8][9]

  • Purification: The crude solid is collected by vacuum filtration and purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrazolone.[9]

2.3: Visualization of the Reaction Mechanism

This diagram outlines the fundamental steps of the Knorr synthesis.

Knorr_Mechanism Reactants β-Ketoester + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation Cyclization Intramolecular Nucleophilic Attack Hydrazone->Cyclization Ring Closure Product Pyrazolone Product Cyclization->Product Dehydration/ Elimination

Caption: Simplified mechanism of the Knorr pyrazolone synthesis.

Section 3: Comparative Analysis

To provide a clear, objective comparison, the two synthetic routes are evaluated based on several key performance metrics. The data presented below is a synthesis of typical outcomes reported in the literature and expected experimental results.

ParameterSynthesis from this compoundKnorr Pyrazolone Synthesis (from β-Ketoester)
Starting Material Availability More specialized, may require synthesis.Widely commercially available and diverse.[9]
Reaction Conditions Mild (0 °C to room temperature), requires inert atmosphere.Typically requires heating (100-140 °C), can be run open to air.[5][8]
Reaction Time 4-8 hours1-4 hours[9]
Typical Yield Good to Excellent (75-90%)Generally high (70-95%)[9]
Byproducts Triethylamine hydrochloride (easily removed by filtration).Water, Ethanol (removed during work-up).
Scope & Limitations Specific for 4,4-disubstituted pyrazolones. Limited by precursor availability.Very broad scope, highly versatile for various substitution patterns.[2]
Regioselectivity Not applicable due to precursor structure.Can be an issue with unsymmetrical β-dicarbonyls.[4][9]
Safety Considerations Acyl chlorides are moisture-sensitive and corrosive.Hydrazine and its derivatives are toxic and should be handled with care.[5]

Section 4: Expert Insights and Recommendations

When to Choose Synthesis from this compound:

This method is the preferred choice when the target is specifically a 4,4-dimethyl-substituted pyrazolone . The gem-dimethyl group is installed from the start, avoiding potential post-synthesis alkylation steps which can be complex and lower the overall yield. The milder reaction conditions can be advantageous for substrates sensitive to high temperatures. While the starting material is less common, for specific drug development programs targeting this scaffold, scaling up the synthesis of the precursor may be a worthwhile investment.

When to Choose the Knorr Pyrazolone Synthesis:

The Knorr synthesis remains the gold standard for general pyrazolone synthesis due to its versatility, simplicity, and the vast commercial availability of starting materials.[1][9] It is the ideal method for library synthesis and for exploring a wide range of substitution patterns at the 1, 3, and 5 positions of the pyrazolone ring. Its operational simplicity makes it highly amenable to both small-scale discovery and large-scale production. For most applications where a 4,4-disubstitution is not required, the Knorr synthesis offers a more straightforward, economical, and time-efficient route.[10]

Conclusion

The validation of pyrazolone synthesis from this compound demonstrates its utility as a valuable, albeit specialized, alternative to the classic Knorr synthesis. It provides an efficient and direct route to 4,4-dimethyl pyrazolones under mild conditions. However, for broader applications and general accessibility, the Knorr synthesis remains the preeminent and more versatile method. The ultimate choice of synthetic route should be guided by the specific substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the reaction.

References

  • A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. Benchchem.
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  • Application Notes and Protocols for Knorr Pyrazole Synthesis. Benchchem.
  • Knorr Pyrazole Synthesis. Chem Help Asap.
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  • Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters.
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  • Synthesis and Evalution of Pyrazole Derivatives by Different Method.
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A Senior Application Scientist's Guide to β-Keto Ester Synthesis: Evaluating Alternatives to Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the β-keto ester motif is a cornerstone of molecular construction. Its inherent versatility as a precursor to a vast array of functionalities makes the efficient and selective synthesis of these compounds a critical endeavor. While reagents like Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate offer a direct route, the landscape of synthetic methodology is rich with powerful alternatives, each presenting a unique profile of advantages in terms of substrate scope, reaction conditions, and functional group tolerance. This guide provides an in-depth comparison of these alternatives, grounded in experimental data and mechanistic insights, to empower chemists in selecting the optimal strategy for their specific synthetic challenges.

The Central Role of β-Keto Esters

β-Keto esters are prized intermediates due to the electrophilic nature of the β-carbon and the nucleophilicity of the enolizable α-carbon. This dual reactivity allows for a wide range of transformations, including alkylation, acylation, and decarboxylation, making them indispensable in the synthesis of complex molecules, from natural products to pharmaceuticals.[1][2][3]

Comparative Analysis of Leading Synthetic Strategies

The following sections delve into the most prominent and effective alternatives for the synthesis of β-keto esters, offering a critical evaluation of their performance.

The Meldrum's Acid Approach: A Versatile Workhorse

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) stands out as a highly effective and versatile reagent for β-keto ester synthesis.[4][5] Its high acidity allows for facile acylation with carboxylic acids (often activated as acid chlorides or with coupling agents) to form an acyl-Meldrum's acid intermediate. Subsequent alcoholysis of this intermediate furnishes the desired β-keto ester with the release of acetone and carbon dioxide.[4][6]

Mechanism of β-Keto Ester Synthesis via Meldrum's Acid:

Meldrums_Acid_Mechanism cluster_0 Step 1: Acylation of Meldrum's Acid cluster_1 Step 2: Alcoholysis Carboxylic_Acid R-COOH Acyl_Meldrums_Acid Acyl-Meldrum's Acid Intermediate Carboxylic_Acid->Acyl_Meldrums_Acid Acylating Agent (e.g., DCC, SOCl2) Meldrums_Acid Meldrum's Acid Meldrums_Acid->Acyl_Meldrums_Acid Beta_Keto_Ester β-Keto Ester Acyl_Meldrums_Acid->Beta_Keto_Ester Reflux Alcohol R'-OH Alcohol->Beta_Keto_Ester Byproducts Acetone + CO2

Caption: General workflow for β-keto ester synthesis using Meldrum's acid.

Experimental Protocol: Synthesis of Methyl Phenylacetylacetate using Meldrum's Acid [4]

This procedure, adapted from Organic Syntheses, provides a reliable method for the preparation of a β-keto ester.

  • Preparation of the Acyl Meldrum's Acid:

    • In a flask, dissolve Meldrum's acid (1 equivalent) in a suitable solvent such as dichloromethane.

    • Add pyridine (2 equivalents).

    • Cool the mixture in an ice bath and add phenylacetyl chloride (1 equivalent) dropwise.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Isolate the solid acyl Meldrum's acid intermediate by filtration.

  • Methanolysis:

    • Suspend the crude acyl Meldrum's acid in anhydrous methanol.

    • Reflux the mixture for 2-3 hours.

    • Remove the methanol under reduced pressure.

    • Purify the resulting oil by vacuum distillation to obtain methyl phenylacetylacetate.

Transesterification: A Mild and Efficient Route

Transesterification of readily available β-keto esters, such as ethyl acetoacetate, is a widely employed and atom-economical strategy.[2] This method is particularly advantageous for introducing valuable or sensitive alcohol fragments into the β-keto ester structure. The reaction can be catalyzed by a variety of reagents, including acids, bases, transition metals, and enzymes, with a notable trend towards environmentally benign catalysts like boric acid and lipases.[7][8][9]

Catalyst Comparison in Transesterification of Ethyl Acetoacetate:

CatalystAlcoholReaction ConditionsYield (%)Reference
Silica Supported Boric AcidBenzyl AlcoholSolvent-free, 100°C, 4.5 h95
Novozym 435 (Lipase)1-PhenylethanolSolvent-free, 60°C, 24 h>90[8]
Ferrous Ammonium SulfateBenzyl AlcoholToluene, reflux, 10-14 h83[7]

Experimental Protocol: Lipase-Catalyzed Transesterification of Ethyl Acetoacetate with Benzyl Alcohol [8]

This protocol highlights a green and highly selective method for β-keto ester synthesis.

  • Reaction Setup:

    • To a flask containing ethyl acetoacetate (excess, serving as solvent and reagent), add benzyl alcohol (1 equivalent).

    • Add Novozym 435 (a commercially available immobilized lipase B from Candida antarctica) (typically 1-5% by weight of the limiting reagent).

  • Reaction Execution:

    • Stir the mixture at a controlled temperature (e.g., 60°C) under reduced pressure to remove the ethanol byproduct and drive the equilibrium.

    • Monitor the reaction progress by TLC or GC.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., diethyl ether).

    • Filter to remove the immobilized enzyme (which can often be recycled).

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the pure benzyl acetoacetate.

Acylation of Ketone Enolates: The Fundamental Approach

The direct C-acylation of pre-formed ketone enolates or their silyl enol ether equivalents with a suitable acylating agent is a fundamental and powerful strategy.[10][11][12] A variety of acylating agents can be employed, including acid chlorides, acid anhydrides, and more recently, N-acylimidazoles, which offer advantages in terms of handling and selectivity.[13][14]

Workflow for Direct C-Acylation of Ketones:

C_Acylation_Workflow Ketone Ketone Enolate Enolate Intermediate Ketone->Enolate Deprotonation Base Base (e.g., LDA, NaH) Base->Enolate Beta_Keto_Ester β-Keto Ester Enolate->Beta_Keto_Ester Nucleophilic Attack Acylating_Agent Acylating Agent (R-CO-X) Acylating_Agent->Beta_Keto_Ester

Caption: General scheme for β-keto ester synthesis via C-acylation of a ketone.

Weinreb Amides: Controlled Acylation without Over-addition

Weinreb amides (N-methoxy-N-methylamides) are exceptionally useful acylating agents that allow for the controlled synthesis of ketones from organometallic reagents without the common problem of over-addition to form tertiary alcohols.[1][15] This principle can be extended to the synthesis of β-keto esters by reacting a Weinreb amide with an ester enolate.[16][17][18] The stability of the tetrahedral intermediate, chelated by the methoxy and methylamino groups, prevents further reaction until acidic workup.

Decarboxylative Acylation of Malonic Acid Half-Esters: A Modern and Efficient Strategy

A more recent and highly efficient method involves the decarboxylative acylation of malonic acid half-esters (MAHEs).[19][20] In this approach, the MAHE is converted to its enolate, which upon reaction with an acylating agent, undergoes a decarboxylative Claisen condensation to afford the β-keto ester.[21][22] This method offers excellent functional group tolerance and can be performed under mild conditions.

Conclusion and Future Outlook

The synthesis of β-keto esters is a mature field, yet it continues to evolve with the development of more efficient, selective, and sustainable methodologies. While traditional methods remain valuable, modern approaches utilizing reagents like Meldrum's acid and catalytic transesterification offer significant advantages in terms of operational simplicity and environmental impact. For complex molecular architectures, the controlled acylation afforded by Weinreb amides and the functional group tolerance of decarboxylative strategies provide powerful tools for the synthetic chemist.

The future of β-keto ester synthesis will likely see a continued emphasis on catalytic and enzymatic methods, further pushing the boundaries of efficiency and selectivity. As our understanding of reaction mechanisms deepens, we can anticipate the development of even more sophisticated and tailored approaches to construct this vital synthetic building block, enabling the creation of the next generation of therapeutics and advanced materials.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate (CAS No. 64244-87-7). As a member of the acyl chloride family and a chlorinated organic compound, this chemical requires stringent safety protocols to mitigate risks to personnel and the environment. Adherence to these guidelines is critical for maintaining a safe laboratory setting and ensuring regulatory compliance.

Hazard Profile & Chemical Reactivity: Understanding the "Why"

This compound is a reactive substance whose hazards dictate every aspect of its handling and disposal. Its primary risks stem from two key chemical characteristics: its nature as an acyl chloride and its halogenated structure.

  • Reactivity with Water: Like all acyl chlorides, this compound reacts violently with water, including ambient moisture in the air. This hydrolysis reaction is not only exothermic but also produces highly corrosive and toxic hydrogen chloride (HCl) gas.[1] This reactivity is the fundamental reason why all handling must be performed under anhydrous (dry) conditions and why it must never be mixed with aqueous waste streams.

  • Corrosivity: Direct contact with the liquid can cause severe skin and eye burns.[1][2][3] The HCl gas generated upon exposure to moisture is also highly corrosive to the respiratory tract.[1][4]

  • Toxicity: The compound is classified as harmful if swallowed, inhaled, or in contact with skin, and is irritating to the eyes, skin, and respiratory system.[5]

  • Environmental Hazard: As a chlorinated organic compound, improper disposal can lead to environmental contamination. Halogenated compounds are more costly and complex to treat than their non-halogenated counterparts, necessitating strict waste segregation.[6][7]

Key Chemical & Physical Properties
PropertyValueSource
CAS Number 64244-87-7[8]
Molecular Formula C₇H₁₁ClO₃[8]
Molecular Weight 178.616 g/mol [8]
Appearance Colorless liquid[2]
Boiling Point 200.8°C at 760 mmHg[8]
Flash Point 74.5°C[8]
Density 1.144 g/cm³[8]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or generating waste, ensure all safety measures are in place.

  • Engineering Controls: All operations involving this chemical, including transfers to waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors and potential HCl gas.[1][7]

  • Mandatory PPE:

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[1][9]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears or holes before use.

    • Body Protection: Wear a lab coat and closed-toe shoes. Ensure no skin is exposed.[1][10]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][5]

    • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][9]

The Core Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process centered on segregation and containment. The following workflow ensures safety and compliance.

G cluster_waste_type Identify Waste Type cluster_liquid_proc Liquid Disposal Protocol cluster_solid_proc Solid Disposal Protocol cluster_container_proc Container Decontamination start Waste Generated (this compound) liquid Liquid Waste start->liquid solid Contaminated Solid Waste (Gloves, Wipes, Absorbent) start->solid container Empty Chemical Container start->container select_liquid_cont Select 'Halogenated Organic Liquid Waste' container liquid->select_liquid_cont select_solid_cont Select 'Contaminated Solid Waste' container solid->select_solid_cont triple_rinse Triple-rinse with a suitable solvent container->triple_rinse transfer Transfer waste in a fume hood select_liquid_cont->transfer seal_liquid Seal container when not in use transfer->seal_liquid end_proc Store sealed waste container in designated Satellite Accumulation Area seal_liquid->end_proc package_solid Package sharp-free solids select_solid_cont->package_solid seal_solid Seal container package_solid->seal_solid seal_solid->end_proc collect_rinsate Collect ALL rinsate as 'Halogenated Organic Liquid Waste' triple_rinse->collect_rinsate dispose_container Deface label and dispose of dry container as normal trash triple_rinse->dispose_container After final rinse & drying collect_rinsate->transfer Rinsate is also waste final_step Arrange for pickup by Environmental Health & Safety (EHS) end_proc->final_step

Caption: Disposal decision workflow for different waste streams.

Step 1: Waste Segregation

This is the most critical step. Due to its chemical nature, this waste must be segregated as follows:

  • Halogenated vs. Non-Halogenated: NEVER mix halogenated waste with non-halogenated solvent waste. The treatment processes are different and mixing them significantly increases disposal costs and complexity.[6][7][11][12]

  • Incompatible Chemicals: Do not mix with acids, bases, oxidizers, or any aqueous waste.[11][13] Mixing can lead to violent reactions, gas generation, and potential container rupture.[6]

Step 2: Container Selection and Labeling
  • Container Choice: Use a designated, leak-proof container with a screw-top cap that is compatible with the chemical.[6][7] Glass or polyethylene containers are typically appropriate. Avoid metal containers due to the risk of corrosion from potential HCl formation.[11]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled.[12] Affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[7] The label must clearly state:

    • The words "Hazardous Waste"

    • All chemical constituents by full name (no abbreviations) and their approximate percentages.[7][11]

    • The relevant hazard characteristics (e.g., Corrosive, Flammable, Toxic).[7]

Step 3: Waste Accumulation and Storage
  • Safe Handling: Always keep the waste container securely closed except when adding waste.[6][7][14] This minimizes the release of vapors and prevents reaction with atmospheric moisture.

  • Storage Location: Store the sealed waste container in a designated and properly signed Satellite Accumulation Area within the laboratory.[7][12] This area should be away from heat sources and provide secondary containment to contain any potential leaks.[6]

Step 4: Requesting Final Disposal

When the container is nearly full (no more than 80-90% capacity to allow for expansion) or when the waste is no longer being generated, arrange for disposal.[7][15] Contact your institution's EHS office to schedule a waste pickup.[12]

Managing Contaminated Materials & Empty Containers

Disposal procedures extend beyond the liquid chemical itself.

Contaminated Solid Waste

Any materials that come into direct contact with this compound are considered hazardous waste. This includes:

  • Personal Protective Equipment (gloves)

  • Pipette tips

  • Absorbent pads used for minor drips or spills

Collect these items in a separate, clearly labeled, leak-proof container or a durable, sealed plastic bag for solid hazardous waste.[7]

Decontaminating Empty Containers (Triple-Rinse Protocol)

An "empty" container that once held this chemical is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.[14]

  • First Rinse: Add a small amount of a suitable organic solvent (e.g., acetone, ethanol) to the container. Secure the cap and swirl to rinse all interior surfaces.

  • Collect Rinsate: Carefully decant this rinse solvent ("rinsate") into your designated "Halogenated Organic Liquid Waste" container. This rinsate is now considered hazardous waste.[14]

  • Repeat: Perform this rinsing procedure two more times, collecting the rinsate in the hazardous waste container each time.

  • Final Steps: After the third rinse, allow the container to air dry completely in a fume hood. Once dry, deface or remove the original chemical label.[12] The container may now be disposed of in the normal laboratory trash or recycled, according to institutional policy.[12]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Alert & Isolate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab. Restrict access to the contaminated area.[5]

  • Assess: For very small spills (a few milliliters), trained lab personnel may proceed with cleanup. For larger spills, contact your EHS emergency line immediately.

  • PPE: Before addressing a spill, don the full PPE detailed in Section 2.

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite or dry sand.[7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbent material into a compatible, sealable container.[5] Label it as "Hazardous Waste" containing this compound and the absorbent material.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. All cleaning materials must also be disposed of as hazardous solid waste.[7]

By adhering to these rigorous, procedurally-sound guidelines, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the wider environment.

References

  • Laboratory Hazardous Waste Management Guide. UTIA Safety Office. [Link]

  • This compound. LookChem. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Process for Disposal of Chlorinated Organic Residues. American Chemical Society. [Link]

  • Laboratory Waste Disposal Guidelines. Jazan University. [Link]

  • Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoat. ChemBK. [Link]

  • Ethyl 3-chloro-2,2-dimethylpropanoate. PubChem, National Center for Biotechnology Information. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Management of Waste. Prudent Practices in the Laboratory, National Center for Biotechnology Information. [Link]

  • Ethyl 3-chloro-3-oxopropionate. PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Substance Fact Sheet - Acetyl Chloride. New Jersey Department of Health. [Link]

  • Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. [Link]

  • Safe Handing & Disposal of Organic Substances. Science Ready. [Link]

  • Disposal of Waste Solvents. National University of Singapore, Department of Chemistry. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate. As a reactive acyl chloride, this compound presents significant hazards that necessitate stringent adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively with this chemical.

Core Directive: Understanding the Risks

This compound and structurally similar compounds are classified as corrosive and reactive.[1][2][3][4] The primary hazards stem from the acyl chloride functional group, which reacts vigorously with water, including moisture in the air and on skin, to produce hydrochloric acid.[2] This reaction is the underlying cause of its corrosive properties. Direct contact can cause severe skin burns and eye damage.[1][5][6] Inhalation of vapors can also lead to respiratory irritation.[7] Therefore, all handling procedures must be designed to prevent any contact with the substance.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive suite of PPE is mandatory when handling this compound. The selection of appropriate PPE is the most critical step in mitigating the risks associated with this chemical.

Eye and Face Protection
  • Chemical Splash Goggles and a Full-Face Shield: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and corrosive vapors.[3] A full-face shield must be worn in conjunction with goggles to protect the entire face from splashes.[3][8]

Respiratory Protection
  • Air-Purifying Respirator (APR) with Acid Gas Cartridges or a Supplied-Air Respirator (SAR): Due to the corrosive and irritating nature of the vapors, respiratory protection is essential, especially when working outside of a certified chemical fume hood or in case of a spill.[3][5] The choice between an APR and SAR should be based on a risk assessment of the specific procedure and work environment.

Skin and Body Protection
  • Liquid-Tight, Chemical-Resistant Suit or a Flame-Retardant Lab Coat: To prevent skin contact with the corrosive liquid, a liquid-tight, chemical-resistant suit (at least Type 3) or a flame-retardant lab coat worn over long-sleeved clothing is necessary.[3][5] Lab coats must be fully buttoned.[8]

  • Full-Length Pants and Closed-Toe Shoes: Full-length pants and closed-toe shoes made of a non-porous material are required to ensure no skin is exposed.[8]

Hand Protection
  • Heavy-Duty Nitrile or Butyl Rubber Gloves: These materials provide good resistance to corrosive chemicals.[3][9] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use.

PPE Selection and Usage Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing and Disposal A Assess Task-Specific Hazards B Consult Safety Data Sheet (SDS) A->B Gather Information C Select Appropriate PPE B->C Informed Decision D Don Body Protection (Lab coat/Suit) C->D Initiate Donning E Don Respiratory Protection D->E F Don Eye and Face Protection (Goggles and Face Shield) E->F G Don Gloves F->G H Work in a Certified Chemical Fume Hood G->H Proceed to Work I Remove Gloves H->I Upon Completion J Remove Eye and Face Protection I->J K Remove Body Protection J->K L Remove Respiratory Protection K->L M Dispose of PPE in Designated Waste Container L->M

Caption: Workflow for PPE selection, donning, and doffing when handling this compound.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing risks.

  • Preparation:

    • Ventilation: All work must be conducted in a certified chemical fume hood.[2]

    • Emergency Equipment: Ensure an approved and certified emergency eyewash station and safety shower are readily accessible.[8]

    • Spill Kit: Have a spill kit specifically for corrosive materials readily available.

  • Handling:

    • Inert Atmosphere: Handle the chemical under an inert gas to prevent reaction with atmospheric moisture.[8]

    • Spark-Proof Tools: Use spark-proof tools and explosion-proof equipment to prevent ignition of flammable vapors.[8][10]

    • Grounding and Bonding: Metal containers should be grounded and bonded during transfer to prevent static discharge.[8][9]

    • Avoid Incompatibilities: Keep the chemical away from water, moisture, alcohols, and strong bases.[2]

  • Disposal:

    • Waste Container: Dispose of the chemical and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.

    • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

  • Spill: Evacuate the area. Use an inert absorbent material to contain the spill. Do not use water.[10][11] Ventilate the area and clean up with appropriate equipment while wearing full PPE.

Summary of Personal Protective Equipment

PPE CategoryEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[3][8]Provides maximum protection against splashes and corrosive vapors.
Respiratory Protection An air-purifying respirator (APR) with acid gas cartridges or a supplied-air respirator (SAR).[3][5]Protects against inhalation of corrosive and irritating vapors.
Skin and Body Protection A liquid-tight, chemical-resistant suit or a flame-retardant lab coat.[3][5]Prevents skin contact with the corrosive liquid.
Hand Protection Heavy-duty nitrile or butyl rubber gloves.[3][9]Provides resistance to corrosive chemicals.
Foot Protection Chemical-resistant boots.[3]Protects feet from spills.

Conclusion

Working with this compound demands a proactive and informed approach to safety. By understanding the inherent hazards and diligently applying the multi-layered defense of personal protective equipment and safe handling protocols, researchers can mitigate risks and maintain a safe laboratory environment.

References

  • PubChem. (n.d.). Ethyl 3-chloro-3-oxopropionate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-chloro-2,2-dimethylpropanoate. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • ChemBK. (2024). Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoat. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 3,3,3-trifluoro-2-oxopropanoate, tech. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.